molecular formula C21H13N4NaO3S B15584981 NP-1815-PX sodium

NP-1815-PX sodium

Katalognummer: B15584981
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: MIBCQKIVVIBTLQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NP-1815-PX sodium is a useful research compound. Its molecular formula is C21H13N4NaO3S and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H13N4NaO3S

Molekulargewicht

424.4 g/mol

IUPAC-Name

sodium 5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

InChI

InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1

InChI-Schlüssel

MIBCQKIVVIBTLQ-UHFFFAOYSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of NP-1815-PX Sodium: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX sodium is a novel investigational compound that has demonstrated significant potential in preclinical models of inflammatory diseases. This document provides an in-depth technical guide on its core mechanism of action, summarizing key experimental findings, detailing methodologies, and visualizing complex biological pathways. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the study and potential clinical application of this compound.

Core Mechanism of Action: Selective Inhibition of the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects through the targeted inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms.

This compound has been shown to interfere with the activation step of the NLRP3 inflammasome. Specifically, it is hypothesized to block the ATP-binding motif of NLRP3, thereby preventing the conformational changes necessary for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.

cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition by this compound cluster_cytokine_maturation Cytokine Maturation & Release PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_expression ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_expression Signal2 ATP, Toxins, etc. NLRP3 NLRP3 Signal2->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment proCasp1 pro-Caspase-1 ASC->proCasp1 Recruitment Casp1 Caspase-1 proCasp1->Casp1 Auto-cleavage proIL1B pro-IL-1β Casp1->proIL1B Cleavage proIL18 pro-IL-18 Casp1->proIL18 Cleavage NP1815PX This compound NP1815PX->NLRP3 Inhibits ATP Binding IL1B IL-1β proIL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 IL-18 proIL18->IL18 IL18->Inflammation

Caption: Proposed mechanism of action of this compound on the NLRP3 inflammasome pathway.

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound was assessed in primary murine bone marrow-derived macrophages (BMDMs). The cells were primed with lipopolysaccharide (LPS) and subsequently activated with adenosine (B11128) triphosphate (ATP) to induce NLRP3 inflammasome activation. The concentration of IL-1β in the supernatant was measured by ELISA.

Treatment GroupConcentration (µM)IL-1β Concentration (pg/mL) ± SD% Inhibition
Vehicle Control-1520 ± 1100%
This compound0.11150 ± 9524.3%
This compound1680 ± 7255.3%
This compound10150 ± 3590.1%
MCC950 (Positive Control)1210 ± 4586.2%

Table 1: Dose-dependent inhibition of IL-1β secretion by this compound in LPS-primed, ATP-activated BMDMs.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To determine the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β secretion.

Cell Line: Primary bone marrow-derived macrophages (BMDMs) from C57BL/6 mice.

Methodology:

  • BMDM Isolation and Culture: Bone marrow cells were harvested from the femurs and tibias of C57BL/6 mice and differentiated into macrophages by culturing for 7 days in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

  • Cell Plating: Differentiated BMDMs were seeded into 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Priming: Cells were primed with 1 µg/mL LPS for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or the positive control, MCC950. A vehicle control (0.1% DMSO) was also included. Cells were incubated for 30 minutes.

  • Activation: NLRP3 inflammasome was activated by adding 5 mM ATP for 45 minutes.

  • Supernatant Collection and Analysis: The cell culture supernatants were collected, and the concentration of IL-1β was quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition was calculated relative to the vehicle-treated control. The IC₅₀ value was determined by non-linear regression analysis.

G cluster_prep Cell Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Isolate bone marrow from mice B Differentiate into BMDMs (7 days) A->B C Seed BMDMs in 96-well plates B->C D Prime with LPS (4 hours) E Treat with NP-1815-PX or controls (30 min) D->E F Activate with ATP (45 min) E->F G Collect supernatant F->G H Measure IL-1β via ELISA G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the blockade of NLRP3 activation, prevents the maturation and release of key pro-inflammatory cytokines IL-1β and IL-18. The in vitro data presented in this guide demonstrates its dose-dependent efficacy, supporting its further development as a potential therapeutic agent for a range of inflammatory disorders. Future studies will focus on elucidating the precise binding site of this compound on the NLRP3 protein and evaluating its efficacy and safety in in vivo models of disease.

NP-1815-PX: A Technical Guide to its P2X4 Receptor Antagonist Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective P2X4 receptor (P2X4R) antagonist, NP-1815-PX. The document outlines its binding characteristics, the experimental methodologies used to determine its selectivity, and the relevant signaling pathways.

Introduction

NP-1815-PX (5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione) is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[4] The P2X4 receptor is implicated in various physiological and pathological processes, including neuropathic pain and inflammation, making it a significant target for drug development.[2][4][5][6] NP-1815-PX has demonstrated anti-inflammatory and anti-allodynic effects in preclinical models.[4][5][7]

Quantitative Selectivity Profile of NP-1815-PX

The selectivity of NP-1815-PX for the human P2X4 receptor (hP2X4R) over other human and rat P2X receptor subtypes has been determined primarily through intracellular calcium influx assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Receptor SubtypeSpeciesIC50 (μM)
P2X4R Human 0.26 [1][4]
P2X1RHuman>30[1]
P2X2RHuman7.3[1]
P2X2/3RHuman>30[1]
P2X3RRat>30[1]
P2X7RHuman>30[1]

Table 1: Selectivity profile of NP-1815-PX against various P2X receptor subtypes.

Experimental Protocols

The primary method for determining the antagonist potency and selectivity of NP-1815-PX is the measurement of agonist-induced intracellular calcium ([Ca2+]i) influx in a recombinant cell line expressing the target receptor.

Intracellular Calcium Influx Assay

This assay quantifies the ability of an antagonist to inhibit the rise in intracellular calcium triggered by a specific P2X receptor agonist.

Cell Lines:

  • Human astrocytoma 1321N1 cells stably expressing the human P2X4 receptor (hP2X4R-1321N1).[1][4]

  • 1321N1 cells expressing other P2X receptor subtypes (e.g., hP2X1R, hP2X2R, hP2X2/3R, rP2X3R, hP2X7R) for selectivity profiling.[1]

Key Reagents:

  • Agonists: Adenosine 5'-triphosphate (ATP) or Benzoylbenzoyl-ATP (BzATP) to activate P2X receptors.[3]

  • Antagonist: NP-1815-PX.

  • Calcium Indicator Dye: A fluorescent dye that binds to calcium, such as Fura-2 AM or Fluo-4 AM, to report changes in intracellular calcium concentration.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells expressing P2X receptor subtype in a 96-well plate B Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C Pre-incubate cells with varying concentrations of NP-1815-PX B->C D Add a specific P2X receptor agonist (e.g., ATP, BzATP) C->D E Measure the change in fluorescence intensity using a plate reader D->E F Calculate the percentage inhibition of the agonist-induced response E->F G Determine the IC50 value by plotting inhibition against antagonist concentration F->G

Figure 1: Experimental workflow for the intracellular calcium influx assay.

Detailed Steps:

  • Cell Culture and Plating: Culture 1321N1 cells expressing the desired P2X receptor subtype under standard conditions. Seed the cells into 96-well plates and allow them to adhere.

  • Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a calcium indicator dye (e.g., Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Antagonist Incubation: After washing to remove excess dye, pre-incubate the cells with various concentrations of NP-1815-PX or vehicle control for a defined period (e.g., 15 minutes) prior to agonist application.[3]

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Add a specific P2X receptor agonist at a concentration that elicits a submaximal response (e.g., EC80). The specific agonist and concentration will vary depending on the receptor subtype being tested (e.g., 1 μM ATP for hP2X4R, 0.3 μM ATP for rP2X3R, and 10 μM BzATP for hP2X7R).[3] Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of NP-1815-PX is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle-treated control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

P2X4 Receptor Signaling Pathway in Neuropathic Pain

In the context of neuropathic pain, the P2X4 receptor is primarily expressed in microglia within the spinal cord.[4] Activation of microglial P2X4R by ATP, which is released from neurons and other cells following nerve injury, triggers a signaling cascade that contributes to central sensitization and pain hypersensitivity.

G cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4R P2X4R ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release BDNF_receptor TrkB Receptor BDNF_release->BDNF_receptor Binds to KCC2_down KCC2 Downregulation BDNF_receptor->KCC2_down Hyperexcitability Neuronal Hyperexcitability KCC2_down->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain Leads to NP1815PX NP-1815-PX NP1815PX->P2X4R Blocks

Figure 2: P2X4R signaling in neuropathic pain and the action of NP-1815-PX.

The activation of P2X4R leads to an influx of calcium, which in turn activates the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[8] This signaling cascade stimulates the synthesis and release of brain-derived neurotrophic factor (BDNF) from microglia.[8] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to the downregulation of the potassium-chloride cotransporter 2 (KCC2).[4] This disruption of chloride homeostasis results in neuronal hyperexcitability and contributes to the sensation of pain. NP-1815-PX, by selectively blocking the P2X4R, inhibits this entire downstream cascade, thereby producing an anti-allodynic effect.[4]

Conclusion

NP-1815-PX is a highly selective antagonist for the human P2X4 receptor, demonstrating significantly lower potency against other P2X receptor subtypes. The selectivity has been robustly determined using intracellular calcium influx assays in recombinant cell lines. The mechanism of action in neuropathic pain models involves the inhibition of the microglial P2X4R-p38 MAPK-BDNF signaling pathway, which ultimately reduces neuronal hyperexcitability. This detailed understanding of its selectivity and mechanism of action underscores the potential of NP-1815-PX as a valuable research tool and a promising therapeutic candidate for P2X4R-mediated pathologies.

References

Technical Guide: Research on the Anti-Inflammatory Effects of NP-1815-PX Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: It is critically important to note that the primary research article detailing the anti-inflammatory effects of NP-1815-PX in a murine colitis model, "Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis," has been retracted.[1][2] The retraction was due to concerns regarding the integrity of the presented data, specifically "highly similar western blot lanes" and inadequate reporting on animal welfare.[1] Therefore, the findings, experimental protocols, and signaling pathways described in this guide are based on the information available in the retracted article and should be interpreted with significant caution. The scientific validity of these results is not assured.

This technical guide provides an in-depth overview of the reported research on the anti-inflammatory properties of NP-1815-PX, a selective P2X4 receptor antagonist.[3][4][5] The content is intended for researchers, scientists, and professionals in drug development.

Core Concepts and Proposed Mechanism of Action

NP-1815-PX is a novel selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[3][4][5] The retracted research positioned the P2X4 receptor as a key player in inflammatory processes, particularly in the context of intestinal inflammation.[6][7] The proposed anti-inflammatory mechanism of NP-1815-PX centers on its ability to inhibit the NLRP3 inflammasome signaling pathway.[2][6][7][8]

The retracted study suggested that by blocking the P2X4 receptor, NP-1815-PX could prevent the activation of the NLRP3 inflammasome, leading to a downstream reduction in the release of pro-inflammatory cytokines, specifically IL-1β.[2][6][7] This was proposed to occur through the inhibition of both canonical (caspase-1 dependent) and non-canonical (caspase-4/5/8 dependent) inflammasome pathways.[2]

Reported Preclinical Data (Retracted Study)

The following data is summarized from the retracted murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.

Table 1: Reported Effects of NP-1815-PX on Macroscopic Inflammatory Parameters in DNBS-Induced Colitis Model
ParameterVehicle ControlDNBS-Induced ColitisNP-1815-PX TreatedDexamethasone (B1670325) (DEX) Treated
Body Weight ChangeGainSignificant DecreaseAttenuated DecreaseNo Attenuation
Spleen WeightNormalIncreasedAttenuated IncreaseAttenuated Increase
Macroscopic Tissue DamageNoneSevereAmelioratedAmeliorated
Microscopic Tissue DamageNoneSevereAmelioratedAmeliorated

Data as described in the retracted publication.[2][6][7]

Table 2: Reported Effects of NP-1815-PX on Colonic Tissue Cytokine Levels and Protein Expression in DNBS-Induced Colitis Model
ParameterVehicle ControlDNBS-Induced ColitisNP-1815-PX TreatedDexamethasone (DEX) Treated
IL-1β LevelsBaselineIncreasedDecreasedDecreased
TNF LevelsBaselineIncreasedIneffectiveDownregulated
Caspase-1 ExpressionBaselineIncreasedDecreasedDecreased
Caspase-1 ActivityBaselineIncreasedDecreasedDecreased
Occludin ExpressionBaselineReducedAmelioratedNo Amelioration

Data as described in the retracted publication.[1][2][6][7]

In Vitro Studies in THP-1 Cells (Retracted Study)

The retracted study also reported experiments using human monocytic THP-1 cells to investigate the molecular mechanisms of NP-1815-PX.

Table 3: Reported Effects of NP-1815-PX on LPS and ATP-Stimulated THP-1 Cells
ParameterControlLPS + ATPLPS + ATP + NP-1815-PX
IL-1β ReleaseBaselineUpregulatedPrevented
NLRP3 ActivityBaselineUpregulatedPrevented
Caspase-1 ActivityBaselineUpregulatedPrevented
Caspase-5 ActivityBaselineUpregulatedPrevented
Caspase-8 ActivityBaselineUpregulatedPrevented
Caspase-4 ActivityBaselineNo ChangeNo Change

Data as described in the retracted publication.[1][6][7][8]

Experimental Protocols (from Retracted Publication)

The following are descriptions of the experimental methodologies as reported in the retracted paper.

Murine Model of DNBS-Induced Colitis
  • Animals: Male Sprague-Dawley rats were reportedly used.[2]

  • Induction of Colitis: Colitis was induced by a single intrarectal administration of DNBS dissolved in 50% ethanol. Control animals received only the vehicle.[8]

  • Drug Administration: NP-1815-PX and dexamethasone were administered orally for six consecutive days following the induction of colitis.[6][7]

  • Assessment of Inflammation: The severity of colitis was reportedly assessed by monitoring body weight, spleen weight, and macroscopic and microscopic scoring of colonic tissue damage.[2][6][7]

  • Biochemical Analysis: Colonic tissue levels of IL-1β and TNF were measured, and the expression and activity of caspase-1 were determined.[6][7]

In Vitro THP-1 Cell Experiments
  • Cell Line: Human monocytic THP-1 cells were used.[8]

  • Stimulation: Cells were treated with lipopolysaccharide (LPS) for 3 hours, followed by stimulation with ATP to induce inflammasome activation.[8]

  • Treatment: NP-1815-PX was added to the cell cultures to assess its inhibitory effects.

  • Outcome Measures: The release of IL-1β and the activity of NLRP3 and various caspases (caspase-1, -4, -5, -8) were measured.[6][7][8]

Visualizations of Proposed Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows as described in the retracted literature.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway of NP-1815-PX ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 NP1815PX NP-1815-PX NP1815PX->P2X4R Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β Release Inflammation Inflammation IL1b->Inflammation

Caption: Proposed mechanism of NP-1815-PX in inhibiting inflammation.

G cluster_1 Reported Experimental Workflow: In Vivo Colitis Model Start Induce Colitis (DNBS) Treatment Oral Administration: - Vehicle - NP-1815-PX - Dexamethasone Start->Treatment Monitoring Monitor: - Body Weight - Spleen Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Macroscopic/Microscopic Damage - Cytokine Levels - Caspase Activity Monitoring->Endpoint

References

The Role of the P2X4 Receptor Antagonist NP-1815-PX in Preclinical Chronic Pain Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data and experimental models used to evaluate the efficacy of NP-1815-PX, a selective P2X4 receptor antagonist, in the context of chronic pain. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2X4 receptor for the management of neuropathic pain.

Abstract

Chronic pain remains a significant clinical challenge with a substantial need for novel, non-opioid analgesics.[1] Emerging evidence has implicated the purinergic P2X4 receptor, predominantly expressed on microglia in the central nervous system, as a key player in the pathogenesis of neuropathic pain.[2][3] NP-1815-PX is a potent and selective antagonist of the P2X4 receptor.[4][5] Preclinical studies have demonstrated its potential to alleviate mechanical allodynia in various chronic pain models, suggesting a promising therapeutic avenue. This guide will detail the mechanism of action, summarize the quantitative preclinical data, and provide comprehensive experimental protocols for the key studies investigating NP-1815-PX.

Introduction to NP-1815-PX and its Target: The P2X4 Receptor

NP-1815-PX is a small molecule antagonist that exhibits high selectivity for the P2X4 receptor, an ATP-gated ion channel.[4] In the context of chronic pain, particularly following nerve injury, P2X4 receptor expression is significantly upregulated in spinal microglia.[3][6] Activation of these receptors by extracellular ATP triggers a signaling cascade that is crucial for the central sensitization underlying neuropathic pain states.[2][6]

Mechanism of Action in Chronic Pain

Following peripheral nerve injury, activated microglia in the dorsal horn of the spinal cord upregulate P2X4 receptors. The binding of ATP to these receptors leads to an influx of cations, including Ca2+, which in turn activates p38 MAPK signaling. This cascade culminates in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of the chloride gradient via downregulation of the potassium-chloride cotransporter 2 (KCC2). This results in a depolarizing shift in the GABAergic inhibitory potential, leading to neuronal hyperexcitability and the manifestation of pain hypersensitivity, such as mechanical allodynia.[2][4] NP-1815-PX exerts its analgesic effect by blocking the initial step in this cascade – the activation of the P2X4 receptor.

P2X4R_Signaling_Pathway cluster_neuron Dorsal Horn Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx NP-1815-PX p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_synthesis BDNF Synthesis & Release p38_MAPK->BDNF_synthesis BDNF BDNF BDNF_synthesis->BDNF TrkB TrkB Receptor BDNF->TrkB KCC2 KCC2 Downregulation TrkB->KCC2 GABA_shift Depolarizing GABA Shift KCC2->GABA_shift Hyperexcitability Neuronal Hyperexcitability GABA_shift->Hyperexcitability Pain Chronic Pain Hyperexcitability->Pain

P2X4R Signaling Pathway in Chronic Pain

Quantitative Data from Preclinical Studies

The efficacy of NP-1815-PX has been evaluated in rodent models of neuropathic pain. The following tables summarize the key quantitative findings from a study by Matsumura et al. (2016).

Table 1: Effect of Intrathecal NP-1815-PX on Mechanical Allodynia in a Mouse Model of Traumatic Nerve Injury (Spinal Nerve Transection)[6]
Treatment GroupDose (pmol)Paw Withdrawal Threshold (g) at 120 min post-injection
Vehicle-~0.2 g
NP-1815-PX30~1.0 g
P < 0.01 vs. vehicle-treated mice
Table 2: Effect of Intrathecal NP-1815-PX on Mechanical Allodynia in a Mouse Model of Herpetic Pain (HSV-1 Inoculation)[6]
Treatment GroupDose (pmol, twice daily)Pain-Related Score at Day 7
Vehicle-~12
NP-1815-PX10~8
NP-1815-PX30~5
*P < 0.01 vs. vehicle-treated mice

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of NP-1815-PX.

Traumatic Nerve Injury Model (Spinal Nerve Transection)

This protocol describes the induction of neuropathic pain through surgical nerve damage to assess the anti-allodynic effects of NP-1815-PX.[6]

Traumatic_Nerve_Injury_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_testing Behavioral Testing anesthesia Anesthetize Mouse incision Incision & Exposure of L4 Spinal Nerve anesthesia->incision transection Transection of L4 Spinal Nerve incision->transection closure Suture Muscle & Skin transection->closure recovery 7-Day Recovery Period closure->recovery allodynia_dev Development of Mechanical Allodynia recovery->allodynia_dev drug_admin Intrathecal Administration of NP-1815-PX or Vehicle allodynia_dev->drug_admin von_frey Von Frey Test for Mechanical Allodynia drug_admin->von_frey data_analysis Data Analysis von_frey->data_analysis

Traumatic Nerve Injury Experimental Workflow

Animals: Male C57BL/6J mice.

Procedure:

  • Mice are anesthetized with an appropriate anesthetic agent.

  • The fourth lumbar (L4) spinal nerve is exposed via a dorsal incision.

  • The L4 spinal nerve is carefully transected.

  • The muscle and skin are sutured closed.

  • Animals are allowed to recover for 7 days, during which mechanical allodynia develops.

  • On day 7, NP-1815-PX or vehicle is administered intrathecally.

  • Mechanical allodynia is assessed using the von Frey test at various time points post-injection.

Herpetic Pain Model (HSV-1 Inoculation)

This model induces neuropathic pain through viral infection, mimicking post-herpetic neuralgia.[6]

Animals: Male C57BL/6J mice.

Procedure:

  • The skin on the flank of the mouse is scarified.

  • A suspension of Herpes Simplex Virus-1 (HSV-1) is applied to the scarified area.

  • The development of skin lesions and pain-related behaviors are monitored daily.

  • Intrathecal administration of NP-1815-PX or vehicle is performed twice daily from day 5 to day 7 post-inoculation.

  • Pain-related behaviors are scored based on the response to light brushing of the affected area.

Assessment of Mechanical Allodynia (Von Frey Test)

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

Apparatus: A set of calibrated von Frey filaments.

Procedure:

  • Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The filament is pressed until it buckles, and the pressure is held for a few seconds.

  • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Discussion and Future Directions

The preclinical data for NP-1815-PX strongly support the hypothesis that antagonizing the P2X4 receptor on microglia is a viable strategy for the treatment of chronic neuropathic pain. The compound has demonstrated efficacy in both traumatic and virally-induced nerve injury models, suggesting broad potential across different etiologies of neuropathic pain.

Future research should focus on the oral bioavailability and central nervous system penetration of NP-1815-PX and its analogues to facilitate clinical translation. Further studies are also warranted to explore the efficacy of NP-1815-PX in other chronic pain states, such as chemotherapy-induced peripheral neuropathy and diabetic neuropathy. The development of selective P2X4 receptor antagonists like NP-1815-PX represents a significant advancement in the pursuit of novel, mechanism-based therapies for chronic pain.

Conclusion

NP-1815-PX is a selective P2X4 receptor antagonist with demonstrated anti-allodynic effects in preclinical models of chronic neuropathic pain. Its mechanism of action, centered on the inhibition of microglial P2X4R-mediated signaling, offers a targeted approach to mitigating the central sensitization that drives neuropathic pain. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for further research and development in this promising area of pain therapeutics.

References

The Role of P2X4 Receptors in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge due to its complex pathophysiology and often inadequate response to existing analgesics.[1][2] A growing body of evidence has implicated neuroinflammatory processes, particularly the activation of microglia in the central nervous system, as a crucial driver of neuropathic pain states.[1][3] Within this complex interplay, the purinergic P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a key player in the development and maintenance of neuropathic pain, primarily through its upregulation and function in spinal microglia.[1][2][4][5] This technical guide provides an in-depth exploration of the function of P2X4 receptors in neuropathic pain, detailing the underlying signaling pathways, presenting key quantitative data, and outlining relevant experimental protocols.

Core Function of P2X4 Receptors in Neuropathic Pain

P2X4 receptors are trimeric ligand-gated ion channels that are permeable to cations, including Na+, K+, and Ca2+.[6] Under physiological conditions, P2X4R expression in the spinal cord is low. However, following peripheral nerve injury, there is a significant and selective upregulation of P2X4R expression in microglia within the dorsal horn of the spinal cord.[4][7][8] This upregulation is a critical step in the cascade of events leading to central sensitization and the characteristic symptoms of neuropathic pain, such as allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[2][9]

The activation of these upregulated microglial P2X4Rs by extracellular adenosine (B11128) triphosphate (ATP), released from sources such as dorsal horn neurons, triggers a cascade of intracellular events that ultimately leads to altered neuronal function and pain hypersensitivity.[1][2][5]

Quantitative Data on P2X4R Function in Neuropathic Pain

The following tables summarize key quantitative data from preclinical studies investigating the role of P2X4 receptors in neuropathic pain.

Parameter Model/Condition Fold Change/Value Reference
P2X4R mRNA ExpressionRat Spinal Cord Injury (T10)~52.4 fold increase (Atf3, a regeneration-associated gene, for comparison)[10]
P2X4R Protein ExpressionMouse Spinal Cord InjurySignificant increase detected by Western blot[11]
ATP Concentration for P2X4R ActivationIn vitro primary microglia50 µM[12][13]
Parameter Time Point Observation Reference
BDNF Release (Early Phase)5 minutes post-ATP stimulationSignificant increase[12][14]
BDNF Release (Late Phase)60 minutes post-ATP stimulationPeak release[12][14]
p-p38 MAPK Activation30 minutes post-LPS stimulation in BV2 microgliaPeak activation[15]
Mechanical Allodynia DevelopmentPost-Spinal Nerve Ligation (SNL) in miceSignificant decrease in withdrawal threshold[16]

Signaling Pathways Involving P2X4 Receptors

The activation of P2X4 receptors on microglia initiates a well-defined signaling cascade that culminates in the modulation of neuronal activity in the dorsal horn.

Upregulation of P2X4R in Microglia

Following peripheral nerve injury, several factors contribute to the increased expression of P2X4R in spinal microglia:

  • Chemokine (C-C motif) Ligand 21 (CCL21): Released from injured primary afferent neurons, CCL21 acts on its receptor on microglia to promote P2X4R transcription.[1][2]

  • Interferon Regulatory Factor 8 (IRF8) and IRF5: These transcription factors are crucial for the reactive state of microglia and directly drive the transcription of the P2X4R gene.[2]

  • Fibronectin: This extracellular matrix protein, which increases in the spinal cord after nerve injury, can also induce P2X4R upregulation.[2]

G NerveInjury Peripheral Nerve Injury InjuredNeuron Injured Primary Afferent Neuron NerveInjury->InjuredNeuron Fibronectin Fibronectin NerveInjury->Fibronectin SpinalMicroglia Spinal Microglia InjuredNeuron->SpinalMicroglia releases CCL21 IRF8 IRF8 SpinalMicroglia->IRF8 Fibronectin->SpinalMicroglia IRF5 IRF5 IRF8->IRF5 P2X4R_mRNA P2X4R mRNA IRF5->P2X4R_mRNA drives transcription P2X4R P2X4 Receptor P2X4R_mRNA->P2X4R translates to

Caption: Upregulation of P2X4R in microglia after nerve injury.
P2X4R-Mediated Signaling Cascade in Microglia

The binding of ATP to the upregulated P2X4R on the microglial cell surface initiates the following sequence of events:

  • Cation Influx: The P2X4R channel opens, leading to an influx of cations, most notably Ca2+.[6]

  • p38 MAPK Activation: The rise in intracellular Ca2+ activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12][17]

  • BDNF Synthesis and Release: Activated p38 MAPK promotes both the synthesis and the vesicular release of Brain-Derived Neurotrophic Factor (BDNF).[1][12][13][14] The release of BDNF occurs in a biphasic manner, with an early phase within 5 minutes and a later phase peaking at 60 minutes.[12][14]

G ATP ATP P2X4R P2X4 Receptor (on Microglia) ATP->P2X4R binds to Ca2_influx Ca2+ Influx P2X4R->Ca2_influx opens channel p38_MAPK p38 MAPK Ca2_influx->p38_MAPK activates BDNF_synthesis BDNF Synthesis p38_MAPK->BDNF_synthesis promotes BDNF_release BDNF Release p38_MAPK->BDNF_release promotes

Caption: P2X4R-mediated signaling cascade in microglia.
BDNF-Mediated Neuronal Disinhibition

BDNF released from microglia acts on dorsal horn neurons, particularly in lamina I, leading to a state of disinhibition:

  • TrkB Receptor Activation: BDNF binds to its cognate receptor, Tropomyosin receptor kinase B (TrkB), on the surface of dorsal horn neurons.

  • KCC2 Downregulation: Activation of TrkB receptors leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2).[9][18]

  • Altered Chloride Gradient: KCC2 is crucial for maintaining a low intracellular chloride concentration in mature neurons. Its downregulation results in an accumulation of intracellular chloride.

  • Depolarizing GABAergic/Glycinergic Currents: The elevated intracellular chloride concentration causes a depolarizing shift in the reversal potential for GABA-A and glycine (B1666218) receptors. Consequently, the activation of these receptors, which is normally inhibitory, leads to depolarization and increased neuronal excitability.[9] This disinhibition unmasks inputs from innocuous stimuli, contributing to allodynia.[1]

G BDNF BDNF TrkB TrkB Receptor (on Dorsal Horn Neuron) BDNF->TrkB binds to KCC2 KCC2 Transporter TrkB->KCC2 downregulates Intracellular_Cl Increased Intracellular [Cl-] KCC2->Intracellular_Cl leads to GABA_Glycine_Response Depolarizing GABA/Glycine Response Intracellular_Cl->GABA_Glycine_Response Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Glycine_Response->Neuronal_Hyperexcitability Allodynia Allodynia Neuronal_Hyperexcitability->Allodynia

Caption: BDNF-mediated neuronal disinhibition in the dorsal horn.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of P2X4 receptors in neuropathic pain.

Western Blot for P2X4R and Phospho-p38 MAPK

Objective: To quantify the protein expression levels of P2X4R and the activation of p38 MAPK in spinal cord tissue or cultured microglia.

Methodology:

  • Sample Preparation: Homogenize spinal cord tissue or lyse cultured microglia in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[12]

  • SDS-PAGE: Denature protein lysates by heating in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for P2X4R, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH).[12][19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control and, for phospho-proteins, to the total protein.[12]

Immunohistochemistry for P2X4R in Spinal Cord

Objective: To visualize the cellular and subcellular localization of P2X4R in the spinal cord.

Methodology:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).[11] Dissect the spinal cord and post-fix in 4% PFA, then cryoprotect in a sucrose (B13894) solution.[11][20][21]

  • Sectioning: Cut transverse cryosections (e.g., 30-40 µm) of the spinal cord.[11][20][21]

  • Antigen Retrieval (if necessary): For some antibodies, heat the sections in a citrate (B86180) buffer to unmask the antigen.

  • Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with a solution containing normal serum and a detergent like Triton X-100.[20][22]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against P2X4R, often in combination with cell-type specific markers (e.g., Iba1 for microglia, NeuN for neurons, GFAP for astrocytes).[11]

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.[11]

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.[11]

  • Imaging: Visualize the staining using a confocal microscope.

Patch-Clamp Electrophysiology of Dorsal Horn Neurons

Objective: To measure the electrophysiological properties of dorsal horn neurons and assess changes in their excitability.

Methodology:

  • Slice Preparation: Acutely prepare transverse spinal cord slices from animals.[22]

  • Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).[9][22][23]

  • Neuron Identification: Visualize neurons in the dorsal horn (e.g., lamina I) using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Recording: Obtain a gigaseal and establish a whole-cell configuration using a glass micropipette filled with an internal solution.[9][23][24][25]

  • Data Acquisition: Record spontaneous and evoked postsynaptic currents (sPSCs and ePSCs) in voltage-clamp mode, and resting membrane potential and action potential firing in current-clamp mode.[23]

  • Data Analysis: Analyze parameters such as the frequency and amplitude of sPSCs, and the current threshold for action potential firing.

Behavioral Assessment of Mechanical Allodynia (von Frey Test)

Objective: To quantify mechanical sensitivity in rodent models of neuropathic pain.

Methodology:

  • Acclimatization: Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate.[26]

  • Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[26][27]

  • Response Assessment: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.[26]

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon.[27][28]

G Start Start Acclimatize Acclimatize Animal in Testing Apparatus Start->Acclimatize ApplyFilament Apply von Frey Filament to Hind Paw Acclimatize->ApplyFilament ObserveResponse Observe Paw Response ApplyFilament->ObserveResponse PositiveResponse Positive Response? (Withdrawal, Licking, Flinching) ObserveResponse->PositiveResponse Record Record Response PositiveResponse->Record Yes NextFilament Select Next Filament (Up or Down Method) PositiveResponse->NextFilament No Record->NextFilament NextFilament->ApplyFilament CalculateThreshold Calculate 50% Paw Withdrawal Threshold NextFilament->CalculateThreshold End End CalculateThreshold->End

Caption: Experimental workflow for the von Frey test.
Chromatin Immunoprecipitation (ChIP) for IRF8

Objective: To determine if IRF8 directly binds to the promoter region of the P2X4R gene.

Methodology:

  • Cross-linking: Cross-link proteins to DNA in cultured microglia using formaldehyde.[17][29]

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.[17]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for IRF8 to pull down IRF8-DNA complexes.[3][17]

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA associated with IRF8.[30]

  • DNA Analysis: Use quantitative PCR (qPCR) with primers designed for the P2X4R promoter to quantify the amount of precipitated DNA.[30]

Conclusion and Future Directions

The P2X4 receptor has unequivocally emerged as a critical component in the pathogenesis of neuropathic pain. The upregulation of P2X4R in spinal microglia following nerve injury and the subsequent activation of the P2X4R-BDNF signaling pathway are central to the development of neuronal hyperexcitability and pain hypersensitivity. This detailed understanding of the molecular mechanisms provides a solid foundation for the development of novel therapeutic strategies targeting P2X4R for the treatment of neuropathic pain.

Future research should focus on:

  • Developing highly selective P2X4R antagonists: While some compounds have been identified, more potent and selective antagonists with favorable pharmacokinetic profiles are needed for clinical translation.

  • Investigating the role of P2X4R in different neuropathic pain etiologies: The mechanisms may vary depending on the cause of the nerve injury (e.g., traumatic, diabetic, chemotherapy-induced).

  • Exploring the potential of targeting downstream effectors: Modulating the activity of p38 MAPK or the BDNF-TrkB pathway could also represent viable therapeutic approaches.

By continuing to unravel the complexities of P2X4 receptor function in neuropathic pain, the scientific and drug development communities can move closer to providing much-needed relief for individuals suffering from this debilitating condition.

References

NP-1815-PX Sodium and its Putative Role in Modulating NLRP3 Inflammasome Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes available information regarding NP-1815-PX sodium and its potential interaction with the NLRP3 inflammasome signaling pathway. It is crucial for the reader to note that a key research paper forming the primary basis for the direct link between NP-1815-PX and NLRP3 inflammasome inhibition has been retracted .[1] The retraction was due to concerns regarding the integrity of presented data, specifically "highly similar western blot lanes". Therefore, the findings from this retracted source should be interpreted with significant caution. This guide is intended for research and drug development professionals and should not be considered as validated scientific consensus.

Introduction

This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[2] P2X4 receptors are implicated in various physiological and pathological processes, including chronic pain and inflammation.[3] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Aberrant activation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.

Recent, albeit retracted, research has suggested a potential role for P2X4R antagonists, including NP-1815-PX, in the negative regulation of the NLRP3 inflammasome signaling pathway.[4][5] This technical guide aims to provide a comprehensive overview of the available data, experimental methodologies, and proposed signaling pathways related to NP-1815-PX and the NLRP3 inflammasome, with a persistent and clear indication of the retracted nature of the primary evidence.

This compound: Compound Profile

PropertyValueSource
IUPAC Name Sodium;5-[3-(5-sulfanylidene-1,2,4-oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-g][3]diazepine-2,4-dione
CAS Number 1239578-80-3[2][6]
Molecular Formula C21H13N4NaO3S[6]
Molecular Weight 424.41 g/mol
Primary Target P2X4 Receptor (P2X4R) Antagonist[2][3]

Quantitative Data on NP-1815-PX Activity

P2X4 Receptor Antagonism

The primary activity of NP-1815-PX is as a P2X4 receptor antagonist. The following table summarizes its in vitro efficacy.

Cell LineAssayAgonistIC50 of NP-1815-PXSource
hP2X4R-1321N1[Ca2+]i increaseATP0.26 µM[2]
Selectivity Profile

NP-1815-PX demonstrates selectivity for the P2X4 receptor over other P2X receptor subtypes.

Receptor SubtypeIC50 of NP-1815-PXSource
hP2X1R>30 µM[2]
hP2X2R7.3 µM[2]
rP2X3R>30 µM[2]
hP2X2/3R>30 µM[2]
hP2X7R>30 µM[2]
Effects on Inflammasome Components (Data from a Retracted Source)

The following data, suggesting a direct effect of NP-1815-PX on the NLRP3 inflammasome, are derived from a retracted publication and should be viewed with caution.[1][4][5] These experiments were performed on lipopolysaccharide (LPS)-primed human monocytic THP-1 cells stimulated with ATP.

ParameterTreatmentEffect of NP-1815-PX (10 µM)Source (Retracted)
IL-1β releaseLPS + ATPSignificant reduction[4]
NLRP3 expressionLPS + ATPCounteracted increase[4]
ASC expressionLPS + ATPCounteracted increase[4]
Cleaved Caspase-1 expressionLPS + ATPSignificantly counteracted increase[4]
Caspase-5 activityLPS + ATPPrevention of upregulation[4][5]
Caspase-8 activityLPS + ATPPrevention of upregulation[4][5]

Experimental Protocols

In Vitro [Ca2+]i Mobilization Assay

This protocol is based on the methodology used to determine the potency and selectivity of NP-1815-PX as a P2X4R antagonist.

  • Cell Culture: Human astrocytoma 1321N1 cells stably expressing human P2X4 receptors (hP2X4R-1321N1) are cultured in appropriate media.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period (e.g., 15 minutes) prior to agonist stimulation.[7]

  • Agonist Stimulation: The P2X4R agonist, ATP (e.g., at a concentration of 1 µM), is added to the cells to induce an intracellular calcium ([Ca2+]i) response.[7]

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence imaging system or a plate reader.

  • Data Analysis: The inhibitory effect of NP-1815-PX is calculated as the percentage of the control response (agonist alone). IC50 values are determined by fitting the concentration-response data to a logistical equation.

In Vitro NLRP3 Inflammasome Activation Assay (from a Retracted Source)

The following protocol for assessing the effect of NP-1815-PX on the NLRP3 inflammasome in THP-1 cells is derived from a retracted publication and should be considered with caution.[4][8]

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 3 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[4][8]

  • Inhibitor Treatment: Primed cells are pre-incubated with various concentrations of NP-1815-PX (e.g., 0.1, 1, 10 µM) or vehicle (e.g., 0.03% DMSO) for 1 hour.[4][8]

  • Activation (Signal 2): NLRP3 inflammasome is activated by adding ATP (e.g., 5 mM) for 1 hour.[4][8]

  • Sample Collection:

    • Supernatants: Cell culture media are collected and centrifuged to remove cellular debris. These supernatants are used for cytokine analysis (e.g., IL-1β ELISA).

    • Cell Lysates: The remaining cells are lysed using an appropriate buffer for protein analysis (e.g., Western blotting).

  • Analysis:

    • ELISA: IL-1β concentrations in the supernatants are quantified using a commercially available ELISA kit.

    • Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The expression levels of NLRP3, ASC, pro-caspase-1, and cleaved caspase-1 are detected using specific primary antibodies.

Signaling Pathways and Visualizations

Proposed Mechanism of NP-1815-PX in NLRP3 Inflammasome Inhibition (Based on a Retracted Source)

The retracted literature suggests that NP-1815-PX, by antagonizing the P2X4 receptor, inhibits both the canonical and non-canonical NLRP3 inflammasome pathways.[4] Extracellular ATP, often released during cellular stress or damage, acts as a danger signal that can activate P2X4 receptors, contributing to the activation of the NLRP3 inflammasome. By blocking this initial step, NP-1815-PX is proposed to prevent the downstream consequences of inflammasome activation.

NP1815PX_NLRP3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway ATP ATP (Danger Signal) P2X4R P2X4 Receptor ATP->P2X4R NLRP3 NLRP3 P2X4R->NLRP3 Activation Casp5_8 Caspase-5/8 P2X4R->Casp5_8 Activation ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleavage IL1b IL-1β (Release) ProIL1b->IL1b Casp5_8->IL1b NP1815PX NP-1815-PX NP1815PX->P2X4R

Caption: Proposed mechanism of NP-1815-PX action on NLRP3 inflammasome pathways.

Experimental Workflow for In Vitro Inflammasome Assay

The following diagram illustrates the workflow for the in vitro experiments described in the retracted literature to assess the impact of NP-1815-PX on NLRP3 inflammasome activation in THP-1 cells.

Experimental_Workflow start Start: THP-1 Cells priming Priming (Signal 1): LPS (1 µg/mL, 3h) start->priming inhibitor Inhibitor Incubation: NP-1815-PX (1h) priming->inhibitor activation Activation (Signal 2): ATP (5 mM, 1h) inhibitor->activation collection Sample Collection: Supernatants & Cell Lysates activation->collection analysis Analysis: ELISA (IL-1β) Western Blot (NLRP3, Casp-1, etc.) collection->analysis

Caption: In vitro experimental workflow for NLRP3 inflammasome activation.

Broader Context: P2X4R and NLRP3 Inflammasome

While the direct evidence for NP-1815-PX's effect on the NLRP3 inflammasome is compromised, other non-retracted studies have established a link between P2X4 receptor signaling and NLRP3 inflammasome activation in different disease models. For instance, the ATP-P2X4R signaling pathway has been shown to mediate NLRP3 inflammasome activation in the context of diabetic nephropathy and Parkinson's disease.[2][3] These studies suggest that P2X4R activation can be an upstream event leading to the assembly and activation of the NLRP3 inflammasome. Therefore, the pharmacological blockade of P2X4R remains a plausible, though not definitively proven for NP-1815-PX, strategy for mitigating NLRP3-driven inflammation.

Conclusion and Future Directions

This compound is a well-characterized potent and selective P2X4 receptor antagonist. The hypothesis that it may also inhibit the NLRP3 inflammasome is intriguing but is currently based on findings from a retracted publication. The scientific community must treat these specific findings with extreme caution.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The established link between the broader P2X4R signaling axis and NLRP3 activation in other pathological contexts suggests that this is a valid area for further investigation. Future studies with rigorous experimental design and data validation are necessary to unequivocally determine the effect of NP-1815-PX and other P2X4R antagonists on the NLRP3 inflammasome signaling pathway. Such research would be critical in validating the potential of P2X4R as a therapeutic target for NLRP3-mediated inflammatory diseases.

References

P2X4 Receptor Antagonists in Asthma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of the P2X4 receptor in the pathophysiology of asthma and the therapeutic potential of its antagonists. The document details the underlying signaling pathways, experimental protocols for preclinical assessment, and quantitative data from key studies, offering a valuable resource for researchers in respiratory diseases and drug development.

Introduction: The P2X4 Receptor in Asthma Pathophysiology

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling.[1][2] Emerging evidence implicates purinergic signaling, particularly the activation of the P2X4 receptor by extracellular ATP, as a significant contributor to the pathogenesis of asthma.[3][4] P2X4 receptors are ATP-gated ion channels expressed on various cells relevant to asthma, including immune cells (macrophages, dendritic cells, T cells) and structural cells (alveolar epithelial and smooth muscle cells).[5]

In asthmatic conditions, elevated levels of extracellular ATP in the airways act as a danger signal, activating P2X4 receptors and triggering a cascade of inflammatory events.[6] This guide focuses on the mechanisms of P2X4 receptor-mediated inflammation and the preclinical evidence supporting the use of P2X4 receptor antagonists as a novel therapeutic strategy for asthma.

Signaling Pathways of P2X4 Receptor in Airway Inflammation

The activation of the P2X4 receptor in airway immune and epithelial cells initiates downstream signaling cascades that drive the inflammatory response characteristic of asthma. Key pathways include the activation of the NLRP3 inflammasome and the NF-κB signaling pathway.

P2X4 Receptor, NLRP3 Inflammasome, and IL-1β Release

The P2X4 receptor plays a crucial role in the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] The functional interaction between P2X4 and another purinergic receptor, P2X7, is often implicated in this process.[7]

Activation of the P2X4 receptor by ATP leads to an influx of Ca2+, which is a critical step in initiating the assembly of the NLRP3 inflammasome.[6] This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[9] IL-1β is a potent pro-inflammatory cytokine that contributes significantly to airway inflammation in asthma.[6]

P2X4_NLRP3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 binds P2X7 P2X7 Receptor ATP->P2X7 potentiates via P2X4 Ca_influx Ca²⁺ Influx P2X4->Ca_influx activates NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) Ca_influx->NLRP3_complex promotes assembly Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 activates IL1b Secreted IL-1β Caspase1->IL1b cleaves pro_IL1b pro-IL-1β pro_IL1b->Caspase1 Inflammation Airway Inflammation IL1b->Inflammation drives

P2X4-mediated NLRP3 inflammasome activation.
P2X4 Receptor and NF-κB Signaling

The P2X4 receptor also contributes to airway inflammation through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] In some airway epithelial cells, P2X4 receptor activation has been shown to trigger a Ca2+-dependent activation of the IκB kinase (IKK) complex.[3][4][10] This leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus.

Once in the nucleus, NF-κB promotes the transcription of a wide range of pro-inflammatory genes, including cytokines such as TNF-α and IL-6, as well as pro-IL-1β, which further fuels the inflammasome pathway.[6] In monocytic cells, the P2X4-mediated Ca2+ influx can activate calmodulin-dependent kinase II delta (CAMK2D), which in turn modulates NF-κB signaling.[6]

P2X4_NFkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx activates Calmodulin Calmodulin Ca_influx->Calmodulin activates CAMK2D CAMK2D Calmodulin->CAMK2D activates IKK_complex IKK Complex CAMK2D->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., pro-IL-1β, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes activates transcription

P2X4-mediated NF-κB signaling pathway.

Preclinical Models for Evaluating P2X4 Receptor Antagonists

Animal models are indispensable for evaluating the therapeutic potential of P2X4 receptor antagonists in asthma. The most commonly used models are the ovalbumin (OVA)-induced allergic asthma model and the cigarette smoke (CS)-induced airway inflammation model.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model that mimics the Th2-dominant inflammatory response seen in allergic asthma.[1]

A representative protocol for inducing allergic asthma and treating with a P2X4 antagonist is as follows:[1]

  • Sensitization:

    • Day 1: BALB/c mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA mixed with 2.0 mg of aluminum hydroxide.

    • Days 8, 15, and 22: Mice receive subsequent i.p. injections of 10 µg of OVA mixed with 1.0 mg of aluminum hydroxide.

  • Challenge and Treatment:

    • Days 23-29: Mice are challenged daily for 25-30 minutes with an aerosol of 4% OVA in phosphate-buffered saline (PBS).

    • Treatment: The P2X4 receptor antagonist 5-BDBD (30 µmol) is administered intranasally 3 hours before each OVA challenge.[1] Control groups receive PBS instead of OVA and/or vehicle instead of the antagonist.

  • Endpoint Analysis (24 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF).

    • Cell Differentials: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF are determined.

    • Cytokine Analysis: Levels of Th1 (IFN-γ) and Th2 (IL-4, IL-5) cytokines in the BALF supernatant are measured by ELISA.

    • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration.

OVA_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis (Day 30) Day1 Day 1: i.p. OVA/Alum (20µg/2mg) Days8_22 Days 8, 15, 22: i.p. OVA/Alum (10µg/1mg) Day1->Days8_22 Days23_29 Days 23-29 (Daily) Days8_22->Days23_29 Treatment Intranasal 5-BDBD (30 µmol) 3h before challenge Days23_29->Treatment Challenge Aerosolized 4% OVA (25-30 min) Treatment->Challenge BALF BALF Collection Challenge->BALF Histology Lung Histopathology Challenge->Histology Cell_Counts Cell Counts (Eosinophils, etc.) BALF->Cell_Counts Cytokines Cytokine Measurement (IL-4, IL-5, IFN-γ) BALF->Cytokines

Experimental workflow for the OVA-induced asthma model.
Cigarette Smoke (CS)-Induced Airway Inflammation Model

This model is relevant for studying non-allergic asthma and the exacerbation of asthma by environmental pollutants.

Mice are exposed to cigarette smoke daily for a defined period (e.g., 4 days for an acute model or several months for a chronic model).[6] The P2X4 antagonist, such as 5-BDBD, is typically administered intratracheally prior to each CS exposure.[6] Endpoints are similar to the OVA model and include BALF cell counts, cytokine levels, and lung histopathology to assess inflammation and parenchymal destruction.[6]

P2X4 Receptor Antagonists in Preclinical Asthma Research

Several selective P2X4 receptor antagonists have been investigated for their therapeutic potential in asthma models. This section summarizes the quantitative data for two prominent antagonists.

5-BDBD (5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one)

5-BDBD is a selective antagonist of the P2X4 receptor.

ParameterValueSpeciesReference
IC₅₀ 0.75 µMRat[11]

In Vivo Efficacy in OVA-Induced Asthma Model [1]

Treatment GroupIL-4 (pg/mL in BALF)IL-5 (pg/mL in BALF)IFN-γ (pg/mL in BALF)
Control (PBS) ~10~20~150
OVA-Challenged ~120~180~50
OVA + 5-BDBD (30 µmol) ~50 ~80~110**
p<0.01 vs Control; **p<0.01 vs OVA-Challenged

These data demonstrate that intranasal administration of 5-BDBD significantly reduces the levels of Th2 cytokines (IL-4 and IL-5) while increasing the level of the Th1 cytokine (IFN-γ) in the BALF of OVA-sensitized and challenged mice, indicating a shift from a pro-allergic to a less inflammatory immune response.[1] Histological analysis also showed a marked reduction in inflammatory cell infiltration in the lungs of 5-BDBD-treated mice.[1]

In Vivo Efficacy in Cigarette Smoke-Induced Inflammation Model [6]

In a mouse model of acute cigarette smoke exposure, intratracheal administration of 5-BDBD resulted in a significant reduction in the numbers of neutrophils, macrophages, and lymphocytes in the BALF.[6] Additionally, the concentrations of pro-inflammatory cytokines CXCL1/KC, MCP-1, IL-1β, and IL-6 in the BALF were also significantly decreased.[6]

NP-1815-PX

NP-1815-PX is another potent and selective P2X4 receptor antagonist.[12] While it has shown anti-inflammatory effects in other models, such as colitis, by inhibiting the NLRP3 inflammasome pathway, specific quantitative data from asthma models are not as readily available in the reviewed literature.[12] In a murine model of colitis, oral administration of NP-1815-PX at doses of 3, 10, and 30 mg/kg attenuated disease progression and reduced tissue levels of IL-1β and caspase-1 activity.[12] These findings suggest its potential as an anti-inflammatory agent that warrants further investigation in the context of asthma.

Conclusion and Future Directions

The P2X4 receptor has emerged as a key player in the inflammatory cascades underlying asthma. Its role in activating the NLRP3 inflammasome and NF-κB signaling pathways highlights it as a promising therapeutic target. Preclinical studies with selective P2X4 receptor antagonists, such as 5-BDBD, have demonstrated significant efficacy in reducing airway inflammation in both allergic and non-allergic asthma models.

Future research should focus on:

  • Further elucidating the detailed molecular interactions between P2X4 and other components of the inflammatory signaling network in various lung cell types.

  • Conducting more extensive preclinical studies with other potent and selective P2X4 antagonists, such as NP-1815-PX, to establish their efficacy and safety profiles in asthma models.

  • Investigating the potential of P2X4 receptor antagonists in combination with existing asthma therapies.

  • Translating these promising preclinical findings into clinical trials to evaluate the therapeutic potential of P2X4 receptor antagonists in human asthmatic patients.

This technical guide provides a solid foundation for researchers and drug developers to advance the investigation of P2X4 receptor antagonists as a novel and targeted therapeutic approach for the management of asthma.

References

NP-1815-PX Sodium in Inflammatory Bowel Disease Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a novel, selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, has been implicated in various inflammatory processes. The retracted study aimed to investigate the therapeutic potential of NP-1815-PX in a preclinical model of inflammatory bowel disease (IBD), specifically in a murine model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS). The proposed mechanism of action centers on the inhibition of the NLRP3 inflammasome signaling pathway, a key driver of inflammation in IBD.

Quantitative Data Summary

The following tables summarize the quantitative findings as reported in the retracted publication.

Table 1: In Vivo Efficacy of NP-1815-PX in DNBS-Induced Colitis in Mice

ParameterControl (DNBS only)NP-1815-PX TreatedDexamethasone (DEX) TreatedKey Findings as Reported
Body Weight Significant DecreaseAttenuated DecreaseNo AttenuationNP-1815-PX, but not DEX, mitigated colitis-induced weight loss.
Spleen Weight Significant IncreaseAttenuated IncreaseAttenuated IncreaseBoth NP-1815-PX and DEX reduced spleen enlargement, a marker of systemic inflammation.
Macroscopic & Microscopic Colonic Damage Severe DamageAmelioratedAmelioratedBoth treatments were reported to have reduced the physical and histological signs of colon damage.
Colonic IL-1β Levels IncreasedDecreasedDecreasedBoth NP-1815-PX and DEX lowered the levels of this key pro-inflammatory cytokine in the colon.
Colonic Caspase-1 Expression & Activity IncreasedDecreasedDecreasedBoth treatments were shown to reduce the expression and activity of caspase-1, an essential component of the NLRP3 inflammasome.
Colonic Tumor Necrosis Factor (TNF) IncreasedIneffectiveDownregulatedOnly DEX was effective in reducing TNF levels.
Colonic Occludin Expression DecreasedAmelioratedNo AmeliorationNP-1815-PX was reported to have restored the expression of this tight junction protein, suggesting a role in barrier function.

Table 2: In Vitro Effects of NP-1815-PX on THP-1 Cells (Human Monocytic Cell Line)

ParameterLPS + ATP StimulationNP-1815-PX + LPS + ATPKey Findings as Reported
IL-1β Release UpregulatedPrevented UpregulationNP-1815-PX inhibited the release of IL-1β.
NLRP3 Activity UpregulatedPrevented UpregulationNP-1815-PX was shown to prevent the activation of the NLRP3 inflammasome.
Caspase-1 Activity UpregulatedPrevented UpregulationConsistent with in vivo findings, NP-1815-PX blocked caspase-1 activity.
Caspase-5 Activity UpregulatedPrevented UpregulationNP-1815-PX was reported to inhibit the activity of this non-canonical inflammasome caspase.
Caspase-8 Activity UpregulatedPrevented UpregulationNP-1815-PX was also shown to prevent the activity of caspase-8.
Caspase-4 Activity No UpregulationNo EffectCaspase-4 activity was not induced by LPS and ATP in this model.

Experimental Protocols

DNBS-Induced Colitis Murine Model

This model is designed to mimic the transmural inflammation characteristic of Crohn's disease.

  • Animal Model: The study utilized mice, a common preclinical model for IBD research.

  • Induction of Colitis:

    • Mice are anesthetized.

    • A solution of 2,4-dinitrobenzene sulfonic acid (DNBS) in ethanol (B145695) is administered intrarectally via a catheter. The ethanol is necessary to break the mucosal barrier and allow the DNBS to induce a hapten-mediated delayed-type hypersensitivity reaction.

    • Control animals typically receive a vehicle solution (e.g., 50% ethanol) to account for any irritation caused by the vehicle itself.

  • Treatment Protocol:

    • Following the induction of colitis, NP-1815-PX was administered orally for six consecutive days.

    • A comparator group was treated with dexamethasone, a standard corticosteroid used in IBD treatment.

  • Endpoint Analysis:

    • Daily monitoring of body weight.

    • At the end of the study period, animals are euthanized.

    • The spleen is excised and weighed as an indicator of systemic inflammation.

    • The colon is removed, and macroscopic damage is scored based on the presence of ulceration, inflammation, and bowel wall thickening.

    • Colonic tissue samples are collected for histological analysis to assess microscopic damage, including cellular infiltration and architectural changes.

    • Additional colonic tissue samples are processed for biochemical assays to measure the levels of inflammatory markers such as IL-1β and TNF, as well as the expression and activity of proteins like caspase-1 and occludin.

In Vitro THP-1 Cell Line Experiments

This in vitro model is used to dissect the molecular mechanisms of action in a human immune cell line.

  • Cell Culture: THP-1, a human monocytic cell line, is cultured under standard conditions. These cells can be differentiated into macrophage-like cells, which are relevant to IBD pathogenesis.

  • Inflammasome Activation:

    • Cells are primed with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to upregulate the expression of inflammasome components (Signal 1).

    • Subsequently, the cells are stimulated with adenosine (B11128) triphosphate (ATP) to activate the P2X4 receptor, leading to the assembly and activation of the NLRP3 inflammasome (Signal 2).

  • Treatment: NP-1815-PX is added to the cell culture prior to or concurrently with the ATP stimulation to assess its inhibitory effects.

  • Endpoint Analysis:

    • The cell culture supernatant is collected to measure the release of IL-1β using methods like ELISA.

    • Cell lysates are prepared to measure the activity of various caspases (caspase-1, -4, -5, and -8) using specific activity assays.

    • The expression of NLRP3 can be assessed by methods such as Western blotting.

Visualizations

Signaling Pathways

G ATP ATP P2X4R P2X4 Receptor ATP->P2X4R NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 Activates Caspase1 Active Caspase-1 NLRP3->Caspase1 Cleaves ProCaspase1 Pro-Caspase-1 IL1b Mature IL-1β (Secretion) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation Drives NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits

Caption: Proposed mechanism of action of NP-1815-PX in inhibiting IBD inflammation.

Experimental Workflow

G cluster_invivo In Vivo: DNBS-Induced Colitis Model cluster_invitro In Vitro: THP-1 Cell Model cluster_groups Treatment Groups start_invivo Induce Colitis in Mice (Intrarectal DNBS) treatment Oral Administration (6 days) start_invivo->treatment endpoints_invivo Assess Endpoints: - Body & Spleen Weight - Macroscopic/Microscopic Damage - Cytokine Levels (IL-1β, TNF) - Caspase-1 Activity - Occludin Expression treatment->endpoints_invivo start_invitro Prime THP-1 Cells (LPS) stimulation Stimulate with ATP start_invitro->stimulation endpoints_invitro Assess Endpoints: - IL-1β Release - NLRP3 Activation - Caspase Activity (Caspase-1, -4, -5, -8) stimulation->endpoints_invitro treatment_invitro Treat with NP-1815-PX treatment_invitro->stimulation Inhibits group_np1815px NP-1815-PX group_np1815px->treatment group_dex Dexamethasone group_dex->treatment group_control Vehicle Control group_control->treatment

Caption: Overview of the in vivo and in vitro experimental workflows.

Methodological & Application

Application Notes for NP-1815-PX Sodium: A Potent and Selective P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] Emerging research highlights the critical role of P2X4R in various pathological processes, including chronic pain, inflammation, and smooth muscle contraction.[1][3][4] this compound has demonstrated significant anti-inflammatory and anti-allodynic effects in preclinical models, positioning it as a valuable tool for investigating P2X4R signaling and as a potential therapeutic candidate.[1][2][3] These application notes provide detailed experimental protocols and data for the use of this compound in in vitro and in vivo research settings.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₃N₄NaO₃S
Molecular Weight424.41 g/mol
CAS Number1239578-80-3
AppearanceWhite to off-white solid powder
StoragePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][5]
SolubilitySoluble in DMSO.[5]

Mechanism of Action

This compound selectively inhibits the P2X4 receptor, thereby blocking ATP-induced intracellular calcium influx.[2][6] This antagonism has been shown to modulate downstream signaling pathways, notably the NLRP3 inflammasome pathway, leading to reduced activation of caspase-1 and subsequent release of the pro-inflammatory cytokine IL-1β.[7][8]

Key Experimental Data

In Vitro Efficacy and Selectivity
Cell LineTargetAgonistNP-1815-PX IC₅₀Reference
hP2X4R-1321N1Human P2X4RATP0.26 µM[2]
rP2X3R-1321N1Rat P2X3RATP>30 µM[2]
hP2X7R-1321N1Human P2X7RBzATP>30 µM[2]
hP2X1RHuman P2X1RATP>30 µM[2]
hP2X2/3RHuman P2X2/3RATP>30 µM[2]
hP2X2RHuman P2X2RATP7.3 µM[2]
In Vivo Efficacy in Disease Models
ModelSpeciesNP-1815-PX DoseKey FindingsReference
Herpetic PainMouse10 and 30 pmol (i.t.)Inhibited mechanical allodynia[2]
DNBS-induced ColitisMouse10 mg/kg (oral)Attenuated body weight decrease, reduced colonic damage, decreased IL-1β and caspase-1 activity[7][8]

Experimental Protocols

In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of NP-1815-PX on the NLRP3 inflammasome.[7][8]

1. Cell Culture:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

2. Experimental Procedure: a. Seed THP-1 cells in appropriate culture plates. b. Prime the cells with lipopolysaccharide (LPS, 1 µg/mL) for 3 hours. c. Pre-incubate the cells with this compound (0.1, 1, or 10 µM) or vehicle (0.03% DMSO) for 1 hour. d. Stimulate the cells with ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome. e. Collect the cell culture supernatants to measure IL-1β release by ELISA. f. Lyse the cells to analyze the expression of inflammasome components (NLRP3, ASC, pro-caspase-1) and the activity of caspases (caspase-1, -4, -5, -8) using appropriate assays (e.g., Western blot, activity assays).

3. Data Analysis:

  • Quantify the levels of IL-1β and the expression/activity of inflammasome components relative to control groups.

In Vivo Assessment of Anti-inflammatory Effects in a Murine Model of Colitis

This protocol is based on a study evaluating NP-1815-PX in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model.[7][8]

1. Animals:

  • Use appropriate mouse strains (e.g., CD-1 mice). House animals under standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.

2. Induction of Colitis:

  • Induce colitis by intrarectal administration of DNBS.

3. Drug Administration:

  • Following the manifestation of colitis, administer this compound (e.g., 10 mg/kg) or vehicle orally once daily for 6 consecutive days.[7][8]

4. Assessment of Colitis Severity: a. Monitor body weight daily. b. At the end of the treatment period, euthanize the animals and collect the colon and spleen. c. Weigh the spleen. d. Macroscopically and microscopically score the colonic tissue damage. e. Measure colonic levels of IL-1β and caspase-1 activity using ELISA and activity assays, respectively. f. Analyze the expression of tight junction proteins (e.g., occludin) by Western blot.

5. Data Analysis:

  • Compare the measured parameters between the NP-1815-PX-treated group, the vehicle-treated colitis group, and a healthy control group.

Visualizations

Signaling Pathway of NP-1815-PX in Modulating Inflammation

NP1815PX_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Mediates NLRP3_activation NLRP3 Inflammasome Activation Ca_influx->NLRP3_activation Triggers Casp1_activation Caspase-1 Activation NLRP3_activation->Casp1_activation Leads to IL1b_release IL-1β Release Casp1_activation->IL1b_release Promotes Inflammation Inflammation IL1b_release->Inflammation NP1815PX NP-1815-PX Sodium NP1815PX->P2X4R Inhibits

Caption: this compound inhibits the P2X4R, blocking downstream inflammatory signaling.

Experimental Workflow for In Vitro NLRP3 Inflammasome Assay

in_vitro_workflow start Start: THP-1 Cell Culture lps_prime 1. LPS Priming (1 µg/mL, 3h) start->lps_prime np1815px_incubation 2. NP-1815-PX Incubation (0.1-10 µM, 1h) lps_prime->np1815px_incubation atp_stimulation 3. ATP Stimulation (5 mM, 1h) np1815px_incubation->atp_stimulation collect_supernatant 4a. Collect Supernatant atp_stimulation->collect_supernatant lyse_cells 4b. Lyse Cells atp_stimulation->lyse_cells elisa 5a. IL-1β ELISA collect_supernatant->elisa western_caspase 5b. Western Blot / Caspase Assay lyse_cells->western_caspase end End: Data Analysis elisa->end western_caspase->end

Caption: Workflow for assessing NP-1815-PX's effect on NLRP3 inflammasome activation.

Logical Relationship in a Murine Colitis Model

in_vivo_logic cluster_induction Disease Induction cluster_treatment Treatment cluster_outcome Pathophysiological Outcomes cluster_therapeutic_effect Therapeutic Effect DNBS DNBS Administration Colitis Colitis Development DNBS->Colitis Induces NP1815PX_oral Oral NP-1815-PX (10 mg/kg/day) Amelioration Amelioration of Colitis NP1815PX_oral->Amelioration Leads to Inflammation_markers ↑ IL-1β ↑ Caspase-1 Activity Colitis->Inflammation_markers Tissue_damage Colonic Tissue Damage Colitis->Tissue_damage Amelioration->Inflammation_markers Reduces Amelioration->Tissue_damage Reduces

Caption: Logical flow of NP-1815-PX treatment in a DNBS-induced colitis model.

References

Application Notes and Protocols for NP-1815-PX Sodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R), an ATP-gated ion channel.[1][2][3] P2X4R is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and smooth muscle contraction.[1][3] As a selective antagonist, this compound is a valuable tool for investigating the role of P2X4R in these processes and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its effects by binding to the P2X4 receptor and inhibiting the influx of cations, primarily calcium (Ca2+), that is normally triggered by the binding of extracellular ATP.[2][4] This blockade of P2X4R-mediated Ca2+ signaling disrupts downstream cellular events. Key signaling pathways affected by this compound include the p38 mitogen-activated protein kinase (p38-MAPK) pathway and the NLRP3 inflammasome pathway.[5][6] By inhibiting these pathways, this compound can modulate inflammatory responses, such as the release of pro-inflammatory cytokines like IL-1β.[6]

Data Presentation

Quantitative Data Summary
ParameterCell LineValueReference
IC50 (hP2X4R-mediated [Ca2+]i increase)hP2X4R-1321N10.26 µM[2]
Selectivity (IC50)hP2X1R, rP2X3R, hP2X2/3R, hP2X7R>30 µM[2]
hP2X2R7.3 µM[2]
Effective Concentration (inhibition of ATP-induced [Ca2+]i increase)Primary cultured microglial cells0.3 - 1 µM[4]
Effective Concentration (inhibition of IL-1β release)THP-1 cells10 µM[7]

Signaling Pathways

P2X4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca2_influx Ca²⁺ Influx P2X4R->Ca2_influx Mediates p38_MAPK p38-MAPK Activation Ca2_influx->p38_MAPK NLRP3_Inflammasome NLRP3 Inflammasome Activation Ca2_influx->NLRP3_Inflammasome BDNF_release BDNF Release p38_MAPK->BDNF_release Leads to IL1b_release IL-1β Release NLRP3_Inflammasome->IL1b_release Leads to NP1815PX This compound NP1815PX->P2X4R Inhibits

Experimental Protocols

Protocol 1: Inhibition of ATP-induced Calcium Influx in Microglia

This protocol describes how to assess the inhibitory effect of this compound on ATP-gated Ca2+ entry in primary microglial cells using a fluorescent Ca2+ indicator.

Materials:

  • Primary microglial cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • ATP solution

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

  • Balanced salt solution (BSS)

  • Plates suitable for fluorescence imaging (e.g., 96-well black, clear bottom)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding:

    • Seed primary microglia in a 96-well imaging plate at a density of 5 x 10^4 cells/well.

    • Allow cells to adhere and grow for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.

    • Prepare a stock solution of ATP in sterile water.

    • On the day of the experiment, prepare working solutions of this compound and ATP in BSS. A typical final concentration range for NP-1815-PX is 0.1 µM to 10 µM.

  • Loading with Ca2+ Indicator:

    • Prepare a loading solution of Fura-2 AM in BSS (e.g., 5 µM).

    • Remove the culture medium from the cells and wash once with BSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with BSS to remove excess dye.

  • Treatment with NP-1815-PX:

    • Add the working solutions of this compound to the respective wells. Include a vehicle control (BSS with the same percentage of DMSO as the highest NP-1815-PX concentration).

    • Pre-incubate the cells with NP-1815-PX for 10-15 minutes at room temperature.[4]

  • Measurement of Ca2+ Influx:

    • Measure the baseline fluorescence using a plate reader or microscope.

    • Add the ATP solution to all wells to stimulate the P2X4 receptors. A typical final concentration of ATP is 10-50 µM.[4]

    • Immediately begin recording the fluorescence signal for several minutes to capture the Ca2+ influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular Ca2+ concentration.

    • Compare the ATP-induced Ca2+ response in NP-1815-PX-treated cells to the vehicle-treated control cells.

    • Plot a dose-response curve to determine the IC50 of NP-1815-PX.

Calcium_Imaging_Workflow A Seed Microglia in 96-well plate B Culture for 24-48 hours A->B C Load cells with Fura-2 AM B->C D Wash to remove excess dye C->D E Pre-incubate with NP-1815-PX (10-15 min) D->E F Measure baseline fluorescence E->F G Stimulate with ATP F->G H Record fluorescence signal G->H I Analyze data and determine IC50 H->I

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

This protocol details the use of this compound to inhibit NLRP3 inflammasome activation in the human monocytic cell line THP-1, followed by the measurement of IL-1β release.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for priming

  • This compound

  • DMSO

  • ATP solution

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into a macrophage-like phenotype.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Priming of Differentiated THP-1 Cells:

    • Carefully remove the PMA-containing medium and replace it with fresh, serum-free medium.

    • Add LPS to a final concentration of 1 µg/mL to prime the inflammasome.

    • Incubate for 3 hours at 37°C.

  • Treatment with NP-1815-PX:

    • Prepare working solutions of this compound in serum-free medium.

    • Add the NP-1815-PX solutions to the primed cells. Include a vehicle control.

    • Incubate for 1 hour at 37°C.

  • Activation of NLRP3 Inflammasome:

    • Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant for IL-1β measurement.

  • Measurement of IL-1β Release:

    • Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the amount of IL-1β released from NP-1815-PX-treated cells to the vehicle-treated controls.

    • Generate a dose-response curve to evaluate the inhibitory effect of NP-1815-PX on IL-1β secretion.

Inflammasome_Workflow A Seed THP-1 cells B Differentiate with PMA (24-48h) A->B C Prime with LPS (3h) B->C D Treat with NP-1815-PX (1h) C->D E Activate with ATP (1h) D->E F Collect supernatant E->F G Measure IL-1β by ELISA F->G

Storage and Handling

  • Solid Form: Store at -20°C for long-term storage.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setups. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for NP-1815-PX Sodium in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various pathological processes, including inflammation and neuropathic pain.[1][2] As a sodium salt, NP-1815-PX exhibits aqueous solubility, facilitating its use in in vivo studies.[1] These application notes provide detailed protocols for the administration of NP-1815-PX sodium to mice via oral, intrathecal, intravenous, and intraperitoneal routes, based on available preclinical data and established methodologies. The information herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of NP-1815-PX in various murine models.

Mechanism of Action

NP-1815-PX exerts its pharmacological effects by selectively blocking the P2X4 receptor.[1][2] The activation of P2X4 receptors by extracellular ATP, often released during cellular stress or injury, leads to cation influx and the initiation of downstream signaling cascades.[3] A key pathway modulated by P2X4 receptor activation is the NLRP3 inflammasome.[4][5] By inhibiting the P2X4 receptor, NP-1815-PX can suppress the activation of the NLRP3 inflammasome, leading to reduced maturation and release of pro-inflammatory cytokines such as IL-1β.[4][5] This mechanism underlies the anti-inflammatory and analgesic effects observed in preclinical models.[1][4]

Data Presentation

The following table summarizes the reported dosages of this compound used in murine models. It is crucial to note that one of the primary sources for the oral administration data in a colitis model has been retracted; however, the dosage information is included here for historical context and as a potential starting point for dose-ranging studies, with the strong recommendation to independently validate any findings.[6][7]

Administration Route Dosage Frequency Murine Model Observed Effects Reference
Oral Gavage3, 10, 30 mg/kgDaily for 6 daysDNBS-induced colitisAttenuation of body weight decrease, amelioration of colonic tissue damage, decreased IL-1β levels.[6][7] (Retracted)
Intrathecal10, 30 pmol/mouseTwice daily for 3 daysHerpetic painSuppression of mechanical allodynia.[1]

Experimental Protocols

Oral Administration (Gavage)

This protocol is adapted from a study on a murine model of colitis.[6][7] Researchers should perform dose-response studies to determine the optimal dose for their specific model.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the mouse cohort and the desired dose (e.g., 10 mg/kg).

    • Dissolve the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution. Prepare fresh daily.

  • Animal Handling and Restraint:

    • Gently restrain the mouse by grasping the loose skin over the neck and back.

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the esophagus via the side of the mouth.

    • Slowly advance the needle to the predetermined depth. Do not force the needle.

    • Administer the NP-1815-PX solution at a steady pace.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.

Intrathecal Injection

This protocol is based on a study in a murine model of herpetic pain.[1] This procedure requires a high degree of technical skill and should be performed by experienced personnel.

Materials:

  • This compound

  • Sterile, preservative-free saline

  • Hamilton syringe with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to achieve the desired concentration (e.g., 10 pmol in 5 µL).

  • Animal Anesthesia and Positioning:

    • Anesthetize the mouse using isoflurane.

    • Position the mouse in a stereotaxic frame or hold it firmly to expose the lumbar region of the spine.

  • Injection:

    • Identify the injection site between the L5 and L6 vertebrae.

    • Carefully insert the 30-gauge needle into the intrathecal space. A slight tail flick is often an indicator of correct needle placement.

    • Slowly inject the 5 µL volume of the NP-1815-PX solution.

  • Post-Injection Care:

    • Remove the needle and allow the mouse to recover from anesthesia on a warming pad.

    • Monitor for any signs of motor impairment or distress.

Intravenous (Tail Vein) Injection

This is a standard protocol for intravenous administration in mice and should be adapted for NP-1815-PX.[8][9]

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Insulin syringes (29-31 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline. The final volume for injection should typically be around 100 µL for a 25g mouse.

  • Animal Preparation:

    • Place the mouse in a restrainer.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection:

    • Position the tail and identify one of the lateral veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the NP-1815-PX solution. Successful injection will be indicated by the absence of a subcutaneous bleb.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal Injection

This is a standard and common route for drug administration in mice.[10][11]

Materials:

  • This compound

  • Sterile saline

  • Syringes (1 mL) with 25-27 gauge needles

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline. The injection volume should not exceed 10 mL/kg.

  • Animal Restraint:

    • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection:

    • Tilt the mouse slightly head-down to move the abdominal organs forward.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any signs of discomfort.

Visualization of Pathways and Workflows

NP1815PX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R activates NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) P2X4R->NLRP3_inflammasome activates NP1815PX NP-1815-PX NP1815PX->P2X4R inhibits caspase1 Active Caspase-1 NLRP3_inflammasome->caspase1 activates pro_IL1b pro-IL-1β caspase1->pro_IL1b cleaves IL1b Mature IL-1β pro_IL1b->IL1b inflammation Inflammation IL1b->inflammation promotes

Caption: NP-1815-PX inhibits the P2X4 receptor, blocking downstream NLRP3 inflammasome activation.

Experimental_Workflow start Start: Murine Model of Disease (e.g., Colitis, Neuropathic Pain) drug_prep Prepare this compound Solution start->drug_prep administration Administer NP-1815-PX via selected route (Oral, IT, IV, IP) drug_prep->administration monitoring Monitor Animal Health and Behavior administration->monitoring data_collection Collect Data (e.g., Pain Thresholds, Tissue Samples) monitoring->data_collection analysis Analyze Data (Statistical Analysis, Histology, etc.) data_collection->analysis results Results and Interpretation analysis->results

References

Application Notes and Protocols for NP-1815-PX Sodium In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] P2X4R is implicated in various physiological and pathological processes, including chronic pain, inflammation, and immune responses.[1][2] NP-1815-PX serves as a valuable pharmacological tool for investigating the role of P2X4R in these processes and as a potential therapeutic candidate.

These application notes provide detailed protocols for a range of in vitro assays to characterize the activity of NP-1815-PX sodium. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Data Presentation

The following table summarizes the reported in vitro potency of NP-1815-PX.

TargetCell LineAssay TypeAgonistIC50Reference
Human P2X4R1321N1Intracellular Ca2+ATP (1 µM)0.26 µM[2]
Rat P2X4R1321N1Intracellular Ca2+ATP (10 µM)-[1]
Mouse P2X4R1321N1Intracellular Ca2+ATP (10 µM)-[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of NP-1815-PX in antagonizing the P2X4 receptor signaling pathway.

P2X4R_Signaling P2X4 Receptor Signaling Pathway and NP-1815-PX Inhibition cluster_membrane Cell Membrane P2X4R P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Mediates ATP ATP (Agonist) ATP->P2X4R Activates NP1815PX NP-1815-PX (Antagonist) NP1815PX->P2X4R Inhibits Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->Downstream Initiates

Caption: NP-1815-PX inhibits ATP-mediated P2X4R activation and downstream signaling.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the in vitro effects of NP-1815-PX.

Experimental_Workflow General In Vitro Experimental Workflow for NP-1815-PX cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., 1321N1-hP2X4R, THP-1) Pre_incubation Pre-incubate cells with NP-1815-PX Cell_Culture->Pre_incubation Compound_Prep Prepare NP-1815-PX and Agonist (ATP) Solutions Compound_Prep->Pre_incubation Stimulation Stimulate cells with Agonist (ATP) Compound_Prep->Stimulation Pre_incubation->Stimulation Measurement Measure Response Stimulation->Measurement Data_Analysis Data Normalization and Curve Fitting (IC50) Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for testing NP-1815-PX: from cell preparation to data analysis.

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol describes how to measure the inhibitory effect of NP-1815-PX on ATP-induced intracellular calcium mobilization in cells expressing P2X4R.

Materials and Reagents:

  • This compound

  • ATP (agonist)

  • 1321N1 human astrocytoma cells stably expressing human P2X4R (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Culture: Culture 1321N1-hP2X4R cells in their recommended growth medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of NP-1815-PX in DMSO.

    • Prepare serial dilutions of NP-1815-PX in HBSS to achieve the desired final concentrations (e.g., 30 nM to 100 µM).[1]

    • Prepare a stock solution of ATP in water and dilute it in HBSS to a concentration that is 2X the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).[1]

  • Assay Procedure:

    • After incubation with the dye, wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the NP-1815-PX dilutions to the respective wells and incubate for 15 minutes at room temperature in the dark.[1]

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record fluorescence (e.g., Ex/Em = 485/525 nm for Fluo-4) at 1-second intervals.

    • Establish a stable baseline fluorescence for 10-20 seconds.

    • Inject 50 µL of the 2X ATP solution into each well to stimulate the cells.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the control wells (agonist alone) to calculate the percentage of inhibition for each NP-1815-PX concentration.

    • Plot the percentage of inhibition against the logarithm of the NP-1815-PX concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (CyQUANT® Assay)

This protocol is for assessing the effect of NP-1815-PX on cell proliferation.

Materials and Reagents:

  • This compound

  • CyQUANT® Cell Proliferation Assay Kit

  • Cells of interest (e.g., PC3 cells)[1]

  • Complete cell culture medium

  • 96-well clear microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of culture medium containing various concentrations of NP-1815-PX (and a vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Assay Procedure:

    • Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells.

    • Add 200 µL of the CyQUANT® working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.

  • Data Analysis: The fluorescence intensity is directly proportional to the cell number. Calculate the percentage of proliferation relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by NP-1815-PX through the activity of caspases 3 and 7.

Materials and Reagents:

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Cells of interest (e.g., PC3 cells)[1]

  • Complete cell culture medium

  • 96-well white, opaque microplates

  • Luminometer

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol, using a white-walled plate suitable for luminescence.

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Express the results as a fold change relative to the vehicle-treated control.

Cell Migration Assay (Scratch Assay)

This assay assesses the effect of NP-1815-PX on cell migration.

Materials and Reagents:

  • This compound

  • Cells of interest that form a monolayer (e.g., PC3 cells)[1]

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Plating: Seed cells in a multi-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Creating the Scratch: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium (serum-free or low-serum to inhibit proliferation) containing different concentrations of NP-1815-PX or a vehicle control.

  • Image Acquisition: Immediately acquire images of the scratch at multiple defined points (time 0).

  • Incubation: Incubate the plate at 37°C, 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the effect of NP-1815-PX on the invasive potential of cells.

Materials and Reagents:

  • This compound

  • Invasive cell line (e.g., PC3 cells)[1]

  • Transwell inserts (8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

Protocol:

  • Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Preparation: Culture cells and then starve them in serum-free medium for 12-24 hours.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of NP-1815-PX or a vehicle control. Seed the cells into the upper chamber of the coated transwell inserts.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

  • Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining:

    • Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of invaded cells in several random fields of view.

  • Data Analysis: Calculate the average number of invaded cells per field and express the results as a percentage of the vehicle-treated control.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed information on solubility and preparation of stock solutions, refer to the supplier's datasheet.[3][4][5][6][7]

Disclaimer: These protocols are intended as a guide. Optimization of conditions may be necessary for specific cell lines and experimental setups.

References

Application Notes and Protocols for NP-1815-PX Sodium Administration in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a novel investigational compound characterized as a dual antagonist of the P2X4 purinergic receptor and the thromboxane (B8750289) A2 (TP) receptor. Both of these receptors are implicated in the pathophysiology of asthma, playing roles in airway inflammation, bronchoconstriction, and airway hyperresponsiveness. These application notes provide a comprehensive overview of the administration of NP-1815-PX sodium in preclinical asthma research models, including detailed experimental protocols and a summary of expected outcomes based on the known pharmacology of P2X4 and TP receptor antagonists.

Mechanism of Action

This compound exerts its therapeutic potential in asthma models through the simultaneous blockade of two key signaling pathways:

  • P2X4 Receptor Antagonism: P2X4 receptors are ATP-gated ion channels expressed on various immune and airway cells. In asthma, extracellular ATP, released during inflammation and cell stress, can activate these receptors, leading to the potentiation of inflammatory responses. This includes the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines like IL-1β, and the recruitment of eosinophils and neutrophils to the airways.[1] By blocking the P2X4 receptor, NP-1815-PX is expected to dampen these inflammatory cascades.

  • TP Receptor Antagonism: Thromboxane A2 (TxA2) is a potent mediator of bronchoconstriction and airway inflammation. It is produced by various cells in the airways, including mast cells and macrophages, and acts on TP receptors on airway smooth muscle cells to induce contraction.[2] TP receptor activation also contributes to airway hyperresponsiveness and can modulate the production of other inflammatory mediators. NP-1815-PX's antagonism of the TP receptor directly counteracts these effects, leading to bronchodilation and reduced airway inflammation.[1][3]

Signaling Pathways

The dual antagonism of NP-1815-PX targets key signaling events in the asthmatic airway. The following diagrams illustrate the proposed mechanisms of action.

P2X4 Receptor Signaling in Airway Inflammation cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (Immune Cell) cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds NLRP3_Inflammasome NLRP3 Inflammasome Activation P2X4R->NLRP3_Inflammasome Activates NP1815PX NP-1815-PX NP1815PX->P2X4R Blocks Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves pro-IL-1β to proIL1b Pro-IL-1β proIL1b->Caspase1 Inflammation Airway Inflammation (Eosinophil & Neutrophil Recruitment) IL1b->Inflammation

P2X4 Receptor Signaling Pathway in Airway Inflammation.

TP Receptor Signaling in Bronchoconstriction cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (Airway Smooth Muscle Cell) cluster_intracellular Intracellular Space TxA2 Thromboxane A2 TPR TP Receptor TxA2->TPR Binds Gq Gq Protein Activation TPR->Gq NP1815PX NP-1815-PX NP1815PX->TPR Blocks PLC Phospholipase C Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction

TP Receptor Signaling Pathway in Bronchoconstriction.

Experimental Protocols

The following protocols describe the use of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is widely used to mimic the eosinophilic inflammation characteristic of allergic asthma.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • This compound, dissolved in a suitable vehicle (e.g., saline, PBS)

  • Vehicle control

Protocol Workflow:

OVA-Induced Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization 1 (i.p. OVA/Alum) Day14 Day 14: Sensitization 2 (i.p. OVA/Alum) Day0->Day14 Day21 Day 21-23: OVA Aerosol Challenge (30 min/day) Day14->Day21 Treatment NP-1815-PX or Vehicle (Administer prior to each challenge) Day21->Treatment Day24 Day 24: Assess Airway Hyperresponsiveness (Methacholine Challenge) Treatment->Day24 Sacrifice Sacrifice & Sample Collection (BALF, Lung Tissue) Day24->Sacrifice

Workflow for OVA-Induced Asthma Model and NP-1815-PX Treatment.

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in saline.

  • Challenge and Treatment:

    • From days 21 to 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day in a whole-body exposure chamber.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time (e.g., 1 hour) before each OVA challenge. The dosage of NP-1815-PX should be determined based on preliminary dose-ranging studies.

  • Analysis:

    • 24 hours after the final OVA challenge (Day 24), proceed with the assessment of airway hyperresponsiveness and collection of samples.

Assessment of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be measured by challenging the airways with a bronchoconstrictor agent like methacholine (B1211447).

Materials:

  • Invasive or non-invasive lung function measurement system (e.g., FlexiVent, Buxco)

  • Methacholine chloride, dissolved in sterile saline at increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)

  • Aerosol delivery system

Procedure:

  • Anesthetize the mouse and connect it to the lung function measurement system.

  • Record baseline airway mechanics.

  • Expose the mouse to nebulized saline (vehicle control) and record airway resistance.

  • Sequentially expose the mouse to increasing concentrations of nebulized methacholine.

  • Record airway resistance after each methacholine dose.

  • The provocative concentration of methacholine that causes a 200% increase in airway resistance from baseline (PC200) is calculated as an index of AHR. A higher PC200 value indicates less airway hyperresponsiveness.

Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)

BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.

Procedure:

  • After AHR measurement, euthanize the mouse.

  • Expose the trachea and insert a cannula.

  • Lavage the lungs with a fixed volume of cold PBS (e.g., 3 x 0.5 mL).

  • Pool the recovered BALF and centrifuge to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Expected Quantitative Data

While specific data for NP-1815-PX in asthma models is not yet widely published, the following tables provide illustrative data based on the known effects of selective P2X4 and TP receptor antagonists in similar models. These tables are intended to provide a framework for data presentation and to highlight the expected outcomes of NP-1815-PX administration.

Table 1: Effect of P2X4 Antagonist (5-BDBD) on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Control (Saline)1.2 ± 0.30.1 ± 0.050.2 ± 0.10.5 ± 0.20.4 ± 0.1
OVA + Vehicle8.5 ± 1.24.2 ± 0.81.5 ± 0.41.8 ± 0.51.0 ± 0.3*
OVA + 5-BDBD4.1 ± 0.7#1.9 ± 0.5#0.7 ± 0.2#0.9 ± 0.3#0.6 ± 0.2#

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle. Data is illustrative and based on the effects of P2X4 receptor antagonists in published studies.

Table 2: Effect of TP Receptor Antagonist (S-1452) on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)
Control1.5 ± 0.40.2 ± 0.1
OVA + Vehicle9.2 ± 1.55.1 ± 0.9
OVA + S-1452 (10 mg/kg)5.3 ± 0.9#2.5 ± 0.6#
OVA + S-1452 (30 mg/kg)3.8 ± 0.7#1.7 ± 0.4#

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle. Data is illustrative and based on the effects of TP receptor antagonists in published studies.[1]

Table 3: Anticipated Effect of NP-1815-PX on Airway Hyperresponsiveness (AHR) in OVA-Challenged Mice

Treatment GroupMethacholine PC200 (mg/mL)
Control (Saline)> 50
OVA + Vehicle10.5 ± 2.1*
OVA + NP-1815-PX (Low Dose)22.3 ± 3.5#
OVA + NP-1815-PX (High Dose)38.7 ± 4.2#

Data are presented as geometric mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. OVA + Vehicle. Data is hypothetical and represents the expected outcome based on the dual mechanism of NP-1815-PX.

Conclusion

This compound represents a promising therapeutic candidate for asthma due to its dual antagonism of P2X4 and TP receptors. The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of NP-1815-PX in preclinical models of allergic asthma. The expected outcomes include a significant reduction in airway inflammation, particularly eosinophilia, and an attenuation of airway hyperresponsiveness. Further studies are warranted to fully elucidate the therapeutic potential of NP-1815-PX in asthma and to establish optimal dosing and administration regimens.

References

NP-1815-PX sodium protocol for colitis model

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for NP-1815-PX Sodium in a Colitis Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract. The purinergic P2X4 receptor has been identified as a potential therapeutic target in several immune and inflammatory diseases.[3] NP-1815-PX is a novel and selective P2X4 receptor antagonist.[4][5] This document outlines the experimental protocols and summarizes the reported data from a retracted study that investigated the anti-inflammatory effects of NP-1815-PX in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. The study proposed that NP-1815-PX ameliorates colitis by inhibiting the NLRP3 inflammasome signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the quantitative data as reported in the original, now-retracted, publication.

Table 1: In Vivo Effects of NP-1815-PX on DNBS-Induced Colitis in Rats

ParameterControl GroupDNBS Group (Vehicle)NP-1815-PX (10 mg/kg)Dexamethasone (B1670325) (1 mg/kg)
Body Weight Change GainSignificant LossAttenuated LossNo Significant Attenuation
Spleen Weight NormalIncreasedAttenuated IncreaseAttenuated Increase
Macroscopic Damage Score 0Significantly IncreasedSignificantly ReducedSignificantly Reduced
Microscopic Damage Score 0Significantly IncreasedSignificantly ReducedSignificantly Reduced
Colonic IL-1β Levels BaselineIncreasedDecreasedDecreased
Colonic Caspase-1 Activity BaselineSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Colonic Occludin Expression NormalReducedAmeliorated ReductionNo Amelioration

Data is presented qualitatively based on the descriptions in the retracted source.[3][7] Doses for NP-1815-PX were reported at 3, 10, and 30 mg/kg, with the 10 mg/kg dose highlighted for caspase-1 activity.[8]

Table 2: In Vitro Effects of NP-1815-PX on LPS+ATP-Stimulated THP-1 Cells

ParameterControlLPS + ATP (Vehicle)NP-1815-PX (1-10 µM)
IL-1β Release BaselineUpregulatedPrevented Upregulation
NLRP3 Activity BaselineUpregulatedPrevented Upregulation
Caspase-1 Activity BaselineUpregulatedPrevented Upregulation
Caspase-5 Activity BaselineUpregulatedPrevented Upregulation
Caspase-8 Activity BaselineUpregulatedPrevented Upregulation

Data is based on descriptions from the retracted source.[9][10] NP-1815-PX was tested at concentrations of 0.1, 1, and 10 µM.[8]

Experimental Protocols

1. DNBS-Induced Colitis Model in Rats (In Vivo)

This protocol describes the induction of colitis in rats using DNBS, adapted from the methodology in the retracted paper and other established protocols.[11][12]

  • Animals: Male Sprague-Dawley rats are commonly used.[11]

  • Induction Agent Preparation: Prepare a solution of 15-30 mg of DNBS in 250 µl of 50% ethanol (B145695) for each rat. The exact concentration may need to be optimized.[11]

  • Induction Procedure:

    • Anesthetize the rats.

    • Gently insert a flexible plastic tube or catheter intrarectally to a depth of approximately 8 cm.[13]

    • Slowly instill 250 µl of the DNBS solution. For control animals, instill 250 µl of 50% ethanol.[11]

    • To prevent leakage of the DNBS solution, maintain the rat in a head-down position for about 90 seconds.[11][14]

    • Administer subcutaneous saline to prevent dehydration.[13]

    • Monitor the animals daily for weight loss, stool consistency, and signs of distress.[11] Colitis is expected to develop and become evident over 6 days.[8]

2. NP-1815-PX Administration Protocol (In Vivo)

  • Drug Preparation: The retracted study used methocel as the vehicle for oral administration of NP-1815-PX.[6] The precise formulation was not detailed.

  • Administration:

    • Immediately following the induction of colitis with DNBS, begin oral administration of NP-1815-PX.[8]

    • Administer NP-1815-PX at doses of 3, 10, and 30 mg/kg once daily for 6 consecutive days.[8]

    • A control group with DNBS-induced colitis should receive the vehicle (methocel) only.[6]

    • A positive control group can be treated with dexamethasone (1 mg/kg, oral administration) for 6 days.[8]

3. Assessment of Colitis Severity

  • Macroscopic Scoring: At the end of the 6-day treatment period, euthanize the animals and excise the colon. Macroscopic damage can be scored based on the presence and severity of inflammation, ulceration, and adhesions.

  • Histological Analysis: Fix colonic tissue samples in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin. A pathologist can then score the microscopic damage in a blinded fashion, assessing inflammatory cell infiltration and tissue damage.[15]

4. Caspase-1 Activity Assay in Colonic Tissue

This is a general protocol for a colorimetric assay to measure caspase-1 activity in tissue lysates.[16]

  • Sample Preparation:

    • Homogenize a weighed amount of colonic tissue (e.g., 50 mg) on ice in an appropriate assay buffer provided with a commercial kit.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Procedure:

    • Add the tissue lysate to a 96-well plate.

    • Add the reaction buffer containing the caspase-1 substrate (e.g., Ac-YVAD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-1 activity.

5. In Vitro Model: NLRP3 Inflammasome Activation in THP-1 Cells

This protocol is based on the methodology described for human monocytic THP-1 cells in the retracted study.[6]

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Experimental Procedure:

    • Priming Step: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) at 1 µg/mL for 3 hours. This upregulates the expression of pro-IL-1β and NLRP3.[6]

    • Inhibition Step: Treat the LPS-primed cells with NP-1815-PX (at concentrations of 0.1, 1, and 10 µM) or vehicle (e.g., 0.03% DMSO) for 1 hour.[8]

    • Activation Step: Add ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.[8]

    • Sample Collection: Collect the cell culture supernatants to measure IL-1β release (e.g., by ELISA) and lyse the cells to analyze the expression and activity of inflammasome components like caspase-1.[6]

Visualizations

experimental_workflow cluster_in_vivo In Vivo: DNBS-Induced Colitis Model cluster_in_vitro In Vitro: THP-1 Cell Model induction Induce Colitis in Rats (DNBS, 250 µl, 50% EtOH) treatment Oral Treatment (6 days) induction->treatment np1815 NP-1815-PX (3, 10, 30 mg/kg) treatment->np1815 dex Dexamethasone (1 mg/kg) treatment->dex vehicle Vehicle (Methocel) treatment->vehicle analysis Euthanize & Analyze - Body/Spleen Weight - Macroscopic/Microscopic Score - IL-1β, Caspase-1 np1815->analysis dex->analysis vehicle->analysis prime Prime THP-1 Cells (LPS, 1 µg/mL, 3h) inhibit Inhibit with NP-1815-PX (0.1, 1, 10 µM, 1h) prime->inhibit activate Activate with ATP (5 mM, 1h) inhibit->activate collect Collect Supernatant & Lysate - IL-1β Release (ELISA) - Caspase Activity activate->collect

Caption: Experimental workflow for in vivo and in vitro studies.

signaling_pathway cluster_pathway Proposed Signaling Pathway of NP-1815-PX atp Extracellular ATP p2x4 P2X4 Receptor atp->p2x4 nlrp3 NLRP3 Inflammasome Activation p2x4->nlrp3 np1815 NP-1815-PX np1815->p2x4 Inhibits caspase1 Active Caspase-1 nlrp3->caspase1 cleaves pro_caspase1 Pro-Caspase-1 pro_caspase1->caspase1 il1b Mature IL-1β (Secretion) caspase1->il1b cleaves pro_il1b Pro-IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation

Caption: Proposed mechanism of NP-1815-PX in colitis.

References

Application Notes and Protocols for NP-1815-PX Sodium in Primary Microglia Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R).[1][2] P2X4Rs are ATP-gated ion channels expressed on the surface of various cells, including microglia, the resident immune cells of the central nervous system.[3] In response to brain injury or inflammation, microglia become activated and can release pro-inflammatory cytokines, contributing to neuroinflammation. The activation of P2X4R by extracellular ATP is a key signaling pathway that modulates microglial activity.[3] this compound, by blocking this receptor, presents a valuable tool for studying the role of P2X4R in microglial function and as a potential therapeutic agent for neuroinflammatory disorders.

These application notes provide a comprehensive protocol for the use of this compound in primary microglia cultures, including cell isolation and culture, experimental procedures for assessing its anti-inflammatory effects, and expected outcomes.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target P2X4 Receptor (P2X4R)[1][2]
Action Antagonist[1][2]
Chemical Formula C₂₄H₁₅N₄NaO₃S[1]
Molecular Weight 478.46 g/mol [1]
IC₅₀ (human P2X4R) 0.26 µM[2]
Solubility Soluble in DMSO[1]
Storage -20°C (short term), -80°C (long term)[1]

Table 2: Summary of Expected Effects of this compound on Primary Microglia

ParameterExpected EffectTypical Assay
ATP-induced Calcium Influx InhibitionFluo-4 AM calcium imaging
Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) ReductionELISA, Luminex
p38 MAPK Phosphorylation ReductionWestern Blot, Immunofluorescence
NLRP3 Inflammasome Activation InhibitionWestern Blot (Caspase-1), ELISA (IL-1β)
Microglial Activation Morphology Attenuation of amoeboid morphologyImmunocytochemistry (Iba1 staining)

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia

This protocol describes the isolation of primary microglia from the cortices of neonatal (P0-P2) mice or rats.

Materials:

  • Neonate mouse or rat pups (P0-P2)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • DNase I

  • 70 µm cell strainer

  • Poly-D-lysine (PDL) coated T-75 flasks and culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Dissection: Euthanize neonatal pups according to approved institutional guidelines. Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS). Carefully remove the meninges.

  • Enzymatic Digestion: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA containing DNase I for 15-20 minutes at 37°C.

  • Cell Dissociation: Stop the digestion by adding an equal volume of DMEM/F-12 with 10% FBS. Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Cell Straining and Plating: Pass the cell suspension through a 70 µm cell strainer. Centrifuge the cells, resuspend in culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin), and plate in PDL-coated T-75 flasks.

  • Mixed Glial Culture: Culture the cells for 10-14 days. The astrocytes will form a confluent monolayer on the bottom of the flask, with microglia growing on top.

  • Microglia Isolation: To isolate microglia, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.

  • Plating Purified Microglia: Collect the supernatant containing the detached microglia. Centrifuge the cells and resuspend in fresh culture medium. Plate the microglia in PDL-coated plates at the desired density. Allow the cells to adhere for 24 hours before starting experiments.

Protocol 2: Treatment of Primary Microglia with this compound and ATP Stimulation

This protocol outlines the procedure for treating cultured primary microglia with this compound and subsequently stimulating them with ATP to induce an inflammatory response.

Materials:

  • Primary microglia cultured in 24-well or 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP stock solution (e.g., 100 mM in sterile water)

  • Serum-free culture medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed primary microglia in PDL-coated plates at a density of 5 x 10⁴ cells/well for a 96-well plate or 2.5 x 10⁵ cells/well for a 24-well plate. Allow cells to adhere and rest for 24 hours.

  • Pre-treatment with NP-1815-PX: Prepare working solutions of this compound in serum-free culture medium. A typical concentration range to test is 0.1 µM to 10 µM. Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of NP-1815-PX or vehicle control (DMSO).

  • Incubation: Incubate the cells with NP-1815-PX for 1 hour at 37°C.

  • ATP Stimulation: Prepare a working solution of ATP in serum-free culture medium. A final concentration of 1-5 mM ATP is typically used to stimulate P2X4R. Add the ATP solution directly to the wells containing NP-1815-PX.

  • Post-stimulation Incubation: Incubate the cells for the desired period. For cytokine release assays, a 6-24 hour incubation is common. For signaling pathway analysis (e.g., p38 MAPK phosphorylation), a shorter incubation of 15-60 minutes may be sufficient.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis. The cells can be lysed for protein or RNA analysis.

Protocol 3: Measurement of Cytokine Release by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from Protocol 2

  • Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • Microplate reader

Procedure:

  • Follow Manufacturer's Instructions: Perform the ELISA according to the manufacturer's protocol provided with the kit.

  • Standard Curve: Prepare a standard curve using the recombinant cytokine standards provided in the kit.

  • Sample Analysis: Add the collected cell culture supernatants (diluted if necessary) to the antibody-coated wells.

  • Detection: Add the detection antibody, followed by the substrate solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4R ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx NP1815PX NP-1815-PX Sodium NP1815PX->P2X4R p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) p38_MAPK->Cytokines NLRP3->Cytokines

Caption: this compound signaling pathway in microglia.

Experimental_Workflow cluster_culture Primary Microglia Culture cluster_treatment Experimental Treatment cluster_analysis Data Analysis Isolation 1. Isolate Primary Microglia (Neonatal Rodent Cortex) Culture 2. Culture in Mixed Glia (10-14 days) Isolation->Culture Purification 3. Purify Microglia (Shaking Method) Culture->Purification Plating 4. Plate Purified Microglia (24h recovery) Purification->Plating Pretreatment 5. Pre-treat with NP-1815-PX (0.1-10 µM, 1h) Plating->Pretreatment Stimulation 6. Stimulate with ATP (1-5 mM) Pretreatment->Stimulation Supernatant 7. Collect Supernatant Stimulation->Supernatant Cell_Lysis 8. Lyse Cells Stimulation->Cell_Lysis ELISA 9. Cytokine Measurement (ELISA) Supernatant->ELISA Western 10. Protein Analysis (Western Blot) Cell_Lysis->Western

Caption: Experimental workflow for this compound in microglia.

References

Application Notes and Protocols for NP-1815-PX Sodium in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X4 receptors are implicated in various physiological and pathological processes, including neuroinflammation, chronic pain, and inflammatory bowel disease.[1][2] The sodium salt of NP-1815-PX is often used in research to enhance its solubility and bioavailability. This document provides detailed application notes and protocols for the dissolution of NP-1815-PX sodium for in vivo studies, tailored for researchers in pharmacology, neuroscience, and immunology.

Mechanism of Action: P2X4 Receptor and NLRP3 Inflammasome Signaling

NP-1815-PX exerts its effects by blocking the P2X4 receptor, thereby inhibiting downstream signaling cascades. A key pathway modulated by P2X4 receptor activation is the NLRP3 inflammasome pathway. Extracellular ATP, often released during cellular stress or injury, binds to P2X4 receptors on immune cells such as microglia and macrophages. This binding triggers a conformational change in the receptor, leading to cation influx and the activation of the NLRP3 inflammasome. The activated inflammasome complex then cleaves pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. NP-1815-PX, by antagonizing the P2X4 receptor, can mitigate this inflammatory cascade.[1][3]

NP1815PX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b IL18 IL-18 Release Casp1->IL18 NP1815PX NP-1815-PX (Antagonist) NP1815PX->P2X4R Blocks

Figure 1. NP-1815-PX Signaling Pathway. This diagram illustrates how NP-1815-PX blocks the P2X4 receptor, thereby inhibiting the ATP-mediated activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data Summary

ParameterValue / RecommendationSource / Rationale
Chemical Form Sodium SaltGenerally used to improve aqueous solubility over the free acid form.
Oral Administration Vehicle 0.5% Methylcellulose (B11928114) (Methocel) in waterA study has reported successful oral administration in a murine model of colitis using this vehicle.
Injectable Formulation (Suggested) 10% DMSO in 90% Corn OilA common formulation strategy for lipophilic compounds for parenteral administration. Recommended by a commercial supplier.
Aqueous Solubility Expected to be higher than the free acid form.Sodium salts of weakly acidic drugs typically exhibit greater aqueous solubility.[4] One report notes the polarity of NP-1815-PX, suggesting some water solubility.
DMSO Solubility Likely solubleDMSO is a powerful solvent for a wide range of organic compounds. NP-1815-PX has been dissolved in DMSO for in vitro studies.
Ethanol (B145695) Solubility Expected to be sparingly soluble to soluble.The solubility of sodium salts in ethanol can vary but is generally lower than in water.

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% Methylcellulose for Oral Gavage

This protocol is based on a reported method for oral administration in a murine model of colitis.

Materials:

  • This compound

  • Methylcellulose (e.g., 400 cP)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Calibrated balance

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, dose, and administration volume (typically 5-10 mL/kg for mice).

  • Prepare the 0.5% methylcellulose vehicle: a. Heat approximately one-third of the total required volume of water to 60-70°C. b. Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping. c. Once the methylcellulose is dispersed, remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice. d. Continue stirring until the solution is clear and uniform. This may take some time as methylcellulose dissolves more readily in cold water. For optimal dissolution, the vehicle can be stirred at 4°C overnight.

  • Dissolve this compound: a. Weigh the required amount of this compound. b. Slowly add the this compound powder to the prepared 0.5% methylcellulose vehicle while stirring continuously. c. Continue stirring until the compound is fully dissolved or a homogenous suspension is formed. Gentle warming or sonication may be used to aid dissolution, but stability at higher temperatures should be considered.

  • Final Preparation and Storage: a. Adjust the final volume with the 0.5% methylcellulose vehicle if necessary. b. Store the formulation at 2-8°C and protect it from light. It is recommended to prepare the formulation fresh daily.

Protocol 2: Preparation of this compound in 10% DMSO/90% Corn Oil for Injection

This protocol is a general method for preparing a lipophilic compound for parenteral administration (e.g., intraperitoneal or subcutaneous injection).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Corn oil, sterile

  • Sterile tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare the stock solution in DMSO: a. Weigh the required amount of this compound. b. Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Prepare the final formulation: a. In a sterile tube, add the required volume of the this compound stock solution in DMSO. b. Add the appropriate volume of sterile corn oil to achieve the final desired concentration and a 10% DMSO content. For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil. c. Vortex the mixture vigorously until a clear solution or a uniform emulsion is formed.

  • Administration and Controls: a. Administer the formulation to the animals immediately after preparation. b. It is crucial to include a vehicle control group that receives the same 10% DMSO/90% corn oil mixture without the drug.

Experimental Workflow

The following diagram outlines a general workflow for conducting an in vivo study with this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase calc Calculate Dose and Volume prep_vehicle Prepare Vehicle (e.g., 0.5% Methocel or 10% DMSO/Corn Oil) calc->prep_vehicle dissolve Dissolve this compound prep_vehicle->dissolve administer Administer Formulation dissolve->administer acclimate Animal Acclimation randomize Group Randomization (Treatment vs. Vehicle Control) acclimate->randomize randomize->administer monitor Monitor Animals and Collect Data administer->monitor analyze Analyze Data monitor->analyze interpret Interpret Results analyze->interpret report Report Findings interpret->report

Figure 2. In Vivo Experimental Workflow. A logical flow for conducting in vivo studies with this compound, from preparation to data analysis.

Important Considerations

  • Solubility Testing: Before preparing a large batch of formulation, it is highly recommended to perform small-scale solubility tests to determine the optimal concentration of this compound in the chosen vehicle.

  • pH of the Formulation: For aqueous-based vehicles, the pH of the final formulation can influence the solubility and stability of the compound. The sodium salt of a weak acid will create a slightly basic solution. If necessary, the pH can be adjusted, but the potential for precipitation of the free acid form at lower pH should be considered.

  • Vehicle Controls: Always include a vehicle control group in your in vivo experiments to account for any effects of the solvent system itself.

  • Stability: The stability of this compound in solution should be considered. It is generally advisable to prepare formulations fresh on the day of use.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed application notes and protocols, researchers can effectively prepare and administer this compound for in vivo studies to investigate its therapeutic potential.

References

Application Notes and Protocols: NP-1815-PX in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] These application notes provide a summary of the use of NP-1815-PX in preclinical animal models, detailing its pharmacological effects and the methodologies employed in these studies. The information is intended to guide researchers in designing and executing experiments involving this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing NP-1815-PX in various animal models.

Table 1: In Vivo Efficacy of NP-1815-PX in a Mouse Model of Neuropathic Pain

Animal ModelDrug AdministrationDosageOutcome MeasureResultReference
Spinal Nerve Transection (Mouse)Intrathecal30 pmol/5 μlMechanical Allodynia (Paw withdrawal threshold)Significant amelioration of decreased threshold[3]

Table 2: In Vitro Activity of NP-1815-PX

Cell TypeAgonistNP-1815-PX ConcentrationOutcome MeasureResultReference
1321N1 cells expressing hP2X4R1 μM ATP30 nM–100 μMIntracellular Ca2+ responseConcentration-dependent inhibition[4]
Primary cultured microglial cells50 μM ATP1 μMIntracellular Ca2+ increaseSignificant reduction[3]
Human TP receptor-expressing cellsU4661910⁻⁵–10⁻⁴ MIntracellular Ca2+ concentrationsStrong suppression[5]

Table 3: Effects of NP-1815-PX on Guinea Pig Smooth Muscle Contractions

TissueAgonistNP-1815-PX ConcentrationEffectReference
Epithelium-intact Tracheal Smooth Muscle (TSM)ATP10⁻⁵ MStrong suppression of contractions[5]
Epithelium-denuded TSM and BSMU46619 (TP receptor agonist)10⁻⁵–10⁻⁴ MStrong suppression of contractions[5]
Epithelium-denuded TSM and BSMProstaglandin (B15479496) F₂α (PGF₂α)10⁻⁵–10⁻⁴ MStrong suppression of contractions[5]
TSM/BSMCarbachol, histamine, neurokinin A, or 50 mM KCl10⁻⁴ MNo substantial inhibition[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving the P2X4 receptor and experimental workflows for studying NP-1815-PX.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_ion Ca²⁺ Influx P2X4R->Ca_ion p38_MAPK p38-MAPK Activation Ca_ion->p38_MAPK BDNF BDNF Release p38_MAPK->BDNF Neuropathic_Pain Neuropathic Pain BDNF->Neuropathic_Pain Contributes to NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits

Caption: P2X4 Receptor Signaling Pathway and Inhibition by NP-1815-PX.

Neuropathic_Pain_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induction Spinal Nerve Transection in Mice Treatment_Group Intrathecal Administration of NP-1815-PX Induction->Treatment_Group Vehicle_Group Intrathecal Administration of Vehicle Induction->Vehicle_Group Von_Frey Measurement of Mechanical Allodynia (von Frey filaments) Treatment_Group->Von_Frey Vehicle_Group->Von_Frey Analysis Comparison of Paw Withdrawal Thresholds between Groups Von_Frey->Analysis

Caption: Experimental Workflow for Neuropathic Pain Model.

Experimental Protocols

In Vivo Model of Neuropathic Pain (Spinal Nerve Transection)

This protocol is based on the methodology used to assess the anti-allodynic effects of NP-1815-PX in a mouse model of traumatic nerve damage.[3]

a. Animal Model:

  • Species: Mouse.

  • Procedure: Transection of the fourth lumbar spinal nerve is performed to induce mechanical allodynia.[3] A profound decrease in the withdrawal threshold of the hindpaw is typically observed 7 days post-surgery.[3]

b. Drug Administration:

  • Compound: NP-1815-PX.

  • Vehicle: Phosphate-buffered saline (PBS).

  • Route: Intrathecal administration.

  • Dosage: 30 pmol in a volume of 5 μl.[3]

  • Timing: Administered on day 7 post-surgery.[3]

c. Behavioral Testing:

  • Assay: Mechanical allodynia is assessed using von Frey filaments.

  • Procedure: The paw withdrawal threshold in grams is measured before and at multiple time points after drug administration (up to 360 minutes).[3]

  • Endpoint: A significant increase in the paw withdrawal threshold in the NP-1815-PX treated group compared to the vehicle-treated group indicates an anti-allodynic effect.[3]

d. Control Experiments:

  • To rule out non-specific motor dysfunction, tail-flick and hot-plate tests can be performed to assess acute nociceptive pain.[3] NP-1815-PX has been shown not to affect these measures, indicating its specific effect on allodynia.[3]

In Vitro Calcium Imaging in Primary Microglial Cells

This protocol describes the method to evaluate the inhibitory effect of NP-1815-PX on ATP-induced calcium influx in primary microglial cells.[3]

a. Cell Culture:

  • Cells: Primary cultured microglial cells.

b. Calcium Imaging:

  • Indicator: Fura-2 AM is a common fluorescent indicator for intracellular calcium.

  • Procedure:

    • Load microglial cells with Fura-2 AM.

    • Establish a baseline fluorescence reading.

    • Apply ATP (e.g., 50 μM for 30 seconds) to induce an increase in intracellular calcium ([Ca²⁺]i).[3]

    • In a separate set of experiments, pre-incubate the cells with NP-1815-PX (e.g., 1 μM for 10 minutes) before ATP application.[3]

  • Measurement: The ratio of fluorescence at 340 nm and 380 nm (F340/F380) is used to determine the relative intracellular calcium concentration.

c. Data Analysis:

  • Compare the ATP-induced increase in [Ca²⁺]i in the presence and absence of NP-1815-PX. A significant reduction in the calcium response in the presence of NP-1815-PX indicates its inhibitory effect on P2X4 receptors.[3]

Guinea Pig Tracheal and Bronchial Smooth Muscle Contraction Assay

This protocol is for assessing the effect of NP-1815-PX on smooth muscle contractions, as demonstrated in studies related to asthma models.[1][5]

a. Tissue Preparation:

  • Species: Male Hartley guinea pigs.[1]

  • Tissues: Tracheal and bronchial smooth muscles (TSM and BSM).[1]

  • Preparation: Tissues can be used with the epithelium intact or denuded.

b. Contraction Measurement:

  • Apparatus: Organ bath system to measure isometric contractions.

  • Procedure:

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution.

    • Induce contractions using various agonists such as ATP, U46619 (a TP receptor agonist), or prostaglandin F₂α (PGF₂α).[5]

    • In test conditions, pre-incubate the tissues with NP-1815-PX at desired concentrations (e.g., 10⁻⁵ M) before adding the agonist.[5]

  • Measurement: Record the contractile force.

c. Data Analysis:

  • Compare the agonist-induced contractions in the presence and absence of NP-1815-PX. A reduction in contractile force indicates an inhibitory effect. NP-1815-PX has been shown to strongly suppress ATP-induced contractions in epithelium-intact TSM and contractions induced by TP receptor agonists in both TSM and BSM.[5]

Disclaimer

The information provided in these application notes is for research purposes only and is based on published scientific literature. Researchers should carefully consider the specific details of their experimental design and consult the original publications for more in-depth information. Appropriate safety precautions should be taken when handling chemical compounds and conducting animal experiments.

References

Application Notes and Protocols for Calcium Imaging with P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathophysiological processes, including inflammation, neuropathic pain, and cardiovascular function. Its activation leads to an influx of cations, most notably calcium (Ca²⁺), which triggers a cascade of downstream cellular events.[1][2] Consequently, the modulation of P2X4 receptor activity with antagonists is a promising therapeutic strategy. Calcium imaging assays provide a robust and high-throughput method to screen for and characterize the activity of P2X4 receptor antagonists by directly measuring their impact on ATP-induced intracellular calcium elevation.

This document provides a detailed protocol for conducting calcium imaging experiments to assess the efficacy of P2X4 receptor antagonists. It includes information on the P2X4R signaling pathway, a comprehensive experimental workflow, and a summary of commonly used antagonists.

P2X4 Receptor Signaling Pathway

The P2X4 receptor is predominantly located on the plasma membrane and endolysosomal membranes.[3] Upon binding of its endogenous agonist, adenosine (B11128) triphosphate (ATP), the receptor channel opens, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cytoplasm.[2][3] This influx of Ca²⁺, both from the extracellular space and potentially from intracellular stores like lysosomes, leads to a transient increase in cytosolic calcium concentration, which can be visualized using calcium-sensitive fluorescent indicators.[3]

P2X4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X4R P2X4 Receptor ATP->P2X4R Binds and Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens Channel Na_influx Na⁺ Influx P2X4R->Na_influx Downstream Downstream Signaling (e.g., Gene Expression, Cytokine Release) Ca_influx->Downstream Initiates Antagonist P2X4R Antagonist Antagonist->P2X4R Blocks Activation

P2X4 Receptor Signaling Pathway

Experimental Protocol: Calcium Imaging Assay

This protocol outlines a method for measuring the inhibitory effect of P2X4R antagonists on ATP-induced calcium influx in cultured cells using the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents
  • Cells: A cell line endogenously or recombinantly expressing the P2X4 receptor (e.g., HEK293, 1321N1, or microglial cells).

  • Culture Medium: Appropriate for the chosen cell line.

  • P2X4R Antagonists: Test compounds and known inhibitors (e.g., 5-BDBD, Paroxetine).

  • P2X4R Agonist: ATP.

  • Fluo-4 AM: Calcium indicator dye.

  • Pluronic F-127: Dispersing agent for Fluo-4 AM.

  • Probenecid (optional): Anion-exchange transport inhibitor to prevent dye leakage.

  • Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4).

  • DMSO: For dissolving compounds and dyes.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells in microplates and culture to 80-100% confluency. B 2. Dye Loading Incubate cells with Fluo-4 AM (e.g., 1-5 µM for 30-60 min at 37°C). A->B C 3. Cell Wash Wash cells with assay buffer to remove extracellular dye. B->C D 4. Antagonist Incubation Pre-incubate cells with P2X4R antagonist at various concentrations. C->D E 5. Baseline Fluorescence Reading Measure baseline fluorescence (F₀). D->E F 6. Agonist Stimulation Add ATP to stimulate P2X4 receptors. E->F G 7. Post-Stimulation Fluorescence Reading Measure fluorescence changes over time (F). F->G H 8. Data Analysis Calculate ΔF/F₀ and determine IC₅₀ values. G->H

Calcium Imaging Experimental Workflow

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells into black, clear-bottom microplates at a density that will result in 80-100% confluency on the day of the experiment.[4]

    • Culture cells according to standard protocols.

  • Preparation of Solutions:

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.[5]

    • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO.

    • Dye Loading Solution: Just before use, prepare the loading solution in assay buffer. A common starting concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[5][6] Probenecid can be added at this step if required.[7]

    • Compound Plates: Prepare serial dilutions of the P2X4R antagonists in assay buffer.

    • Agonist Plate: Prepare a solution of ATP in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), which for ATP is typically around 1.5 µM.[8]

  • Dye Loading:

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[4][6][7]

    • After incubation, wash the cells 1-2 times with fresh assay buffer to remove any extracellular dye.[7]

    • Add fresh assay buffer to the wells and allow the cells to rest for 15-30 minutes at room temperature to ensure complete de-esterification of the Fluo-4 AM.[6]

  • Antagonist Application and Measurement:

    • Transfer the cell plate to the fluorescence plate reader or microscope.

    • Add the prepared P2X4R antagonist solutions to the respective wells.

    • Establish a baseline fluorescence reading (F₀) for a few minutes.[6]

    • Add the ATP solution to stimulate the cells and immediately begin recording the fluorescence intensity (F) over time.

  • Data Analysis:

    • The change in intracellular calcium is typically represented as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).[9]

    • Plot the antagonist concentration against the response (e.g., peak fluorescence or area under the curve).

    • Calculate the IC₅₀ value for each antagonist, which is the concentration of the antagonist that inhibits 50% of the maximum ATP-induced response.

Data Presentation: P2X4R Antagonists

The following table summarizes the inhibitory potencies (IC₅₀) of several known P2X4 receptor antagonists. These values can vary depending on the experimental conditions and cell type used.

AntagonistSpeciesIC₅₀ (µM)Notes
5-BDBD Human1.0 ± 0.3[8]A selective P2X4 receptor antagonist.[2]
Mouse> 100[8]Shows significant species selectivity.
Paroxetine Mammalian-Acts as an allosteric antagonist.[2]
TNP-ATP Human17 ± 5[8]A broad-spectrum P2X receptor antagonist.[2]
Mouse93 ± 4[8]
PPADS Human34 ± 16[8]A non-selective P2 receptor antagonist.
Mouse42 ± 14[8]
BX-430 Human0.426 ± 0.162[8]Shows excellent selectivity for human over mouse P2X4R.
Mouse> 100[8]
BAY-1797 Human0.210 ± 0.074[8]Potent antagonist with little species selectivity.
Mouse0.141 ± 0.024[8]
Suramin Human> 100[8]Ineffective at inhibiting P2X4R.
Mouse> 100[8]

Conclusion

The calcium imaging protocol described provides a reliable and efficient method for characterizing the inhibitory activity of P2X4 receptor antagonists. By carefully optimizing experimental parameters such as cell density, dye concentration, and agonist concentration, researchers can obtain high-quality, reproducible data. This approach is highly amenable to high-throughput screening, making it an invaluable tool in the discovery and development of novel therapeutics targeting the P2X4 receptor.

References

Troubleshooting & Optimization

Technical Support Center: NP-1815-PX Sodium Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NP-1815-PX sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), which is a cation channel activated by extracellular ATP.[1][2][3] Its primary mechanism is to block the influx of ions, including Ca2+, through the P2X4 receptor, thereby inhibiting downstream signaling pathways.[4][5] This antagonistic action has been shown to have anti-inflammatory and anti-allodynic (pain-relieving) effects in various preclinical models.[1][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] For short-term use in experiments, it may be kept at room temperature in the continental US, though conditions may vary elsewhere.[3]

Q3: Is NP-1815-PX selective for the P2X4 receptor?

Yes, NP-1815-PX is a selective antagonist for the P2X4 receptor.[1][2][3] Studies have shown that it has a significantly higher potency for P2X4R compared to other P2X receptor subtypes such as P2X1, P2X2, P2X3, and P2X7.[2][4] However, at higher concentrations, some off-target effects on other receptors, like the prostanoid TP receptor, have been observed.[6]

Q4: In which experimental models has NP-1815-PX been shown to be effective?

NP-1815-PX has demonstrated efficacy in several preclinical models, including:

  • Mouse models of herpetic and neuropathic pain, where it reduces mechanical allodynia.[4]

  • Murine models of colitis, where it exhibits anti-inflammatory effects.[7][8]

  • In vitro studies on guinea pig tracheal and bronchial smooth muscles, where it inhibits contractions.[1][6]

  • Cultured microglial cells, where it inhibits ATP-mediated responses.[2][4]

Troubleshooting Guide

Problem 1: No observable effect of NP-1815-PX in my cell-based assay.

  • Possible Cause: Suboptimal compound concentration.

    • Recommendation: Ensure you are using a concentration of NP-1815-PX that is appropriate for the P2X4 receptor subtype and species you are studying. The reported IC50 for human P2X4R is 0.26 μM.[2][4] Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause: Poor compound stability or degradation.

    • Recommendation: Prepare fresh stock solutions of NP-1815-PX for your experiments. Adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term) to prevent degradation.[1]

  • Possible Cause: Low or absent P2X4R expression in your cells.

    • Recommendation: Verify the expression of P2X4R in your cell line or primary cells using techniques such as Western blotting, qPCR, or immunocytochemistry. If expression is low, consider using a cell line known to express P2X4R (e.g., 1321N1 cells transfected with hP2X4R) or primary microglia.[4]

  • Possible Cause: Issues with the ATP stimulation.

    • Recommendation: Ensure that the ATP solution is fresh and used at a concentration sufficient to activate P2X4 receptors. The concentration of ATP required can vary between cell types. Also, consider the presence of ectonucleotidases in your cell culture, which can degrade ATP.

Problem 2: High variability or inconsistent results between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Recommendation: Maintain consistent cell passage numbers, seeding densities, and culture conditions. Changes in cell health and density can alter receptor expression and signaling.

  • Possible Cause: Inconsistent timing of compound application and stimulation.

    • Recommendation: Standardize the pre-incubation time with NP-1815-PX before applying the ATP stimulus. A pre-incubation time of 10-15 minutes has been used in published studies.[4][9] Use automated liquid handling if possible to ensure precise timing.

  • Possible Cause: Temperature fluctuations.

    • Recommendation: Perform experiments at a consistent and physiologically relevant temperature, as ion channel kinetics and drug binding can be temperature-sensitive.

Problem 3: Unexpected or off-target effects are observed.

  • Possible Cause: The concentration of NP-1815-PX is too high.

    • Recommendation: While NP-1815-PX is selective, very high concentrations may lead to off-target effects.[6] Lower the concentration and perform a careful dose-response analysis.

  • Possible Cause: The observed effect is not mediated by P2X4R.

    • Recommendation: To confirm that the effect is P2X4R-mediated, use a structurally unrelated P2X4R antagonist as a control. Additionally, you can use siRNA to knock down P2X4R expression and see if the effect of NP-1815-PX is diminished.

Data Summary

Table 1: Potency of NP-1815-PX on Various P2X Receptors

Receptor SubtypeSpeciesCell LineAssay TypeIC50Reference(s)
P2X4RHuman1321N1[Ca2+]i increase0.26 μM[2][4]
P2X1RHuman1321N1[Ca2+]i increase>30 μM[2]
P2X2RHuman1321N1[Ca2+]i increase7.3 μM[2]
P2X3RRat1321N1[Ca2+]i increase>30 μM[2]
P2X2/3RHuman1321N1[Ca2+]i increase>30 μM[2]
P2X7RHuman1321N1[Ca2+]i increase>30 μM[2]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol describes how to measure the inhibitory effect of NP-1815-PX on ATP-induced intracellular calcium ([Ca2+]i) increase in P2X4R-expressing cells.

  • Cell Preparation:

    • Seed 1321N1 cells stably expressing human P2X4R (hP2X4R-1321N1) onto 96-well plates.

    • Culture the cells until they reach 70-80% confluency.

  • Dye Loading:

    • Wash the cells with a balanced salt solution (BSS).

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells again with BSS to remove excess dye.

  • Compound Application:

    • Prepare serial dilutions of this compound in BSS.

    • Pre-incubate the cells with the different concentrations of NP-1815-PX or vehicle control for 10-15 minutes at room temperature.[4][9]

  • ATP Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader or a microscope equipped for ratiometric imaging.

    • Establish a baseline fluorescence reading.

    • Add ATP to a final concentration known to elicit a robust response (e.g., 1 μM for hP2X4R).[4]

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in [Ca2+]i, often represented as the ratio of fluorescence at two different excitation or emission wavelengths (e.g., F340/F380 for Fura-2).

    • Normalize the response in the presence of NP-1815-PX to the control (vehicle-treated) response.

    • Plot the normalized response against the concentration of NP-1815-PX and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Anti-Allodynic Effects

This protocol is a general guideline for assessing the effect of NP-1815-PX in a mouse model of neuropathic pain.

  • Animal Model Induction:

    • Induce neuropathic pain in mice using a standard model, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).

    • Allow sufficient time for the development of mechanical allodynia, typically 7-14 days post-surgery.

  • Behavioral Testing (Baseline):

    • Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before drug administration.

    • Acclimatize the animals to the testing environment to reduce stress-induced variability.

  • Drug Administration:

    • Administer NP-1815-PX via the desired route (e.g., intrathecal injection). Doses of 10 and 30 pmol/mouse have been shown to be effective.[2]

    • Include a vehicle control group.

  • Post-Treatment Behavioral Testing:

    • At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the paw withdrawal threshold using the same method as in the baseline measurement.

  • Data Analysis:

    • Compare the paw withdrawal thresholds before and after treatment for each group.

    • Use appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to determine the significance of the anti-allodynic effect of NP-1815-PX compared to the vehicle control.

Visualizations

P2X4R_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca2+ Influx P2X4R->Ca_influx Mediates p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release BDNF BDNF BDNF_release->BDNF Signals to NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits TrkB TrkB Receptor BDNF->TrkB Binds to Pain_Signal Increased Nociceptive Output (Pain Hypersensitivity) TrkB->Pain_Signal Leads to

Caption: P2X4R signaling in microglia leading to pain hypersensitivity.

Experimental_Workflow start Start: Prepare P2X4R-expressing cells load_dye Load cells with Ca2+ indicator dye start->load_dye pre_incubate Pre-incubate with NP-1815-PX or vehicle load_dye->pre_incubate stimulate Stimulate with ATP pre_incubate->stimulate measure Measure [Ca2+]i response stimulate->measure analyze Analyze data and determine IC50 measure->analyze end End: Assess inhibitory effect analyze->end

Caption: General workflow for an in vitro Ca2+ imaging experiment.

Troubleshooting_Workflow start Issue: No effect of NP-1815-PX observed check_conc Is the concentration optimal? (Perform dose-response) start->check_conc check_stability Is the compound stock fresh and properly stored? check_conc->check_stability No solution Problem likely resolved check_conc->solution Yes check_receptor Does the cell model express P2X4R? check_stability->check_receptor No check_stability->solution Yes check_stimulus Is the ATP stimulation adequate? check_receptor->check_stimulus No check_receptor->solution Yes check_stimulus->start No, re-evaluate experiment check_stimulus->solution Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Optimizing NP-1815-PX Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with NP-1815-PX, a selective P2X4 receptor antagonist. The following sections address common issues, particularly concerning the influence of sodium concentration on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NP-1815-PX?

A1: NP-1815-PX is a selective antagonist of the P2X4 receptor. The P2X4 receptor is an ATP-gated ion channel that, upon activation, allows the influx of cations, including sodium (Na⁺) and calcium (Ca²⁺)[1][2]. NP-1815-PX blocks this ion flux. In inflammatory contexts, its mechanism involves the inhibition of the NLRP3 inflammasome signaling pathway, which reduces the release of pro-inflammatory cytokines like IL-1β.

Q2: How does extracellular sodium concentration affect P2X4 receptor activity?

A2: P2X4 receptors are non-selective cation channels, and their activation leads to the influx of Na⁺ down its electrochemical gradient[3]. The extracellular sodium concentration is a key driver of this influx. Variations in the extracellular Na⁺ concentration can therefore modulate the magnitude of the current mediated by P2X4 receptors, which in turn can influence downstream signaling pathways. While P2X receptors are permeable to both Na⁺ and Ca²⁺, Na⁺ is the major charge carrier at resting membrane potential due to its high extracellular concentration (typically 135-145 mM in extracellular fluid)[4].

Q3: What is the recommended range for sodium concentration in my experimental buffer?

A3: For most in vitro cell-based assays, it is recommended to use a physiological extracellular sodium concentration, typically ranging from 135 mM to 145 mM, to mimic in vivo conditions[4]. However, if you are specifically investigating the sodium dependency of NP-1815-PX antagonism, you may need to test a range of sodium concentrations. It is important to maintain the osmolarity of the buffer when altering the sodium concentration, which can be achieved by substituting sodium chloride with an osmotically equivalent but non-permeant molecule like N-methyl-D-glucamine (NMDG).

Q4: I am not observing the expected antagonist effect of NP-1815-PX. What could be the reason?

A4: There are several potential reasons for a lack of antagonist activity. These include issues with the compound itself (solubility, degradation), the experimental setup, or the cells being used. Refer to the troubleshooting section below for a more detailed guide. A common issue can be the use of an excessively high concentration of the agonist (ATP), which can overcome the competitive antagonism of NP-1815-PX[5].

Q5: What is the signaling pathway downstream of P2X4 receptor activation that is inhibited by NP-1815-PX?

A5: In inflammatory cells, the influx of cations through the P2X4 receptor can activate the NLRP3 inflammasome. This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. NP-1815-PX, by blocking the P2X4 receptor, inhibits this entire cascade.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with NP-1815-PX, with a focus on optimizing sodium concentration.

Problem 1: High variability in experimental results.
Possible Cause Troubleshooting Step
Inconsistent Sodium Concentration in Buffers Ensure that the sodium concentration in all your buffers is consistent across all experiments unless it is the variable being tested. Prepare fresh buffers and verify their composition.
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. Over-passaged cells may have altered receptor expression and signaling.
Compound Degradation Prepare fresh stock solutions of NP-1815-PX and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[5].
Problem 2: Lower than expected potency (high IC50) of NP-1815-PX.
Possible Cause Troubleshooting Step
High Agonist (ATP) Concentration Use an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a sufficient window for observing antagonism[5]. Excessively high agonist concentrations can mask the effect of a competitive antagonist.
Suboptimal Extracellular Sodium Concentration The apparent potency of an ion channel blocker can be influenced by the concentration of the permeant ion. If the extracellular sodium concentration is too low, the baseline P2X4 receptor activity might be reduced, making it difficult to observe a potent antagonist effect. Conversely, very high sodium might alter the receptor's gating properties. We recommend starting with a physiological sodium concentration (135-145 mM).
Incorrect Incubation Times Ensure a sufficient pre-incubation time with NP-1815-PX (typically 15-30 minutes) before adding the agonist to allow the antagonist to reach binding equilibrium with the receptor[5].
Problem 3: No antagonist effect of NP-1815-PX is observed.
Possible Cause Troubleshooting Step
Low P2X4 Receptor Expression Confirm the expression of P2X4 receptors in your cell line using techniques like qPCR or Western blotting. Low receptor density can lead to a small signal window, making antagonism difficult to detect[5].
Inappropriate Assay Type Ensure you are using a suitable functional assay that measures a downstream effect of P2X4 activation, such as calcium influx, membrane depolarization, or cytokine release.
Non-physiological Sodium Concentration Extreme deviations from physiological sodium concentrations could directly impact cell viability and function, masking any specific receptor-mediated effects. A study on neuronal cells showed that low extracellular sodium concentrations (below 115 mM) can decrease cell viability[6].

Experimental Protocols

Protocol 1: Determining the IC50 of NP-1815-PX in a Calcium Influx Assay with Varying Extracellular Sodium Concentrations

This protocol describes how to assess the effect of different extracellular sodium concentrations on the potency of NP-1815-PX.

Materials:

  • Cells expressing P2X4 receptors (e.g., HEK293-P2X4)

  • Culture medium

  • Assay Buffers with varying Na⁺ concentrations (e.g., 145 mM, 120 mM, 100 mM NaCl, with osmolarity balanced using NMDG-Cl)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • NP-1815-PX stock solution (in DMSO)

  • ATP stock solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the P2X4-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Buffer Exchange: After incubation, wash the cells twice with the different Assay Buffers (containing 145 mM, 120 mM, or 100 mM Na⁺).

  • Antagonist Addition: Prepare serial dilutions of NP-1815-PX in each of the Assay Buffers. Add the antagonist dilutions to the respective wells. Include vehicle control wells (DMSO in Assay Buffer).

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes.

  • Agonist Stimulation: Prepare the ATP solution in each of the Assay Buffers to a final concentration that gives an EC80 response (this should be pre-determined for each buffer condition). Add the ATP solution to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence response against the log concentration of NP-1815-PX for each sodium concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each condition.

Data Presentation:

Extracellular Na⁺ Concentration (mM)NP-1815-PX IC50 (nM)
145Experimental Value
120Experimental Value
100Experimental Value

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane P2X4 P2X4 Receptor Cation_Influx Na⁺/Ca²⁺ Influx P2X4->Cation_Influx ATP Extracellular ATP ATP->P2X4 Activates NP1815PX NP-1815-PX NP1815PX->P2X4 Inhibits NLRP3_Activation NLRP3 Inflammasome Activation Cation_Influx->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation IL1b_Secretion IL-1β Secretion Caspase1_Activation->IL1b_Secretion Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1_Activation Cleavage

Caption: NP-1815-PX inhibits the P2X4 receptor signaling pathway.

Experimental_Workflow start Start plate_cells Plate P2X4-expressing cells start->plate_cells load_dye Load with Ca²⁺ indicator plate_cells->load_dye wash_cells Wash with varying [Na⁺] buffers load_dye->wash_cells add_antagonist Add NP-1815-PX dilutions wash_cells->add_antagonist pre_incubate Pre-incubate (20 min) add_antagonist->pre_incubate add_agonist Add ATP (EC80) pre_incubate->add_agonist measure_fluorescence Measure fluorescence add_agonist->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining NP-1815-PX IC50.

Troubleshooting_Logic start No/Low Antagonist Effect check_agonist Is agonist [ ] at EC80? start->check_agonist check_sodium Is [Na⁺] physiological? check_agonist->check_sodium Yes adjust_agonist Adjust agonist concentration check_agonist->adjust_agonist No check_receptor Is P2X4 expression adequate? check_sodium->check_receptor Yes adjust_sodium Optimize [Na⁺] buffer check_sodium->adjust_sodium No check_compound Is compound stock fresh? check_receptor->check_compound Yes verify_expression Verify receptor expression check_receptor->verify_expression No prepare_fresh Prepare fresh stock check_compound->prepare_fresh No

References

Technical Support Center: NP-1815-PX Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NP-1815-PX sodium. The information focuses on addressing potential off-target effects to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective antagonist of the P2X4 receptor (P2X4R).[1][2][3] It has been shown to inhibit P2X4R-mediated intracellular calcium increase with an IC50 of 0.26 µM in hP2X4R-1321N1 cells.[1]

Q2: Are there any known off-target effects of this compound?

A2: Yes, a significant off-target effect has been identified. NP-1815-PX has been shown to inhibit the prostanoid TP receptor, which mediates tracheal and bronchial smooth muscle contractions.[3][4]

Q3: My experimental results are inconsistent with P2X4R antagonism. What could be the cause?

A3: If your results are not aligning with the expected effects of P2X4R antagonism, it is crucial to consider the known off-target activity on the prostanoid TP receptor.[4] Depending on your experimental system, this off-target effect could be influencing your results. We recommend performing control experiments to investigate this possibility.

Q4: Does this compound have any known effects on kinases?

A4: Currently, there is no publicly available kinase profile for this compound. To determine if your observations are due to off-target kinase inhibition, we recommend performing a broad-spectrum kinase inhibition assay.

Q5: I am observing unexpected anti-inflammatory effects. What could be the mechanism?

A5: While the primary anti-inflammatory effects of NP-1815-PX are thought to be mediated by P2X4R antagonism, one retracted study suggested a mechanism involving the inhibition of the NLRP3 inflammasome.[5][6][7] Although the data in this study has been questioned, it may still provide a potential avenue for investigation if you are observing unexpected anti-inflammatory responses.

Troubleshooting Guides

Problem: Unexpected physiological responses in smooth muscle tissues.

If you are working with tracheal, bronchial, or other smooth muscle tissues, be aware that NP-1815-PX can cause relaxation or inhibit contraction through its off-target effects on the TP receptor.[4]

  • Troubleshooting Steps:

    • Use a selective TP receptor agonist (e.g., U46619) to see if NP-1815-PX can block its effects in your tissue preparation.[4]

    • Compare the effects of NP-1815-PX with a known selective TP receptor antagonist in your experimental model.

    • Measure intracellular calcium levels in response to a TP receptor agonist in the presence and absence of NP-1815-PX.[4]

Problem: Discrepancy between in vitro and in vivo results.

An observed effect in a cellular assay might differ from in vivo outcomes due to the contribution of off-target effects in a more complex biological system.

  • Troubleshooting Steps:

    • Investigate the expression of the P2X4R and the TP receptor in your in vivo model system.

    • Consider the potential for NP-1815-PX to interact with other receptors or signaling pathways that are not present in your in vitro model.

    • Conduct dose-response studies in both your in vitro and in vivo models to see if the potency of the observed effect aligns with the known IC50 for P2X4R or the effective concentrations for TP receptor inhibition.

Data Presentation

Table 1: On-Target and Off-Target Activity of this compound

TargetActivitySpeciesIC50 / Effective ConcentrationReference
P2X4 Receptor (On-Target) AntagonistHuman0.26 µM[1][2]
Prostanoid TP Receptor (Off-Target) AntagonistGuinea Pig, Human10 - 100 µM (strong suppression)[4]

Experimental Protocols

Protocol 1: Investigating Off-Target Effects on the Prostanoid TP Receptor

This protocol is designed to assess the inhibitory effect of NP-1815-PX on the prostanoid TP receptor in a cell-based assay.

Methodology:

  • Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the human prostanoid TP receptor.

  • Calcium Imaging:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time.

    • Stimulate the cells with a known TP receptor agonist (e.g., U46619).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response by NP-1815-PX at each concentration.

    • Determine the IC50 value for the inhibition of the TP receptor.

Mandatory Visualization

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway P2X4R P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Antagonism Inflammation Inflammation Ca_influx->Inflammation Inhibition Pain Neuropathic Pain Ca_influx->Pain Inhibition TP_Receptor Prostanoid TP Receptor Smooth_Muscle_Contraction Smooth Muscle Contraction TP_Receptor->Smooth_Muscle_Contraction Inhibition NP1815PX NP-1815-PX Sodium NP1815PX->P2X4R Primary Target NP1815PX->TP_Receptor Off-Target

Caption: Signaling pathways of this compound.

Start Unexpected Experimental Result Observed Check_On_Target Is the result consistent with P2X4R antagonism? Start->Check_On_Target On_Target_Effect Likely On-Target Effect Check_On_Target->On_Target_Effect Yes Consider_Off_Target Consider Off-Target Effects Check_On_Target->Consider_Off_Target No Investigate_TP Investigate TP Receptor Inhibition Consider_Off_Target->Investigate_TP Kinase_Screen Perform Kinase Profiling Assay Consider_Off_Target->Kinase_Screen Other_Off_Targets Investigate Other Potential Off-Targets Consider_Off_Target->Other_Off_Targets Conclusion Identify Source of Unexpected Result Investigate_TP->Conclusion Kinase_Screen->Conclusion Other_Off_Targets->Conclusion

Caption: Troubleshooting workflow for unexpected results.

References

NP-1815-PX Sodium Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of NP-1815-PX sodium. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Precipitation observed in stock solution upon storage. The concentration of the stock solution may be too high for the solvent at the storage temperature (e.g., -20°C or -80°C).Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Always ensure the vial is tightly sealed to prevent solvent evaporation.
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of this compound in the stock solution or final assay medium. 2. Incomplete dissolution of the compound. 3. Adsorption of the compound to plasticware.1. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. Protect solutions from light. Perform a stability test in your specific assay medium (see Experimental Protocols). 2. Ensure the compound is fully dissolved before use. Briefly sonicate the stock solution if necessary. 3. Consider using low-adhesion microplates or glassware.
Variability between experimental replicates. Inconsistent final concentration due to incomplete mixing or precipitation in the assay plate.After adding this compound to the assay medium, ensure thorough mixing before adding to the cells. Visually inspect wells for any signs of precipitation.
Difficulty dissolving the solid compound. Use of an inappropriate solvent.While NP-1815-PX is described as polar, quantitative solubility data is not readily available. For the sodium salt, start with aqueous buffers (e.g., PBS, pH 7.4). If solubility is limited, consider using DMSO for stock solutions. Test solubility in small amounts before preparing a large stock.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing stock solutions of this compound?

While specific quantitative solubility data is not published, as a sodium salt, NP-1815-PX is expected to have some aqueous solubility. For initial testing, we recommend trying physiological buffers such as PBS (pH 7.2-7.4). For higher concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice for similar small molecules. It is advisable to first test the solubility of a small amount of the compound in the chosen solvent before preparing a large stock solution. One study mentions the use of a vehicle containing 0.03% DMSO in cell culture experiments.[1]

2. How should I store this compound?

  • Solid Form: this compound should be stored at -20°C or -80°C.[2]

  • Stock Solutions: Based on supplier recommendations, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To minimize degradation, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption and solvent evaporation.[3]

3. Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solution at different pH values and temperatures has not been extensively reported. As a general precaution, it is recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen stock solution. For prolonged experiments, it is advisable to determine the stability of the compound under your specific experimental conditions (see Experimental Protocols).

4. How can I determine the solubility of this compound in a specific solvent?

You can perform a simple solubility test by adding small, known amounts of the compound to a fixed volume of the solvent at a constant temperature. Vortex or sonicate after each addition until the compound no longer dissolves and a saturated solution is formed. This will give you an approximate solubility limit. For more precise measurements, a method like shake-flask or HPLC-based analysis can be used (see Experimental Protocols).

5. What is the known stability of this compound?

In its solid form, this compound is stable for extended periods when stored correctly at -20°C or -80°C.[2] For stock solutions in DMSO, a supplier suggests stability for up to 6 months at -80°C and 1 month at -20°C.[3] Stability in aqueous buffers and under various experimental conditions (e.g., pH, light, temperature) should be verified empirically.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Centrifuge capable of >10,000 x g

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Calibrated analytical balance

Methodology:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Tightly seal the tube and vortex vigorously for 1-2 minutes.

  • Place the tube in a sonicator bath for 10-15 minutes to aid dissolution.

  • Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24 hours with constant agitation to ensure saturation.

  • Centrifuge the suspension at >10,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the mobile phase to a concentration within the linear range of your HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Solution Stability

This protocol outlines a method to assess the stability of this compound in a specific solvent or experimental medium over time.

Materials:

  • Stock solution of this compound in the desired solvent (e.g., DMSO or PBS)

  • HPLC system with a suitable column and detector

  • Constant temperature incubator or water bath

  • Light-protective (amber) and clear vials

Methodology:

  • Prepare a solution of this compound at a relevant experimental concentration in the solvent or medium of interest.

  • Divide the solution into several aliquots in both clear and amber vials to assess light sensitivity.

  • Establish a baseline (Time 0) by immediately analyzing one aliquot by HPLC to determine the initial concentration and purity.

  • Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Analyze the samples by HPLC to quantify the remaining concentration of this compound and detect any degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample. A loss of >10% is often considered significant degradation.

Data Summary

Solubility and Storage Data
ParameterDataSource
IUPAC Name sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][3][4]diazepin-1-ide[2]
Physical Form Solid[2]
Purity >99%[2][5]
Recommended Storage (Solid) -20°C to -80°C[2]
Recommended Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[3]
Aqueous Solubility Data not available; expected to have some solubility as a sodium salt. Described as a polar compound.[6]
Common Solvents for Stock DMSO is commonly used for similar compounds.[1]

Visualizations

experimental_workflow Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sample Prepare Saturated Solution equilibrate Equilibrate for 24h prep_sample->equilibrate centrifuge_sol Centrifuge to Pellet Solid equilibrate->centrifuge_sol analyze_sol Analyze Supernatant by HPLC centrifuge_sol->analyze_sol calc_sol Calculate Solubility analyze_sol->calc_sol prep_solution Prepare Solution in Test Medium time_zero Analyze Time 0 Sample prep_solution->time_zero store_samples Store Aliquots under Test Conditions prep_solution->store_samples time_points Analyze at Time Points (t1, t2, ...tn) store_samples->time_points calc_stab Calculate % Remaining time_points->calc_stab

Caption: Workflow for determining the solubility and stability of this compound.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_dissolution Is the compound fully dissolved? start->check_dissolution check_stability Is the stock solution fresh? check_dissolution->check_stability Yes solution_dissolve Action: Warm/Sonicate Stock Solution. Consider a more dilute stock. check_dissolution->solution_dissolve No check_precipitation Is precipitation visible in assay? check_stability->check_precipitation Yes solution_stability Action: Prepare fresh stock solution. Aliquot to avoid freeze-thaw. check_stability->solution_stability No solution_precipitation Action: Reduce final concentration. Verify solubility in assay medium. check_precipitation->solution_precipitation Yes end_node Re-run Experiment check_precipitation->end_node No solution_dissolve->end_node solution_stability->end_node solution_precipitation->end_node

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

P2X4R Inhibitors In Vivo: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the in vivo application of P2X4R inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My P2X4R inhibitor has poor water solubility. How can I formulate it for in vivo administration?

A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1] Several strategies can be employed to improve the bioavailability of your P2X4R inhibitor for in vivo studies. The choice of formulation will depend on the physicochemical properties of your specific compound.

Here are some common approaches:

  • Co-solvents: Utilizing a mixture of solvents can enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). It is crucial to first determine the maximum tolerated concentration of the solvent mixture in your animal model to avoid vehicle-induced toxicity.

  • Surfactant-based systems: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Lipid-based formulations: Incorporating the inhibitor into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption, particularly for lipophilic compounds.[2]

  • Particle size reduction: Micronization or nanonization increases the surface area of the drug particles, which can enhance the dissolution rate.[2]

  • Methylcellulose (B11928114) suspension: For oral administration, suspending the compound in a vehicle like 0.5% methylcellulose can be an effective strategy.[3]

Q2: I'm not observing the expected efficacy with my P2X4R inhibitor in my animal model. What are the potential reasons?

A2: A lack of in vivo efficacy can stem from several factors, ranging from suboptimal dosing to issues with the experimental model itself. Here's a troubleshooting guide to help you identify the potential cause:

  • Inadequate Target Engagement: The inhibitor may not be reaching the P2X4R at a sufficient concentration to exert its effect. This could be due to:

    • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body. Review available PK data for your inhibitor and consider more frequent dosing or a different administration route.

    • Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. A dose-response study is essential to determine the optimal dose.[3]

  • Suboptimal Formulation: If the inhibitor is not properly solubilized or suspended, its absorption will be limited, leading to low bioavailability. Re-evaluate your formulation strategy based on the compound's properties.

  • Animal Model Considerations: The role of P2X4R may differ between species or even strains of animals. Ensure that the chosen animal model is appropriate for the disease being studied and that P2X4R is expressed and functional in the relevant tissues.

  • Timing of Administration: The therapeutic window for P2X4R inhibition may be narrow. The timing of inhibitor administration relative to the disease induction or measurement of endpoints is critical.

Q3: I am observing unexpected side effects in my animal model. Could these be off-target effects of my P2X4R inhibitor?

A3: While many P2X4R inhibitors are designed for selectivity, off-target effects can occur, especially at higher concentrations. Some known off-target considerations include:

  • Interaction with other P2X receptors: Some P2X4R antagonists may exhibit activity at other P2X subtypes, such as P2X1 and P2X3, at higher concentrations.[4]

  • CYP450 Induction: Certain inhibitors, like BAY-1797, have been shown to induce cytochrome P450 enzymes (e.g., CYP3A4), which could alter the metabolism of the inhibitor itself or other co-administered drugs.[2][5]

  • General Toxicity: The inhibitor or the vehicle used for formulation could have inherent toxicity at the administered dose. It is crucial to perform a maximum tolerated dose (MTD) study to establish a safe dose range.

Troubleshooting Guides

Problem: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variability in Formulation Preparation Ensure the formulation is prepared consistently for each experiment. For suspensions, ensure uniform particle size and adequate mixing before each administration.
Inconsistent Dosing Technique Standardize the administration procedure (e.g., gavage, injection) and ensure all personnel are properly trained.
Animal-to-Animal Variability Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched.
Instability of the Inhibitor Check the stability of your inhibitor in the chosen formulation over the duration of the experiment. Prepare fresh formulations as needed.
Problem: Difficulty Reproducing Published Data
Potential Cause Troubleshooting Step
Differences in Experimental Protocols Carefully compare your protocol with the published method, paying close attention to animal strain, age, sex, inhibitor formulation, dose, and timing of administration.
Source and Purity of the Inhibitor Verify the purity and identity of your inhibitor. Different batches or suppliers may have variations.
Subtle Differences in Animal Husbandry Factors such as diet, light-dark cycle, and housing conditions can influence experimental outcomes.

Quantitative Data Summary

The following tables summarize key in vitro potency and in vivo pharmacokinetic parameters for commonly used P2X4R inhibitors. This data can help guide inhibitor selection and experimental design.

Table 1: In Vitro Potency of P2X4R Inhibitors

InhibitorTargetIC50 (Human)IC50 (Rat)IC50 (Mouse)
5-BDBD P2X4R0.5 µM0.75 µMNot reported
PSB-12062 P2X4R1.38 µM0.928 µM1.76 µM
BAY-1797 P2X4R211 nMNot reportedNot reported
BX430 P2X4R0.54 µMNo effectNo effect

Data compiled from multiple sources.

Table 2: In Vivo Pharmacokinetic Parameters of P2X4R Inhibitors in Rodents

InhibitorSpeciesRouteDose (mg/kg)Tmax (h)t1/2 (h)Oral Bioavailability (%)
5-BDBD RatOralNot specifiedNot specified1.6332.9
BAY-1797 MouseNot specifiedNot specifiedNot specifiedNot specifiedSuitable for in vivo studies

Pharmacokinetic data for P2X4R inhibitors in the public domain is limited. Researchers are encouraged to perform their own PK studies.

Experimental Protocols

Protocol 1: Oral Administration of 5-BDBD in Mice

This protocol is adapted from a study investigating the effects of P2X4R inhibition on intracerebral hemorrhage.[3]

Materials:

  • 5-BDBD (Sigma-Aldrich)

  • 0.5% Methylcellulose

  • Oral gavage needles

  • Scale

  • Vortex mixer

Procedure:

  • Preparation of 5-BDBD Suspension:

    • Weigh the required amount of 5-BDBD powder.

    • Prepare a 0.5% methylcellulose solution in sterile water.

    • Suspend the 5-BDBD powder in the 0.5% methylcellulose solution to a final concentration of 1.25 mg/mL.

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Dose Calculation:

    • The optimal dose should be determined through a dose-response study. A previously reported effective dose is 3 mg/kg.[3]

    • Calculate the volume of the 5-BDBD suspension to be administered to each mouse based on its body weight.

  • Administration:

    • Administer the calculated volume of the 5-BDBD suspension or vehicle (0.5% methylcellulose) to the mice via oral gavage.

    • Administer the treatment once daily or as determined by your experimental design.

Protocol 2: Assessment of P2X4R Target Engagement In Vivo by Measuring Downstream Mediators

Activation of P2X4R in immune cells like microglia and macrophages can lead to the release of signaling molecules such as Brain-Derived Neurotrophic Factor (BDNF) and Prostaglandin E2 (PGE2). Measuring the levels of these mediators in relevant biological samples can serve as an indirect assessment of P2X4R target engagement.

1. Measurement of BDNF Levels:

Sample Collection:

  • Serum: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Platelet-derived BDNF is a major contributor to serum levels.[6]

  • Brain Tissue: Euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in an appropriate lysis buffer.

Quantification:

  • ELISA (Enzyme-Linked Immunosorbent Assay): Several commercial ELISA kits are available for the quantification of BDNF in serum and tissue homogenates.[7][8][9][10] Follow the manufacturer's instructions for the specific kit.

2. Measurement of PGE2 Levels:

Sample Collection:

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo synthesis. Centrifuge to separate the plasma.[11]

  • Tissue Homogenates: Homogenize tissues in a buffer containing a COX inhibitor on ice.[11]

Quantification:

  • ELISA: Competitive ELISA kits are widely used for PGE2 quantification.[1][11][12][13]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This method offers high sensitivity and specificity for PGE2 measurement.[11]

Visualizations

P2X4R_Signaling_Pathway ATP ATP P2X4R P2X4R ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens Channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Activates BDNF_release BDNF Release p38_MAPK->BDNF_release Leads to PGE2_release PGE₂ Release p38_MAPK->PGE2_release Leads to

Caption: P2X4R signaling pathway in immune cells.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis formulation 1. Formulate P2X4R Inhibitor dosing 2. Prepare Dosing Solution formulation->dosing administration 4. Administer Inhibitor/Vehicle dosing->administration animal_model 3. Animal Model of Disease animal_model->administration monitoring 5. Monitor for Efficacy & Side Effects administration->monitoring sample_collection 6. Collect Samples (Blood, Tissue) monitoring->sample_collection target_engagement 7. Assess Target Engagement (e.g., BDNF, PGE₂ levels) sample_collection->target_engagement data_analysis 8. Analyze & Interpret Data target_engagement->data_analysis

Caption: General in vivo experimental workflow.

References

Technical Support Center: NP-1815-PX Sodium in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and handling of NP-1815-PX sodium in Dimethyl Sulfoxide (DMSO) solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: Based on vendor recommendations, for optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:

  • -80°C: for long-term storage, stable for up to 6 months.

  • -20°C: for short-term storage, stable for up to 1 month.

It is crucial to use anhydrous, high-purity DMSO to prepare stock solutions and store them in tightly sealed vials to minimize exposure to moisture and light.

Q2: Is there any quantitative data available on the stability of this compound in DMSO at different temperatures?

A2: Currently, there is no publicly available quantitative data detailing the degradation kinetics of this compound in DMSO at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). To ensure the integrity of your experiments, we recommend performing a stability assessment under your specific laboratory conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: What is the mechanism of action of NP-1815-PX?

A3: NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R). P2X4R is an ATP-gated ion channel. Upon activation by extracellular ATP, it allows the influx of cations (Na⁺ and Ca²⁺) into the cell. This influx can trigger various downstream signaling pathways. NP-1815-PX has been shown to have anti-inflammatory effects by inhibiting these pathways. Specifically, it has been demonstrated to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18.[1]

Q4: My this compound is not dissolving well in DMSO. What should I do?

A4: If you are experiencing solubility issues, please refer to the "Troubleshooting Guide" below. Common reasons for poor solubility include the quality of the DMSO, the concentration of the solution, and insufficient mixing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in DMSO stock solution upon storage. The compound may have limited stability at the storage temperature, or the solution may be supersaturated.Store the stock solution at -80°C in smaller, single-use aliquots to minimize freeze-thaw cycles. Before use, ensure the aliquot is brought to room temperature and vortexed thoroughly to ensure complete dissolution. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Difficulty dissolving the solid this compound in DMSO. 1. Hygroscopic DMSO: DMSO readily absorbs moisture, which can reduce its solvating power. 2. Insufficient mixing: The compound may require more energy to dissolve completely. 3. Concentration too high: The desired concentration may exceed the solubility limit of NP-1815-PX in DMSO.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Vortex the solution vigorously for several minutes. Gentle warming (to no more than 37°C) or sonication in a water bath can also aid dissolution. 3. Try preparing a more dilute stock solution.
Cloudiness or precipitation observed when diluting the DMSO stock into aqueous buffer/media. The compound has lower solubility in aqueous solutions and is precipitating out.Decrease the final concentration of NP-1815-PX in the aqueous solution. When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing. The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% to avoid solvent-induced artifacts.

Summary of this compound Stability in DMSO

While specific quantitative stability data for this compound in DMSO is not available in the public domain, the following table summarizes the recommended storage conditions based on vendor information.

Storage Temperature Recommended Duration Key Considerations
-80°CUp to 6 monthsRecommended for long-term storage. Use single-use aliquots to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage.
4°CNot RecommendedStability at 4°C is not established and is generally not recommended for long-term storage of small molecules in DMSO.
Room TemperatureNot RecommendedProne to degradation. Avoid storing DMSO stock solutions at room temperature for extended periods.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO

This protocol provides a framework for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.

1. Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Amber, tightly sealed vials (e.g., HPLC vials)

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.

    • This initial solution will serve as the Time 0 (T₀) reference sample.

  • Sample Aliquoting and Storage:

    • Prepare multiple small aliquots of the 10 mM stock solution in amber, tightly sealed vials.

    • Store the aliquots under different temperature conditions to be tested:

      • Room Temperature (~20-25°C)

      • 4°C

      • -20°C

      • -80°C

  • Time Points for Analysis:

    • Analyze an aliquot from each storage condition at various time points. Suggested time points include:

      • T₀ (immediately after preparation)

      • 24 hours

      • 48 hours

      • 1 week

      • 2 weeks

      • 1 month

      • 3 months

      • 6 months

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely and reach room temperature. Vortex briefly to ensure homogeneity.

    • Analyze the concentration and purity of NP-1815-PX in each sample using a validated HPLC-UV or LC-MS method.

    • The percentage of NP-1815-PX remaining at each time point is calculated relative to the T₀ sample.

3. Data Analysis:

  • Plot the percentage of NP-1815-PX remaining against time for each storage condition.

  • The stability profile will indicate the rate of degradation at different temperatures.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_analysis Time-Point Analysis weigh Weigh NP-1815-PX dissolve Dissolve in Anhydrous DMSO (10 mM) weigh->dissolve t0_sample T0 Reference Sample dissolve->t0_sample aliquot Aliquot into Amber Vials t0_sample->aliquot storage_conditions Store at: - Room Temp - 4°C - -20°C - -80°C aliquot->storage_conditions time_points Collect Samples at Specified Time Points storage_conditions->time_points analysis HPLC-UV or LC-MS Analysis time_points->analysis data_analysis Calculate % Remaining vs T0 analysis->data_analysis

Caption: Experimental workflow for assessing NP-1815-PX stability in DMSO.

signaling_pathway cluster_p2x4r P2X4 Receptor Signaling cluster_downstream Downstream Effects cluster_nlrp3 NLRP3 Inflammasome Pathway atp Extracellular ATP p2x4r P2X4 Receptor atp->p2x4r Activates ion_influx Na+ / Ca2+ Influx p2x4r->ion_influx p38_mapk p38 MAPK Activation ion_influx->p38_mapk nlrp3 NLRP3 Inflammasome Activation ion_influx->nlrp3 bdnf BDNF Release p38_mapk->bdnf inflammation Neuroinflammation Neuropathic Pain bdnf->inflammation caspase1 Caspase-1 Activation nlrp3->caspase1 cytokines IL-1β / IL-18 Release caspase1->cytokines np1815px NP-1815-PX np1815px->p2x4r Inhibits

Caption: NP-1815-PX mechanism of action on the P2X4R signaling pathway.

References

Minimizing off-target effects of P2X4 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X4 receptor antagonists. Our goal is to help you minimize off-target effects and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My P2X4 antagonist shows lower potency or efficacy than expected. What are the possible causes?

A1: Several factors could contribute to this issue:

  • Species Differences: P2X4 receptor antagonists can exhibit significant species-specific variations in potency. For instance, BX430 and 5-BDBD are potent antagonists of the human P2X4 receptor but are largely ineffective against the mouse and rat orthologs.[1][2] Always verify the potency of your antagonist against the specific species' receptor you are using.

  • Agonist Concentration: If you are using a high concentration of ATP to activate the P2X4 receptor, it may overcome the inhibitory effect of a competitive antagonist. It is recommended to use an agonist concentration around the EC80 to provide a sufficient window for observing antagonism.

  • Compound Stability and Solubility: Poor solubility of some antagonists, like 5-BDBD, can hinder their effectiveness in aqueous solutions for in vitro and in vivo studies.[3] Ensure your antagonist is fully dissolved and stable in your experimental buffer. Consider using a vehicle control to rule out solvent effects.

  • Cell Health and Receptor Expression: Low P2X4 receptor expression in your cell line can lead to a small signal window, making it difficult to detect antagonist effects. Ensure your cells are healthy, not overgrown, and have not been passaged excessively, as this can impact receptor expression levels.

Q2: I am observing unexpected or off-target effects in my experiment. How can I determine if they are caused by my P2X4 antagonist?

A2: Off-target effects are a common concern in pharmacology. Here’s how to troubleshoot:

  • Selectivity Profiling: Test your antagonist against other P2X receptor subtypes (P2X1, P2X2, P2X3, P2X5, P2X7) and relevant P2Y receptors, as they are often co-expressed with P2X4.[4] For example, some non-selective P2 receptor antagonists like bromophenol blue inhibit both human and rat P2X4 receptors but with different selectivity.[3]

  • Use of Multiple Antagonists: Employ structurally different P2X4 antagonists to see if they produce the same biological effect. If the effect is consistent across different antagonists, it is more likely to be a true P2X4-mediated effect.

  • Positive and Negative Controls: Use a well-characterized, selective P2X4 antagonist as a positive control and an inactive analog as a negative control. Additionally, using P2X4 knockout/knockdown cells or tissues can definitively confirm if the observed effect is P2X4-dependent.

  • Dose-Response Analysis: A true on-target effect should exhibit a clear dose-response relationship. Off-target effects may occur only at high concentrations of the antagonist.

Q3: Are there known issues with specific P2X4 antagonists I should be aware of?

A3: Yes, some widely used P2X4 antagonists have known limitations:

  • 5-BDBD: While selective for P2X4, it has low water solubility, which can be a challenge for experimental setup.[3] It also shows significant species differences, being less effective on mouse and rat P2X4 receptors.[2]

  • BX430: This is a potent and selective allosteric antagonist of the human P2X4 receptor but has no effect on rat and mouse P2X4 orthologs.[1][5]

  • TNP-ATP: This is a non-selective P2X antagonist and should be used with caution. It is a potent antagonist at P2X1, P2X3, and P2X2/3 receptors and only weakly effective at P2X4 receptors.

  • PPADS and Suramin: These are broad-spectrum P2 receptor antagonists with limited utility for specifically studying P2X4 due to their lack of selectivity and weak potency.[4]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro assays (e.g., Calcium Influx).
Possible Cause Troubleshooting Step
Cell Culture Variability Ensure consistent cell density, passage number, and health. Verify P2X4 receptor expression levels via qPCR or Western blot.
Agonist/Antagonist Preparation Prepare fresh stock solutions of agonists and antagonists. Use a consistent solvent and perform serial dilutions accurately. Include vehicle controls.
Assay Conditions Optimize incubation times for both antagonist pre-incubation (typically 15-30 minutes) and agonist stimulation. Ensure consistent temperature and buffer composition.
Endogenous P2Y Receptor Activation In some cell lines, ATP can also activate Gq-coupled P2Y receptors, leading to intracellular calcium release. Consider using thapsigargin (B1683126) to deplete intracellular calcium stores to isolate the P2X4-mediated calcium influx.[5]
Problem 2: Lack of in vivo efficacy despite in vitro potency.
Possible Cause Troubleshooting Step
Pharmacokinetics/Pharmacodynamics (PK/PD) The antagonist may have poor bioavailability, rapid metabolism, or may not reach the target tissue in sufficient concentrations. Conduct PK/PD studies to assess compound exposure at the site of action.
Species Differences As highlighted in the FAQs, antagonist potency can vary significantly between species. Confirm the antagonist's potency on the receptor of the animal model being used.[2][6]
Off-target Effects in vivo The antagonist may have off-target effects in vivo that mask or counteract the desired on-target effect.
Complex Biological System The in vivo environment is more complex than an in vitro setting. Other signaling pathways may compensate for the inhibition of P2X4.

Data Presentation: P2X4 Antagonist Selectivity and Potency

The following tables summarize the potency (IC50) of common P2X4 antagonists. Note that values can vary depending on the experimental conditions and cell type used.

Table 1: IC50 Values of P2X4 Antagonists at Human P2X4 Receptors

AntagonistIC50 (µM)MechanismReference
5-BDBD1.0Allosteric[2]
BX4300.54Allosteric[1][5]
PSB-12062~0.4Allosteric[2]
TNP-ATP17Competitive[2]
PPADS34Broad Spectrum[2]

Table 2: Species-specific IC50 Values of P2X4 Antagonists

AntagonistHuman P2X4 (µM)Mouse P2X4 (µM)Rat P2X4 (µM)Reference
5-BDBD1.0> 100 (inactive)> 100 (inactive)[2]
BX4300.426> 100 (inactive)> 100 (inactive)[2]
PSB-OR-20200.006320.00070.0017[6]
TNP-ATP1793-[2]
PPADS3442-[2]

Experimental Protocols

Protocol 1: Calcium Influx Assay for P2X4 Antagonist Potency Determination

This protocol is designed to measure the ability of a P2X4 antagonist to inhibit ATP-induced calcium influx in a recombinant cell line (e.g., HEK293 or 1321N1) stably expressing the P2X4 receptor.

Materials:

  • HEK293 or 1321N1 cells stably expressing the P2X4 receptor of interest.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • ATP stock solution.

  • P2X4 antagonist stock solution.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the P2X4-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, aspirate the culture medium and wash the cells once with Assay Buffer. Load the cells with the calcium dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer) and incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

  • Antagonist Pre-incubation: Add the P2X4 antagonist at various concentrations to the wells. Include a vehicle control. Incubate at room temperature for 15-30 minutes.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Injection: Inject ATP at a final concentration corresponding to its EC80 to stimulate the P2X4 receptors.

  • Data Acquisition: Immediately after ATP injection, record the fluorescence signal for 60-120 seconds.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Selectivity Screening Against Other P2X Receptors

This protocol outlines a general procedure to assess the selectivity of a P2X4 antagonist against other P2X receptor subtypes using the calcium influx assay.

Procedure:

  • Follow the general procedure for the Calcium Influx Assay (Protocol 1).

  • Use separate cell lines, each stably expressing a different P2X receptor subtype (e.g., P2X1, P2X2/3, P2X7).

  • For each P2X subtype, determine the EC80 concentration of a suitable agonist (e.g., α,β-methylene ATP for P2X1 and P2X3; BzATP for P2X7).

  • Test your P2X4 antagonist at a concentration that is at least 10-fold higher than its IC50 at the P2X4 receptor.

  • Compare the percentage of inhibition across the different P2X receptor subtypes. A selective P2X4 antagonist should show minimal inhibition of other P2X receptors at this concentration.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds and Activates Antagonist P2X4 Antagonist Antagonist->P2X4 Binds and Inhibits Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_ion->Downstream Activates Depolarization Membrane Depolarization Na_ion->Depolarization

Caption: Simplified signaling pathway of the P2X4 receptor upon ATP binding and its inhibition by an antagonist.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., Low Potency, Off-Target Effects) Check_Species Verify Antagonist Potency in Relevant Species Start->Check_Species Check_Assay Review Assay Protocol (Agonist Conc., Incubation Times) Start->Check_Assay Check_Compound Confirm Compound Integrity (Solubility, Stability) Start->Check_Compound Perform_Selectivity Perform Selectivity Screen (vs. other P2X, P2Y receptors) Check_Species->Perform_Selectivity Match Consult_Literature Consult Literature for Known Issues Check_Species->Consult_Literature Mismatch Check_Assay->Perform_Selectivity No Issue Optimize_Assay Optimize Assay Conditions Check_Assay->Optimize_Assay Issue Found Check_Compound->Perform_Selectivity No Issue Check_Compound->Consult_Literature Issue Found Use_Controls Use Positive/Negative Controls (Known Antagonist, Inactive Analog) Perform_Selectivity->Use_Controls Outcome_OnTarget Likely On-Target Effect Use_Controls->Outcome_OnTarget Selective Inhibition Outcome_OffTarget Likely Off-Target Effect Use_Controls->Outcome_OffTarget Non-Selective Inhibition

Caption: A logical workflow for troubleshooting unexpected results in P2X4 receptor antagonist experiments.

Experimental_Workflow_Selectivity Start Test Compound (P2X4 Antagonist) P2X4_Assay Determine IC50 at P2X4 (Calcium Influx Assay) Start->P2X4_Assay Select_Conc Select High Concentration (e.g., 10x IC50 at P2X4) P2X4_Assay->Select_Conc P2X_Panel Screen against P2X Receptor Panel (P2X1, P2X2/3, P2X7) Select_Conc->P2X_Panel P2Y_Panel Screen against P2Y Receptor Panel (Optional, if co-expressed) Select_Conc->P2Y_Panel Analyze Analyze % Inhibition P2X_Panel->Analyze P2Y_Panel->Analyze Selective Compound is Selective for P2X4 Analyze->Selective <10% Inhibition of other receptors NonSelective Compound has Off-Target Effects Analyze->NonSelective >10% Inhibition of other receptors

Caption: Experimental workflow for assessing the selectivity of a P2X4 receptor antagonist.

References

Technical Support Center: NP-1815-PX in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing NP-1815-PX in their experiments. The information is presented in a question-and-answer format to directly address potential issues.

Clarification on the Function of NP-1815-PX

Question: Is NP-1815-PX a sodium indicator for calcium imaging?

Answer: No, NP-1815-PX is not a sodium indicator. It is a potent and selective antagonist of the P2X4 receptor.[1][2][3] In cellular imaging experiments, it is used to investigate the role of P2X4 receptors in various physiological processes by observing how their blockade affects downstream signaling, such as changes in intracellular calcium concentration.

Frequently Asked Questions (FAQs) - NP-1815-PX in Calcium Imaging

Question: What is the mechanism of action of NP-1815-PX?

Answer: NP-1815-PX is a selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2][3] By binding to and inhibiting the P2X4 receptor, NP-1815-PX prevents the influx of cations, including calcium and sodium, that would normally occur upon ATP stimulation.[4] This allows researchers to isolate and study the specific contribution of P2X4 receptor activation to cellular signaling pathways.

Question: I am not seeing an effect of NP-1815-PX on my ATP-induced calcium transients. What could be the reason?

Answer: There are several potential reasons for this observation:

  • P2X Receptor Subtype Expression: The cells you are using may not express P2X4 receptors, or they may express other P2X receptor subtypes that are not blocked by NP-1815-PX and are responsible for the ATP-induced calcium response.[2]

  • Compound Concentration: The concentration of NP-1815-PX may be too low to effectively block the P2X4 receptors. The IC50 for NP-1815-PX on human P2X4 receptors is approximately 0.26 μM.[2]

  • ATP Concentration: The concentration of ATP used for stimulation might be too high, overcoming the competitive antagonism of NP-1815-PX.

  • Cell Health: Poor cell health can lead to altered receptor expression and signaling. Ensure your cells are healthy and viable.

  • Experimental Conditions: Factors such as temperature, pH, and the presence of other compounds in your experimental buffer could influence the activity of both the receptor and the antagonist.

Question: Can NP-1815-PX affect calcium signaling through pathways other than P2X4 receptors?

Answer: While NP-1815-PX is highly selective for P2X4 receptors, at higher concentrations it may have off-target effects. For instance, one study showed that at concentrations of 10-100 μM, NP-1815-PX can inhibit contractions in guinea pig tracheal and bronchial smooth muscles through interactions with the TP receptor, which is linked to intracellular calcium release.[5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of ATP-induced calcium signal Insufficient NP-1815-PX concentration.Perform a dose-response curve to determine the optimal concentration for your cell type. Start with a concentration around the known IC50 (0.26 µM for human P2X4).[2]
Cell line does not express P2X4 receptors.Verify P2X4 receptor expression using techniques like Western blot, qPCR, or immunocytochemistry.
ATP is activating other P2X receptors.Use a more specific P2X4 agonist or try co-application with antagonists for other P2X subtypes to confirm the signal is P2X4-mediated.
High background fluorescence or cell death NP-1815-PX is cytotoxic at the concentration used.Lower the concentration of NP-1815-PX. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold.
Phototoxicity from the imaging process.Reduce laser power and/or exposure time. Use a more sensitive calcium indicator that requires less excitation light.
Variability in results between experiments Inconsistent cell passage number or density.Use cells within a consistent passage number range and plate them at a consistent density for each experiment.
Degradation of NP-1815-PX stock solution.Prepare fresh stock solutions regularly and store them properly. For NP-1815-PX sodium, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of NP-1815-PX on ATP-induced Calcium Influx
  • Cell Preparation: Plate cells expressing P2X4 receptors (e.g., hP2X4R-1321N1 cells) in a 96-well black-walled imaging plate.[2]

  • Dye Loading: Load the cells with a suitable calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Preparation of Compounds:

    • Prepare a stock solution of NP-1815-PX in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of NP-1815-PX in your imaging buffer to achieve a range of final concentrations (e.g., 10 nM to 100 µM).

    • Prepare a stock solution of ATP. The final concentration used for stimulation should be around the EC50 for the P2X4 receptor.

  • Assay Procedure:

    • Wash the cells with imaging buffer after dye loading.

    • Add the different concentrations of NP-1815-PX to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

    • Measure the baseline fluorescence using a fluorescence plate reader or a high-content imaging system.

    • Add ATP to all wells to stimulate the P2X4 receptors.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the control wells (no NP-1815-PX).

    • Plot the normalized response against the log of the NP-1815-PX concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits Ca_ion Ca²⁺ P2X4R->Ca_ion Influx Na_ion Na⁺ P2X4R->Na_ion Influx Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_ion->Downstream

Caption: P2X4 receptor signaling pathway and the inhibitory action of NP-1815-PX.

Calcium_Imaging_Workflow A Plate and Culture Cells B Load with Calcium Indicator A->B C Pre-incubate with NP-1815-PX B->C D Acquire Baseline Fluorescence C->D E Stimulate with ATP D->E F Record Calcium Transients E->F G Data Analysis F->G

References

NP-1815-PX sodium cross-reactivity with other purinergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of NP-1815-PX sodium, a potent and selective P2X4 receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How selective is NP-1815-PX for the P2X4 receptor over other purinergic receptors?

A1: NP-1815-PX is a potent and selective antagonist for the P2X4 receptor.[1][2][3] It exhibits significantly lower activity at other P2X receptor subtypes. For instance, its inhibitory concentration (IC50) for the human P2X4 receptor is in the sub-micromolar range, while it is substantially higher for other P2X receptors, indicating a high degree of selectivity within the P2X family.[4] There is currently no publicly available data on the cross-reactivity of NP-1815-PX with P2Y receptor subtypes.

Q2: I am observing unexpected effects in my experiment that don't seem to be mediated by P2X4 receptor antagonism. What could be the cause?

A2: While NP-1815-PX is highly selective for the P2X4 receptor, it has been shown to have off-target effects, most notably on the prostanoid TP receptor.[4][5] Studies have demonstrated that NP-1815-PX can inhibit contractions in guinea pig tracheal and bronchial smooth muscles through interactions with the TP receptor.[4][5] If your experimental system expresses TP receptors, you may be observing off-target effects. We recommend running control experiments using a selective TP receptor antagonist to confirm the source of the unexpected effects.

Q3: What is the recommended working concentration for NP-1815-PX in cell-based assays?

A3: The optimal concentration of NP-1815-PX will depend on the specific cell type and experimental conditions. However, based on its IC50 for the human P2X4 receptor (0.26 µM in hP2X4R-1321N1 cells), a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro studies.[4] It is always advisable to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.

Q4: How can I assess the cross-reactivity of NP-1815-PX against other purinergic receptors in my experimental model?

A4: To determine the cross-reactivity profile of NP-1815-PX in your system, we recommend performing functional assays, such as intracellular calcium measurements, on a panel of cell lines each expressing a single purinergic receptor subtype. A detailed protocol for this type of assay is provided in the "Experimental Protocols" section below.

Q5: Are there any known effects of NP-1815-PX on inflammasome activation?

A5: Yes, some studies have investigated the effects of NP-1815-PX on the NLRP3 inflammasome. It has been shown to reduce IL-1β production in response to LPS and ATP stimulation in THP-1 cells, suggesting an inhibitory effect on the NLRP3 inflammasome signaling pathway.[6][7] However, it is important to note that a key publication in this area has been retracted, so these findings should be interpreted with caution.[8]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your experiments with NP-1815-PX.

Troubleshooting NP-1815-PX Experiments start Start: Unexpected Experimental Result p2x4_check Is the effect consistent with P2X4 antagonism? start->p2x4_check off_target_check Could an off-target effect be responsible? p2x4_check->off_target_check No consult Consult literature for P2X4 signaling in your model p2x4_check->consult Yes tp_receptor_check Does my system express prostanoid TP receptors? off_target_check->tp_receptor_check p2y_receptor_check Could P2Y receptors be involved? tp_receptor_check->p2y_receptor_check No control_exp Perform control experiment with selective TP receptor antagonist tp_receptor_check->control_exp Yes p2y_screen Screen for activity at P2Y receptor subtypes p2y_receptor_check->p2y_screen Possibly data_interpretation Re-evaluate data considering off-target effects or lack of P2X4 involvement control_exp->data_interpretation p2y_screen->data_interpretation dose_response Perform a dose-response curve for NP-1815-PX dose_response->data_interpretation end Conclusion data_interpretation->end consult->dose_response

Caption: Troubleshooting workflow for unexpected results with NP-1815-PX.

Data Presentation: NP-1815-PX Cross-Reactivity Profile

The following table summarizes the known inhibitory activity of NP-1815-PX against various purinergic and prostanoid receptors.

Receptor TargetSpeciesAssay TypeMeasured Activity (IC50)Reference
P2X4 HumanIntracellular Ca2+ increase0.26 µM[4]
P2X1HumanIntracellular Ca2+ increase>30 µM[4]
P2X2HumanIntracellular Ca2+ increase7.3 µM[4]
P2X2/3HumanIntracellular Ca2+ increase>30 µM[4]
P2X3RatIntracellular Ca2+ increase>30 µM[4]
P2X7HumanIntracellular Ca2+ increase>30 µM[4]
Prostanoid TP Guinea PigSmooth muscle contractionInhibition at 10-100 µM[4][5]
Prostanoid TP HumanIntracellular Ca2+ increaseInhibition at 10-100 µM[4]
P2Y Receptors--No data available-

Experimental Protocols

Protocol: Assessment of NP-1815-PX Activity using Intracellular Calcium Assay

This protocol describes a general method for determining the inhibitory activity of NP-1815-PX on purinergic receptors by measuring changes in intracellular calcium concentration ([Ca2+]i). This method can be adapted to screen for cross-reactivity against a panel of receptors.

Materials:

  • Cell line expressing the purinergic receptor of interest (e.g., 1321N1 cells)

  • This compound

  • Appropriate receptor agonist (e.g., ATP, BzATP)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Methodology:

  • Cell Culture: Culture the cells expressing the target receptor in appropriate media and conditions until they reach a confluency of 80-90%.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of NP-1815-PX (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of [Ca2+]i:

    • Place the microplate into the fluorescence plate reader.

    • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).

    • Establish a baseline fluorescence reading for each well.

    • Using the automated injector, add the receptor agonist at a predetermined concentration (e.g., EC80) to stimulate the cells.

    • Continue to record the fluorescence signal for a set period to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of NP-1815-PX and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Calcium Assay cell_culture Culture cells expressing target receptor cell_plating Plate cells in 96-well plate cell_culture->cell_plating dye_loading Load cells with calcium indicator dye cell_plating->dye_loading compound_incubation Incubate with NP-1815-PX dye_loading->compound_incubation measurement Measure baseline and agonist-stimulated fluorescence compound_incubation->measurement data_analysis Analyze data and calculate IC50 measurement->data_analysis result Determine inhibitory activity data_analysis->result

Caption: Workflow for assessing NP-1815-PX activity via calcium assay.

Signaling Pathway: P2X4 and Potential Off-Target (TP Receptor) Signaling

The following diagram illustrates the canonical signaling pathway for the P2X4 receptor and the potential off-target signaling through the prostanoid TP receptor.

P2X4 and TP Receptor Signaling Pathways cluster_P2X4 P2X4 Signaling cluster_TP Potential Off-Target TP Signaling ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Ca_influx Ca2+ Influx P2X4->Ca_influx downstream_P2X4 Downstream Cellular Effects (e.g., Neurotransmitter Release, Cytokine Production) Ca_influx->downstream_P2X4 NP_1815_PX_P2X4 NP-1815-PX NP_1815_PX_P2X4->P2X4 Thromboxane_A2 Thromboxane A2 TP_receptor TP Receptor Thromboxane_A2->TP_receptor Gq_activation Gq Protein Activation TP_receptor->Gq_activation PLC_activation PLC Activation Gq_activation->PLC_activation IP3_DAG IP3 and DAG Production PLC_activation->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release downstream_TP Downstream Cellular Effects (e.g., Smooth Muscle Contraction) Ca_release->downstream_TP NP_1815_PX_TP NP-1815-PX NP_1815_PX_TP->TP_receptor

Caption: NP-1815-PX inhibits P2X4 and potentially the TP receptor.

References

Technical Support Center: Optimizing NP-1815-PX Sodium Dosage for Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NP-1815-PX sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for its anti-inflammatory effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X4 receptor.[1][2][3] The P2X4 receptor is an ATP-gated ion channel primarily expressed on immune cells such as macrophages and microglia.[1][2] Upon activation by extracellular ATP, a danger signal released during tissue injury and inflammation, the P2X4 receptor facilitates an influx of cations, predominantly Ca2+.[2][4] This influx triggers downstream signaling cascades, including the activation of p38 MAP kinase and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[2][5][6] this compound exerts its anti-inflammatory effects by blocking this initial ATP-mediated activation of the P2X4 receptor, thereby inhibiting the subsequent inflammatory cascade.[5][6]

Q2: What is a typical starting dose for in vivo anti-inflammatory studies?

A2: Based on preclinical studies in a murine model of colitis, oral administration of NP-1815-PX at doses of 3, 10, and 30 mg/kg has been shown to be effective in reducing inflammation.[7][8] A dose of 10 mg/kg was effective in significantly reducing key inflammatory markers.[8] Therefore, a starting dose of 10 mg/kg administered orally is a reasonable starting point for in vivo studies. However, the optimal dose will likely vary depending on the animal model and the specific inflammatory condition being studied.

Q3: How should this compound be prepared for in vivo administration?

A3: For oral administration in rodent models, NP-1815-PX can be suspended in a vehicle such as Methocel (a methylcellulose (B11928114) solution).[8] It is crucial to ensure a homogenous suspension for accurate dosing. For other routes of administration or different animal models, solubility and vehicle compatibility should be carefully determined.

Q4: What are the expected outcomes of effective this compound treatment in an inflammatory model?

A4: Effective treatment with this compound is expected to lead to a reduction in the signs of inflammation. In a murine colitis model, effective treatment resulted in the attenuation of body weight decrease, reduced spleen weight, and amelioration of macroscopic and microscopic colonic tissue damage.[7][8] Biochemically, a decrease in the levels of pro-inflammatory cytokines such as IL-1β and reduced activity of caspase-1, a key component of the inflammasome, are expected.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable anti-inflammatory effect. Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or severity of inflammation.Perform a dose-response study, testing a range of doses (e.g., 3, 10, 30, and 100 mg/kg) to determine the optimal effective dose.
Poor Bioavailability: The compound may not be adequately absorbed when administered orally in your specific experimental setup.Consider alternative routes of administration, such as intraperitoneal (IP) injection, after verifying solubility in a suitable vehicle. Ensure proper formulation for the chosen route.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Store the compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh solutions or suspensions for each experiment.
High variability in experimental results. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.Ensure precise and consistent administration techniques. For oral gavage, ensure the entire dose is delivered. For suspensions, ensure the mixture is homogenous before each administration.
Biological Variability: Inherent biological differences between individual animals.Increase the number of animals per group to improve statistical power and account for individual variations.
Unexpected side effects or toxicity. High Dosage: The administered dose may be too high, leading to off-target effects or toxicity.Reduce the dosage and carefully observe the animals for any adverse effects. Consult relevant toxicology literature for P2X4 receptor antagonists if available.
Vehicle-related Effects: The vehicle used for administration may be causing adverse reactions.Include a vehicle-only control group to differentiate between the effects of the vehicle and the compound. If the vehicle is suspected to be the issue, explore alternative, well-tolerated vehicles.

Data Presentation

In Vivo Efficacy of NP-1815-PX in a Murine Colitis Model[8]
Dosage (mg/kg, oral)Change in Body WeightSpleen Weight (g)Macroscopic Damage Score
Control (Vehicle) Gain~0.10
Colitis + Vehicle Loss~0.34.5
Colitis + NP-1815-PX (3) Attenuated Loss~0.253.0
Colitis + NP-1815-PX (10) Attenuated Loss~0.22.0
Colitis + NP-1815-PX (30) Attenuated Loss~0.181.5

Note: The values presented are approximations based on graphical data from the cited literature and are for illustrative purposes.

Experimental Protocols

In Vivo Anti-inflammatory Effect in a Murine Model of DNBS-induced Colitis

This protocol is adapted from a study investigating the effects of NP-1815-PX in a model of inflammatory bowel disease.[8]

  • Animal Model: Use appropriate rodent strains (e.g., male CD-1 mice). Acclimatize animals for at least one week before the experiment.

  • Induction of Colitis:

    • Anesthetize mice with isoflurane.

    • Intrarectally administer 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol (B145695). A typical dose is 4 mg per mouse.

    • A control group should receive an intrarectal administration of 50% ethanol only.

  • Preparation of this compound:

    • Prepare a suspension of this compound in a suitable vehicle, such as 0.5% Methocel.

    • Prepare different concentrations to administer the desired dosages (e.g., 3, 10, 30 mg/kg).

  • Dosing Regimen:

    • Begin oral administration of this compound or vehicle one day after the induction of colitis.

    • Administer the treatment daily for a specified period (e.g., 5 consecutive days).

  • Monitoring and Endpoint Analysis:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily.

    • At the end of the treatment period, euthanize the animals.

    • Collect the colon and measure its length and weight.

    • Score the macroscopic damage based on a standardized scoring system.

    • Collect tissue samples for histological analysis (e.g., H&E staining) and biochemical assays (e.g., ELISA for IL-1β, myeloperoxidase assay for neutrophil infiltration).

Visualizations

Signaling Pathway of P2X4 Receptor-Mediated Inflammation

P2X4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP (Danger Signal) P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Release (Inflammation) Pro_IL1b->IL1b NP1815PX NP-1815-PX (Antagonist) NP1815PX->P2X4R Blocks

Caption: P2X4 receptor signaling pathway in inflammation and its inhibition by NP-1815-PX.

Experimental Workflow for In Vivo Testing

experimental_workflow start Start: Animal Acclimatization induce_colitis Induce Colitis (DNBS Administration) start->induce_colitis group_assignment Randomly Assign to Treatment Groups induce_colitis->group_assignment treatment Daily Oral Administration: - Vehicle - NP-1815-PX (3 mg/kg) - NP-1815-PX (10 mg/kg) - NP-1815-PX (30 mg/kg) group_assignment->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs treatment->monitoring euthanasia Euthanasia & Tissue Collection (Day 5 Post-Treatment) monitoring->euthanasia analysis Endpoint Analysis: - Macroscopic Scoring - Histology - Biochemical Assays (ELISA, MPO) euthanasia->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Workflow for evaluating the anti-inflammatory efficacy of NP-1815-PX in a colitis model.

References

Validation & Comparative

A Comparative Guide to NP-1815-PX Sodium and Other P2X4 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NP-1815-PX sodium and other prominent P2X4 receptor (P2X4R) antagonists. The information is supported by experimental data to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies.

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathologies, including neuropathic pain, inflammation, and cancer. The development of selective antagonists is crucial for elucidating the receptor's physiological roles and for advancing novel therapeutics. This guide focuses on this compound, a potent and selective P2X4R antagonist, and compares its performance with other widely used or recently developed antagonists.[1][2]

Quantitative Comparison of P2X4R Antagonists

The following table summarizes the in vitro potency (IC50) of this compound and other key P2X4R antagonists against human, rat, and mouse P2X4 receptors. This data is critical for selecting the appropriate antagonist for studies involving different species.

AntagonistHuman P2X4R IC50 (µM)Rat P2X4R IC50 (µM)Mouse P2X4R IC50 (µM)Selectivity ProfileMechanism of ActionReference(s)
This compound 0.26Inhibitory effect demonstratedInhibitory effect demonstratedSelective over P2X1, P2X2, P2X2/3, and P2X7 receptors (IC50 > 30 µM for hP2X1R, rP2X3R, hP2X2/3R, hP2X7R; 7.3 µM for hP2X2R).Not specified[3][4]
5-BDBD 0.50 - 1.20.75Insensitive up to 100 µMSelective over other P2X receptors.Allosteric[5][6][7][8]
PSB-12054 0.1892.11.77>50-fold selective over P2X2, P2X3, P2X7; >30-fold over P2X1.Allosteric[4][9][10]
PSB-12062 1.380.9281.76~35-fold selective over P2X1, P2X2, P2X3, and P2X7.Allosteric[4][7][9][10]
BX430 0.426 - 0.54No effectNo effect>10-100-fold selective over P2X1, P2X2, P2X3, P2X5, and P2X7.Non-competitive allosteric[1][9][11][12]
BAY-1797 0.211Potent inhibition0.141High selectivity over other P2X receptors.Not specified[7][12][13]
TNP-ATP 1.46 - 4.22Weakly effectiveWeakly effectivePotent antagonist at P2X1, P2X3, and P2X2/3 receptors.Competitive[4][7]

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by its endogenous ligand, adenosine (B11128) triphosphate (ATP), leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+. This influx of cations results in membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades. In immune cells like microglia, this can lead to the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF), contributing to neuropathic pain.

P2X4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens Channel Na_influx Na⁺ Influx P2X4R->Na_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Depolarization Membrane Depolarization Na_influx->Depolarization Cellular_Response Cellular Response (e.g., Pain Signaling, Inflammation) Depolarization->Cellular_Response BDNF BDNF Release p38_MAPK->BDNF BDNF->Cellular_Response

Figure 1: Simplified P2X4 receptor signaling pathway.

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

A common method to determine the potency of P2X4R antagonists is to measure their ability to inhibit the ATP-induced increase in intracellular calcium.

1. Cell Culture and Dye Loading:

  • Human embryonic kidney (HEK293) cells or astrocytoma cells (e.g., 1321N1) stably expressing the P2X4 receptor of interest (human, rat, or mouse) are cultured in appropriate media.

  • Cells are seeded into 96-well black-walled, clear-bottom plates.

  • On the day of the experiment, the growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

2. Antagonist Incubation:

  • After dye loading, the cells are washed with HBSS to remove extracellular dye.

  • The antagonist of interest (e.g., this compound) is added at various concentrations to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature.

3. Measurement of Calcium Response:

  • The plate is placed in a fluorescence plate reader.

  • Baseline fluorescence is measured for a short period.

  • An agonist, typically ATP at a concentration that elicits a submaximal response (e.g., EC80), is added to the wells to stimulate the P2X4 receptors.

  • Fluorescence is continuously monitored to record the change in intracellular calcium concentration.

4. Data Analysis:

  • The peak fluorescence intensity after ATP addition is measured.

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the ATP-induced calcium response compared to the control (vehicle-treated) cells.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow start Start cell_culture Culture P2X4R-expressing cells in 96-well plate start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash antagonist_incubation Incubate with antagonist at various concentrations wash->antagonist_incubation measure_baseline Measure baseline fluorescence antagonist_incubation->measure_baseline add_agonist Add ATP (agonist) to stimulate P2X4R measure_baseline->add_agonist measure_response Measure fluorescence change (calcium influx) add_agonist->measure_response analyze_data Analyze data and calculate IC50 measure_response->analyze_data end End analyze_data->end

Figure 2: Workflow for assessing P2X4R antagonist potency.

Assessment of Mechanical Allodynia in a Mouse Model of Neuropathic Pain

The in vivo efficacy of P2X4R antagonists is often evaluated in rodent models of neuropathic pain by measuring their ability to reverse mechanical allodynia (pain in response to a normally non-painful stimulus).

1. Induction of Neuropathic Pain:

  • A surgical procedure, such as the chronic constriction injury (CCI) of the sciatic nerve, is performed on mice to induce a neuropathic pain state.

  • The animals are allowed to recover for a specific period (e.g., 7-14 days) during which mechanical allodynia develops.

2. Habituation:

  • Before testing, mice are habituated to the testing environment and apparatus to minimize stress-induced responses.[14] This typically involves placing them in individual testing chambers with a wire mesh floor for a period of time over several days.

3. Baseline Measurement:

  • The baseline mechanical withdrawal threshold is determined using von Frey filaments. These are a series of calibrated filaments that exert a specific force when bent.

  • The filaments are applied to the plantar surface of the hind paw, and the force at which the mouse withdraws its paw is recorded as the withdrawal threshold.

4. Drug Administration:

  • The P2X4R antagonist (e.g., this compound) or vehicle is administered to the mice via an appropriate route (e.g., intrathecal, intraperitoneal, or oral).

5. Post-treatment Measurement:

  • At specific time points after drug administration, the mechanical withdrawal threshold is reassessed using the von Frey filaments.

  • An increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.[15]

6. Data Analysis:

  • The data are typically presented as the paw withdrawal threshold in grams or as the change in threshold from baseline.

  • Statistical analysis is performed to determine the significance of the anti-allodynic effect.

In Vivo Efficacy and Pharmacokinetics

  • This compound: Intrathecal administration of NP-1815-PX has been shown to produce an anti-allodynic effect in mouse models of traumatic nerve damage and herpetic pain.[15] However, oral administration did not produce the same effect, suggesting potential limitations in its oral bioavailability or ability to cross the blood-brain barrier.

  • 5-BDBD: Has been shown to reduce long-term potentiation in rat hippocampal slices, indicating its ability to modulate synaptic plasticity.[6]

  • NC-2600: This orally active P2X4R antagonist has entered Phase 1 clinical trials for neuropathic pain, demonstrating its potential for clinical translation.[16][17]

  • BAY-1797: This orally active antagonist has shown anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain.[13]

Conclusion

This compound is a potent and selective P2X4R antagonist that serves as a valuable research tool, particularly for in vitro studies and in vivo investigations requiring direct administration to the central nervous system. When selecting a P2X4R antagonist, researchers must consider the species being studied, the desired route of administration, and the selectivity profile of the compound. For studies requiring oral administration and potential for clinical translation, antagonists like NC-2600 and BAY-1797 may be more suitable. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of these and other P2X4R antagonists.

References

Validating the Therapeutic Potential of NP-1815-PX Sodium: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the P2X4 receptor antagonist NP-1815-PX sodium with other relevant compounds, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its performance. The data presented is compiled from publicly available preclinical studies, focusing on in vitro receptor affinity and in vivo models of asthma and neuropathic pain.

Executive Summary

NP-1815-PX is a potent and selective P2X4 receptor antagonist.[1] Notably, it exhibits a dual antagonistic effect on both the P2X4 receptor and the prostanoid TP receptor, a characteristic that distinguishes it from other P2X receptor antagonists.[2] This dual action may contribute to its therapeutic effects in inflammatory and pain models. This guide presents a side-by-side comparison of NP-1815-PX with other P2X4 receptor antagonists, 5-BDBD and NC-2600, as well as the corticosteroid dexamethasone (B1670325), a standard anti-inflammatory agent.

In Vitro Receptor Activity

The following table summarizes the in vitro potency and selectivity of NP-1815-PX and its comparators.

CompoundTarget(s)IC50 (µM)SpeciesAssaySelectivity Notes
NP-1815-PX P2X4R0.26HumanIntracellular Ca2+ influx in 1321N1 cells>30 µM for hP2X1R, rP2X3R, hP2X2/3R, hP2X7R; 7.3 µM for hP2X2R.[1] Also antagonizes TP receptor.[2]
5-BDBD P2X4R0.50Chinese Hamster Ovary (CHO) cellsP2X4-mediated currentsNo significant antagonist effects at other P2X receptors.
P2X4R0.75RatATP-induced currents in HEK293 cellsAt 10 µM, inhibited P2X1R and P2X3R by 13% and 35% respectively.[3][4]
NC-2600 P2X4RN/AN/AN/AOrally active, potent inhibitor of human and rodent P2X4R.[5] Phase I clinical trials initiated for neuropathic pain.[6]
Dexamethasone Glucocorticoid ReceptorN/A (High Affinity Ligand)HumanN/AHigh-affinity binding to the glucocorticoid receptor.[7]

Preclinical Efficacy in Asthma Models

Studies in animal models of asthma suggest a potential therapeutic role for P2X4 receptor antagonists.

CompoundAnimal ModelKey FindingsQuantitative Data
NP-1815-PX Guinea Pig Tracheal/Bronchial Smooth MuscleStrongly suppressed ATP-induced contractions.[2]At 10⁻⁵ M, strongly suppressed ATP-induced contractions.[2]
5-BDBD Ovalbumin-induced Allergic Asthma (Mouse)Ameliorated airway inflammation by downregulating Th2 cytokines (IL-4, IL-5) and increasing Th1 cytokine (IFN-γ).[8][9]Significantly decreased inflammatory cell infiltration. Reduced IL-4 and IL-5, and increased IFN-γ in BALF.[8][9]
Dexamethasone Ovalbumin-induced Asthma (Mouse)Significantly inhibited inflammatory cell infiltration, airway mucus secretion, and goblet cell proliferation.[10]Significantly lower total and classified inflammatory cells in BALF.[10]

Preclinical Efficacy in Neuropathic Pain Models

The role of P2X4 receptors in neuropathic pain is a key area of investigation.

CompoundAnimal ModelKey FindingsQuantitative Data
NP-1815-PX Herpetic Pain Model (Mouse)Intrathecal administration suppressed mechanical allodynia.[1]Doses of 10 and 30 pmol/mouse showed an inhibitory effect.[1]
5-BDBD ---
NC-2600 Neuropathic Pain ModelsExpected to attenuate neuropathic pain; entered Phase 1 clinical trials.[6]Preclinical quantitative data not specified in the search results.
Dexamethasone Chronic Constriction Injury (Rat)Delayed the development of thermal hyperalgesia and mechanical allodynia when administered intraneurally.[11]Single intraneural administration at the time of constriction was effective.[11]
Chronic Sciatic Nerve Compression (Rat)Reversed electrophysiological, behavioral, and structural changes.Showed significant improvement in sensory and motor conductive values.[12]

Experimental Protocols

Intracellular Calcium Influx Assay (Fura-2 AM)

This protocol is a general method for measuring changes in intracellular calcium concentration in response to stimuli.

  • Cell Preparation:

    • Culture cells (e.g., HEK293 cells stably expressing the P2X4 receptor) in appropriate media to ~90% confluency.

    • Harvest cells and resuspend in a low serum medium.

    • Seed cells in a clear flat-bottom black 96-well plate at a density of 3.0 x 10⁴ cells/well and incubate for 16 hours.[13]

  • Dye Loading:

    • Wash cells with HEPES-buffered saline (HBS).

    • Prepare a Fura-2 AM stock solution (e.g., 1 mg/ml in DMSO).

    • Dilute the Fura-2 AM stock solution in HBS to the desired final concentration (typically 1-5 µM). Pluronic F-127 (0.02-0.04%) can be included to aid dispersion.

    • Incubate cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.[14]

    • Wash the cells twice with HBS to remove extracellular dye.[13]

    • Add HBS (with 2.5 mM probenecid (B1678239) to prevent dye leakage) and incubate for at least 20 minutes to allow for complete de-esterification of the dye.[13]

  • Fluorescence Measurement:

    • Use a fluorescence plate reader capable of dual excitation at 340 nm and 380 nm, with emission detection at ~510 nm.

    • Establish a baseline fluorescence ratio (340/380) for each well.

    • Add the test compound (e.g., NP-1815-PX) and incubate for the desired time.

    • Add the agonist (e.g., ATP) to stimulate the P2X4 receptors.

    • Record the change in the 340/380 fluorescence ratio over time. The ratio is proportional to the intracellular calcium concentration.[13][14][15][16]

Ovalbumin-Induced Asthma Model in Guinea Pigs

This model is used to study allergic airway inflammation and hyperresponsiveness.

  • Sensitization:

    • On day 0, sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.[17]

    • A booster injection of OVA is typically given around day 14.[18]

  • Drug Administration and Allergen Challenge:

    • Begin daily administration of the test compound (e.g., NP-1815-PX, dexamethasone) or vehicle control for a specified period (e.g., from day 16 to 22).[17]

    • During the treatment period, challenge the animals daily with an aerosol of 1% OVA for a short duration (e.g., 2 minutes).[17] Control animals are challenged with saline.

  • Assessment of Airway Inflammation and Function:

    • After the final challenge, assess lung function parameters.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).

    • Measure levels of cytokines (e.g., IL-4, IL-5, IFN-γ) and IgE in serum and BALF.

    • Perform histological analysis of lung tissue to assess inflammation and mucus production.[17][18][19]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a widely used method to induce neuropathic pain.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision at the mid-thigh level to expose the common sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals. The ligatures should only slightly constrict the nerve without arresting epineural blood flow.[20][21][22]

    • For sham surgery, expose the nerve but do not place ligatures.

    • Close the muscle and skin layers with sutures.[20][21][22]

  • Drug Administration:

    • Administer the test compound (e.g., NP-1815-PX, dexamethasone) or vehicle via the desired route (e.g., intrathecal, intraneural, systemic) at specified time points post-surgery.

  • Behavioral Testing:

    • Assess pain hypersensitivity at baseline and at various time points after surgery.

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A decrease in the threshold indicates allodynia.[20]

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a heat stimulus (e.g., using a plantar test apparatus). A shorter latency indicates hyperalgesia.[20]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the signaling pathway of the P2X4 receptor in microglia, a key mechanism in the development of neuropathic pain.

P2X4_Signaling_Pathway ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Ca_ion Ca²⁺ Influx P2X4R->Ca_ion Opens channel p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK Activates BDNF_Release BDNF Release p38_MAPK->BDNF_Release Leads to Neuropathic_Pain Neuropathic Pain BDNF_Release->Neuropathic_Pain Contributes to

Caption: P2X4 receptor signaling in microglia leading to neuropathic pain.

References

A Comparative Guide to the Efficacy of P2X4R Antagonists in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a critical player in the pathogenesis of neuropathic pain, primarily through its upregulation in microglia following nerve injury. This central role has positioned P2X4R as a promising therapeutic target for the development of novel analgesics. This guide provides a comprehensive comparison of the preclinical efficacy of various P2X4R antagonists, supported by experimental data, to aid researchers in the selection and evaluation of these compounds for further investigation.

P2X4R Signaling in Neuropathic Pain

Following peripheral nerve injury, ATP is released in the spinal cord, activating P2X4R on microglia. This activation triggers a downstream signaling cascade, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF then acts on dorsal horn neurons, causing a shift in the anion gradient and subsequent disinhibition, which contributes to the central sensitization and pain hypersensitivity characteristic of neuropathic pain.

P2X4R_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4R P2X4R ATP->P2X4R activates BDNF_Release BDNF Release P2X4R->BDNF_Release triggers BDNF BDNF BDNF_Release->BDNF TrkB TrkB BDNF->TrkB binds to Disinhibition Disinhibition TrkB->Disinhibition leads to Pain_Hypersensitivity Pain_Hypersensitivity Disinhibition->Pain_Hypersensitivity

P2X4R-mediated signaling in neuropathic pain.

Comparative Efficacy of P2X4R Antagonists

The following tables summarize the in vivo efficacy of several P2X4R antagonists in preclinical models of neuropathic pain. The data has been extracted from various studies to provide a comparative overview.

AntagonistAnimal ModelPain ModelRoute of AdministrationDosageKey Efficacy EndpointReference
TNP-ATP RatChronic Constriction Injury (CCI)Intrathecal (i.t.)100 pmolReversal of mechanical allodynia[1]
CORM-2 RatChronic Constriction Injury (CCI)Intrathecal (i.t.)20 µgAttenuation of mechanical and thermal hypersensitivity[2]
RatChronic Constriction Injury (CCI)Intraperitoneal (i.p.)10 mg/kgReduction of allodynia and hyperalgesia[3]
NP-1815-PX MouseSpinal Nerve Transection (SNT)Intrathecal (i.t.)100 pmolAlleviation of mechanical allodynia[4][5]
5-BDBD RatIn vitro electrophysiologyN/AIC₅₀ = 0.75 µMInhibition of ATP-induced currents[6][7][8]
PSB-OR-2020 Human P2X4RIn vitro binding assayN/AIC₅₀ = 6.32 nMAntagonist activity at human P2X4R[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Chronic Constriction Injury (CCI) Model in Rats

This widely used model induces peripheral neuropathy.

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the skin over the mid-thigh region of the hind limb.

  • Sciatic Nerve Exposure: Make a small incision and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Loosely tie four chromic gut sutures (4-0 or 5-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer appropriate post-operative analgesia and monitor the animal for signs of distress. Behavioral testing is typically performed 7-14 days after surgery.[6]

Behavioral Testing: Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

Procedure:

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Stimulation: Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.[4][10][11]

Behavioral Testing: Hot Plate Test for Thermal Hyperalgesia

This test measures the latency to respond to a thermal stimulus.

Procedure:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 50-55°C).

  • Placement: Place the animal on the hot plate and start a timer.

  • Response: Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.

  • Latency: Record the latency to the first nociceptive response.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[3][9][12][13][14]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a P2X4R antagonist in a preclinical neuropathic pain model.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Evaluation cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain Model (e.g., CCI Surgery) Baseline_Testing Baseline Behavioral Testing (Von Frey, Hot Plate) Animal_Model->Baseline_Testing Drug_Administration Administer P2X4R Antagonist (e.g., i.t., i.p., oral) Baseline_Testing->Drug_Administration Behavioral_Testing Post-treatment Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Analyze Paw Withdrawal Thresholds/ Latencies Behavioral_Testing->Data_Analysis Efficacy_Determination Determine Antagonist Efficacy Data_Analysis->Efficacy_Determination

Workflow for preclinical evaluation of P2X4R antagonists.

Conclusion

The pharmacological blockade of P2X4R presents a compelling strategy for the treatment of neuropathic pain. The antagonists summarized in this guide have demonstrated varying degrees of efficacy in preclinical models, highlighting the potential of this therapeutic approach. Further research, particularly in establishing the in vivo efficacy of newer and more potent antagonists like 5-BDBD and PSB-OR-2020 in neuropathic pain models, is warranted. This guide serves as a valuable resource for researchers dedicated to advancing the development of novel and effective treatments for this debilitating condition.

References

A Comparative Guide to P2X4 Receptor Antagonists: NP-1815-PX Sodium versus 5-BDBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent P2X4 receptor antagonists, NP-1815-PX sodium and 5-BDBD. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific experimental needs.

Introduction

The P2X4 receptor, an ATP-gated ion channel, is a key player in various physiological and pathological processes, including neuropathic pain, inflammation, and immune responses.[1][2] Consequently, the development of selective P2X4 receptor antagonists is of significant interest for both basic research and therapeutic applications. This guide focuses on a comparative analysis of this compound and 5-BDBD, two widely used antagonists, to elucidate their respective selectivity profiles and experimental considerations.

Data Presentation: Quantitative Comparison of Selectivity

The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and 5-BDBD against various P2X receptor subtypes. It is important to note that the data for each compound were generated in different studies and under potentially varying experimental conditions.

Table 1: Selectivity Profile of this compound

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X4R Human 0.26 [3][4]
P2X1RHuman>30[3]
P2X2RHuman7.3[3]
P2X3RRat>30[3]
P2X2/3RHuman>30[3]
P2X7RHuman>30[3][4]

Table 2: Selectivity Profile of 5-BDBD

Receptor SubtypeSpeciesIC50 (µM)% Inhibition at 10 µMReference
P2X4R Rat 0.75 83.2 ± 3.1[5]
P2X1RRat-12.7 ± 5.6[5]
P2X2aRRat-No effect[5]
P2X2bRRat-No effect[5]
P2X3RRat-35.9 ± 10.1[5]
P2X7RRat-No effect[5]

Note on Species-Specific Differences for 5-BDBD: It is crucial to consider that 5-BDBD exhibits species-dependent activity. While it is a potent antagonist of the rat P2X4 receptor, it has been reported to be less effective or inactive at mouse P2X4 receptors.[6]

Mechanism of Action

This compound is a potent and selective P2X4 receptor antagonist.[7][8]

5-BDBD is also a potent P2X4 receptor antagonist.[9][10] Its mechanism of action has been a subject of discussion, with some studies suggesting competitive antagonism, while others provide evidence for an allosteric mode of inhibition.[5]

Experimental Protocols

The following are generalized protocols for common assays used to characterize P2X4 receptor antagonists. For specific experimental details, it is highly recommended to consult the original research articles.

Calcium Influx Assay

This assay measures the influx of calcium into cells upon P2X4 receptor activation and its inhibition by antagonists.

Cell Culture:

  • Human astrocytoma cells (1321N1) or Human Embryonic Kidney cells (HEK293) stably expressing the P2X4 receptor of the desired species are commonly used.[3][4]

  • Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

  • Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer and incubate in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (this compound or 5-BDBD) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.[4]

  • Agonist Stimulation and Signal Detection: Add a P2X4 receptor agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously using a fluorescent plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Measure the change in fluorescence intensity over time. The peak fluorescence response is used to determine the inhibitory effect of the antagonist. Calculate IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X4 receptor channel in response to agonist activation and its blockade by antagonists.

Cell Preparation:

  • HEK293 cells transiently or stably expressing the P2X4 receptor are grown on glass coverslips.[11][12]

Recording Solutions:

  • External Solution (in mM): e.g., 147 NaCl, 10 HEPES, 13 D-glucose, 2 KCl, 2 CaCl2, 1 MgCl2; pH adjusted to 7.3-7.4.

  • Internal (Pipette) Solution (in mM): e.g., 145 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2-7.3.

Recording Procedure:

  • Cell Patching: Place a coverslip with cells in a recording chamber on the stage of an inverted microscope. A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist and Antagonist Application: Apply the P2X4 receptor agonist (ATP) to the cell using a rapid perfusion system to evoke an inward current. To test the antagonist effect, pre-apply the antagonist (this compound or 5-BDBD) for a specific duration (e.g., 2 minutes) before co-application with the agonist.[5]

  • Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds and Activates Antagonist NP-1815-PX or 5-BDBD Antagonist->P2X4 Binds and Inhibits Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening Na_influx Na⁺ Influx P2X4->Na_influx Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization

Caption: P2X4 receptor signaling pathway.

Experimental Workflow: Calcium Influx Assay

Calcium_Influx_Workflow start Start plate_cells Plate P2X4-expressing cells in microplate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 dye_loading Load cells with calcium-sensitive dye incubate1->dye_loading incubate2 Incubate (e.g., 30-60 min) dye_loading->incubate2 wash Wash to remove excess dye incubate2->wash add_antagonist Add antagonist (NP-1815-PX or 5-BDBD) wash->add_antagonist pre_incubate Pre-incubate (e.g., 10-15 min) add_antagonist->pre_incubate add_agonist Add ATP (agonist) and measure fluorescence pre_incubate->add_agonist analyze Analyze data and calculate IC50 add_agonist->analyze end End analyze->end

Caption: Calcium influx assay workflow.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiologydot

Patch_Clamp_Workflow start Start prepare_cells Prepare P2X4-expressing cells on coverslips start->prepare_cells patch_cell Form whole-cell patch with micropipette prepare_cells->patch_cell record_baseline Record baseline current at -60 mV patch_cell->record_baseline apply_agonist Apply ATP to evoke current record_baseline->apply_agonist apply_antagonist Pre-apply antagonist, then co-apply with ATP apply_agonist->apply_antagonist record_current Record inhibited current apply_antagonist->record_current analyze Analyze current amplitude and calculate % inhibition record_current->analyze end End analyze->end

References

A Comparative Guide to Selective P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathological conditions, most notably neuropathic pain and inflammation.[1][2][3][4] Its activation in immune cells like microglia and macrophages triggers downstream signaling cascades that contribute to the sensitization of pain pathways and inflammatory responses.[1][5] This guide provides a comparative analysis of selective P2X4 receptor antagonists, presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to aid in the selection and application of these critical research tools.

Comparative Efficacy of P2X4 Receptor Antagonists

The development of potent and selective P2X4 receptor antagonists has been a key focus of purinergic signaling research. A variety of compounds with distinct chemical scaffolds have been identified, exhibiting a range of potencies and species selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent P2X4 receptor antagonists across different species. Significant species-dependent variations in antagonist potency underscore the importance of careful compound selection for preclinical in vivo studies.

CompoundHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Other Species IC50Mechanism of ActionReference
5-BDBD 1 µM--Dog: -Allosteric[1][6][7]
BX430 0.54 µM>10 µM>10 µMZebrafish: 1.89 µMNon-competitive allosteric[7][8][9][10]
PSB-12062 248 nM-3 µM-Allosteric[6][11]
BAY-1797 100 nM100 nM200 nM--[6][7]
NP-1815-PX ~0.25 µM~0.25 µM~0.25 µM--[7]
PSB-OR-2020 6.32 nM--Mammalian species: 0.696–6.32 nMAllosteric[3][12]
PSB-0704 -----[13][14][15]
TNP-ATP 17 µM-93 µM-Competitive[11][16]
PPADS 34 µM-42 µM-Broad-spectrum[11]

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by extracellular ATP initiates a cascade of intracellular events. As a non-selective cation channel, its opening leads to the influx of Na+ and Ca2+.[5][17] This influx causes membrane depolarization and, critically, the increase in intracellular Ca2+ acts as a second messenger, triggering various downstream signaling pathways. In microglia, this can lead to the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF), which plays a crucial role in pain hypersensitivity.[5] In other cell types, P2X4 activation can stimulate nitric oxide synthase (eNOS) or lead to the release of inflammatory mediators like prostaglandin (B15479496) E2.[1][17]

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_ion Ca²⁺ Influx P2X4->Ca_ion Na_ion Na⁺ Influx P2X4->Na_ion ATP Extracellular ATP ATP->P2X4 Binds p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK eNOS eNOS Activation Ca_ion->eNOS Depolarization Membrane Depolarization Na_ion->Depolarization BDNF BDNF Release p38_MAPK->BDNF PGE2 PGE₂ Release p38_MAPK->PGE2 Pain Pain Hypersensitivity BDNF->Pain Inflammation Inflammation PGE2->Inflammation

Caption: P2X4 Receptor Signaling Cascade.

Experimental Workflow for Antagonist Characterization

The identification and characterization of selective P2X4 receptor antagonists typically follow a multi-step experimental workflow. This process begins with high-throughput screening to identify initial hits, followed by secondary assays to confirm activity and determine potency. Promising compounds are then further evaluated for selectivity against other P2X receptor subtypes and for their mechanism of action.

Experimental_Workflow HTS High-Throughput Screening (e.g., Calcium Imaging) Hit_Confirmation Hit Confirmation & Potency (IC₅₀ Determination) HTS->Hit_Confirmation Identifies Hits Selectivity Selectivity Profiling (vs. other P2X subtypes) Hit_Confirmation->Selectivity Confirms Potent Compounds Mechanism Mechanism of Action (Patch-Clamp Electrophysiology) Selectivity->Mechanism Selects for Specificity In_Vivo In Vivo Efficacy (e.g., Pain Models) Mechanism->In_Vivo Characterizes Interaction

Caption: P2X4 Antagonist Discovery Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of P2X4 receptor antagonists. Below are methodologies for two key assays commonly employed in this field.

Calcium Influx Assay

This assay is a primary method for screening and determining the potency of P2X4 receptor antagonists. It measures the change in intracellular calcium concentration upon receptor activation in the presence and absence of the test compound.

1. Cell Culture and Preparation:

  • HEK293 or 1321N1 cells stably expressing the human, rat, or mouse P2X4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a physiological salt solution (e.g., HBSS).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Compound Application and Measurement:

  • After incubation, the dye solution is removed, and cells are washed again.

  • The test antagonist, at various concentrations, is added to the wells and incubated for a predetermined period.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of a P2X4 receptor agonist (e.g., ATP at its EC80 concentration).

  • Fluorescence is monitored continuously before and after agonist addition to measure the change in intracellular calcium.

4. Data Analysis:

  • The peak fluorescence response is measured and normalized to the response in the absence of the antagonist (vehicle control).

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is crucial for confirming the inhibitory effect of antagonists on P2X4 receptor currents and for elucidating their mechanism of action (e.g., competitive vs. non-competitive).

1. Cell Preparation:

  • Cells expressing the P2X4 receptor are grown on glass coverslips.

  • For whole-cell recordings, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Recording Setup:

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution and mounted on a micromanipulator.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

3. Current Measurement:

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • The P2X4 receptor agonist is applied to the cell via a rapid perfusion system to evoke an inward current.

  • The antagonist is co-applied with the agonist at various concentrations to measure the inhibition of the ATP-evoked current.

4. Data Analysis:

  • The peak current amplitude in the presence of the antagonist is normalized to the control current amplitude (agonist alone).

  • Concentration-inhibition curves are generated to determine the IC50 value.

  • To investigate the mechanism of action, concentration-response curves for the agonist are generated in the presence of a fixed concentration of the antagonist. A rightward shift in the agonist EC50 with no change in the maximal response suggests a competitive mechanism, while a decrease in the maximal response is indicative of non-competitive inhibition.[9][10]

References

Validating P2X4 Receptor Target Engagement: A Comparative Guide for NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NP-1815-PX, a selective P2X4 receptor (P2X4R) antagonist, with other known P2X4R inhibitors. The objective is to furnish researchers with the necessary data and methodologies to validate the target engagement of NP-1815-PX and similar compounds. This document summarizes key performance data, details experimental protocols for target validation, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for various neurological and inflammatory disorders, including neuropathic pain. NP-1815-PX has emerged as a potent and selective antagonist of P2X4R. This guide benchmarks NP-1815-PX against other well-characterized P2X4R antagonists, namely NC-2600, 5-BDBD, PSB-12054, and BAY-1797, across critical performance metrics such as potency and selectivity. The presented data is supported by detailed experimental protocols for key assays, including calcium influx, electrophysiology, and radioligand binding, to facilitate the replication and validation of these findings.

Comparative Performance of P2X4R Antagonists

The potency of NP-1815-PX and its comparators is a critical determinant of their utility in both in vitro and in vivo settings. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each antagonist against the human P2X4 receptor, as determined by in vitro functional assays.

CompoundhP2X4R IC50 (µM)Species Selectivity NotesReference(s)
NP-1815-PX 0.26Active against human, rat, and mouse P2X4R.[1][2]
NC-2600Data not publicly available (in clinical trials)Potent inhibition of human and rodent P2X4R.[3][4][5]
5-BDBD~0.5 - 1.0Potent antagonist of human and rat P2X4R; mouse P2X4R is insensitive.[6][7][8][9][10]
PSB-120540.189More potent on human P2X4R than rat or mouse.[1][11]
BAY-1797~0.108 - 0.211Equipotently inhibits human, mouse, and rat P2X4R.[12][13][14][15]

Selectivity Profile:

A crucial aspect of a tool compound or potential therapeutic is its selectivity for the intended target over other related proteins. The table below outlines the known selectivity of NP-1815-PX and its comparators against other P2X receptor subtypes.

CompoundSelectivity ProfileReference(s)
NP-1815-PX Selective for P2X4R over P2X1, P2X3, and P2X7 receptors.[1]
NC-2600Selective for P2X4R.[4][5]
5-BDBDSelective for P2X4R over P2X1, P2X2, P2X3, and P2X7 receptors.[6][7]
PSB-12054>50-fold selectivity for hP2X4R over hP2X2, hP2X3, and hP2X7; >30-fold over hP2X1.[1]
BAY-1797Selective for P2X4R over P2X1, P2X3, and P2X7 receptors.[12]

Experimental Protocols for P2X4R Target Engagement

Validating that a compound engages its target in a cellular context is a critical step in drug discovery. Below are detailed methodologies for key experiments used to characterize P2X4R antagonists.

Calcium Influx Assay

This assay is a primary method for functionally assessing the inhibition of P2X4R, which is a calcium-permeable channel.

Principle: Activation of P2X4R by ATP triggers an influx of extracellular calcium, leading to an increase in intracellular calcium concentration. This change can be measured using fluorescent calcium indicators. An antagonist will block or reduce this ATP-induced calcium influx.

Detailed Protocol:

  • Cell Culture: Human astrocytoma cells (1321N1) or Human Embryonic Kidney cells (HEK293) stably transfected with the human P2X4 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM) or Fura-2 AM (5 µM), in the salt solution for 45-60 minutes at 37°C in the dark.

  • Compound Incubation: After dye loading, cells are washed again to remove excess dye. The test compound (e.g., NP-1815-PX) or vehicle control is added at various concentrations and incubated for 15-30 minutes at room temperature.

  • Signal Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded for a short period. The P2X4R agonist, ATP (typically at a concentration that elicits a submaximal response, e.g., EC80), is then added to all wells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The increase in fluorescence upon ATP addition is calculated. The inhibitory effect of the antagonist is determined by comparing the ATP-induced fluorescence change in the presence of the compound to the control (vehicle-treated) wells. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[16][17]

Electrophysiology (Patch-Clamp)

Electrophysiology provides a direct measure of ion channel activity and is considered a gold standard for characterizing ion channel modulators.

Principle: The whole-cell patch-clamp technique is used to measure the ion currents flowing through P2X4 receptors in the cell membrane. An antagonist will reduce the amplitude of the ATP-evoked currents.

Detailed Protocol:

  • Cell Preparation: Cells expressing P2X4R are grown on glass coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 glucose, pH 7.3).

  • Patch Pipette: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3 with CsOH).

  • Recording: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: ATP is applied to the cell for a short duration (e.g., 2-5 seconds) to evoke an inward current. The antagonist is pre-applied for a defined period (e.g., 1-2 minutes) before co-application with ATP to assess its inhibitory effect.

  • Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition software. The peak amplitude of the ATP-evoked current is measured. The percentage of inhibition by the antagonist is calculated by comparing the current amplitude in the presence and absence of the compound. Concentration-response curves are generated to determine the IC50.[18]

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the receptor and can be used to determine the affinity of an unlabeled compound through competition.

Principle: A radiolabeled ligand that binds to the P2X4R is incubated with a cell membrane preparation containing the receptor. The amount of bound radioactivity is measured. An unlabeled antagonist will compete with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity.

Detailed Protocol:

  • Membrane Preparation: Cells expressing P2X4R are harvested and homogenized in a cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and debris. The supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).

  • Binding Reaction: In a 96-well plate, cell membranes (e.g., 10-20 µg of protein) are incubated with a fixed concentration of a suitable P2X4R radioligand (e.g., [3H]ATP or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test compound (e.g., NP-1815-PX).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2X4R ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Visualizing P2X4R Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

P2X4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4R ATP->P2X4R Binds Ca_influx Ca²⁺ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Neuronal_Hyperexcitability Neuronal Hyperexcitability BDNF_release->Neuronal_Hyperexcitability Leads to NP1815PX NP-1815-PX NP1815PX->P2X4R Blocks Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Target Engagement Calcium_Assay Calcium Influx Assay Potency Determine IC50 Calcium_Assay->Potency Electrophysiology Electrophysiology Electrophysiology->Potency Binding_Assay Radioligand Binding Assay Binding_Assay->Potency Selectivity Assess Selectivity Potency->Selectivity Animal_Model Animal Model of Neuropathic Pain Selectivity->Animal_Model Proceed if potent and selective Compound_Admin Administer NP-1815-PX Animal_Model->Compound_Admin Behavioral_Test Behavioral Testing (e.g., von Frey) Compound_Admin->Behavioral_Test Efficacy Evaluate Efficacy Behavioral_Test->Efficacy Logical_Comparison NP1815PX NP-1815-PX Potency: 0.26 µM Selectivity: High Species: Human, Rat, Mouse Validation Target Validation In Vitro Assays In Vivo Models NP1815PX->Validation Validate Engagement Comparators Alternative P2X4R Antagonists NC-2600 5-BDBD PSB-12054 BAY-1797 Comparators->Validation Compare Performance

References

A Comparative Guide to P2X4 Receptor Antagonists: NP-1815-PX Sodium vs. PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent P2X4 receptor antagonists: NP-1815-PX sodium and PSB-12062. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

The P2X4 receptor, an ATP-gated ion channel, is a key player in various physiological and pathological processes, including neuropathic pain, inflammation, and neurodegenerative diseases. Consequently, the development of potent and selective P2X4 receptor antagonists is of significant interest for both basic research and therapeutic applications. This guide focuses on a comparative analysis of two such antagonists, this compound and PSB-12062, highlighting their performance based on available experimental data.

Chemical Structures

CompoundChemical Structure
This compound 5-[3-(5-sulfido-4H-1,2,4-oxadiazol-3-yl)phenyl]-1,3-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4-dione sodium salt
PSB-12062 N-(p-Methylphenylsulfonyl)phenoxazine

Mechanism of Action

Both NP-1815-PX and PSB-12062 act as antagonists of the P2X4 receptor, inhibiting the influx of cations, primarily Ca2+, upon ATP binding. However, their specific mechanisms of inhibition differ.

NP-1815-PX is a potent and selective P2X4 receptor antagonist.[3]

PSB-12062 functions as a negative allosteric modulator.[2] This means it binds to a site on the receptor that is distinct from the ATP-binding site, inducing a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and PSB-12062. It is important to note that the data for each compound are derived from different studies, and direct, head-to-head comparisons under identical experimental conditions are limited in the public domain.

Table 1: In Vitro Potency (IC50) at P2X4 Receptors
CompoundSpeciesAssay TypeIC50 (µM)Reference
NP-1815-PX HumanCalcium Influx~0.25[3]
RatCalcium Influx~0.25[3]
MouseCalcium Influx~0.25[3]
PSB-12062 HumanCalcium Influx0.248 ± 0.041[4]
MouseCalcium Influx3 ± 2[4]
RatCalcium Influx0.928 - 1.76[2]

Note: Lower IC50 values indicate higher potency.

Table 2: Selectivity Profile of PSB-12062
P2X SubtypeFold Selectivity over P2X4
P2X1>35
P2X2>35
P2X3>35
P2X7>35

Data from Hernandez-Olmos et al., 2012. A higher fold selectivity indicates a more specific interaction with the P2X4 receptor over other P2X subtypes.

Experimental Protocols

A common method for evaluating the potency of P2X4 receptor antagonists is the calcium influx assay using a fluorescent calcium indicator like Fluo-4 AM in a cell line recombinantly expressing the P2X4 receptor (e.g., HEK293 or 1321N1 cells).

Detailed Protocol: Fluo-4 AM Calcium Influx Assay
  • Cell Culture:

    • Culture HEK293 cells stably expressing the human P2X4 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

    • Plate the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye dispersal.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells with the assay buffer to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of the antagonist compounds (NP-1815-PX or PSB-12062) in the assay buffer.

    • Add the antagonist solutions to the respective wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader equipped with an automated liquid handling system.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of the P2X4 receptor agonist, ATP, at a concentration that elicits a submaximal response (e.g., EC80) into each well.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium into the cells.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the control (ATP stimulation without antagonist).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor (Trimeric Ion Channel) ATP->P2X4 Binds Ca_ion Ca²⁺ P2X4->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., Gene Expression, Cytokine Release) Ca_ion->Downstream Activates NP_1815_PX NP-1815-PX (Antagonist) NP_1815_PX->P2X4 Blocks ATP Binding PSB_12062 PSB-12062 (Allosteric Antagonist) PSB_12062->P2X4 Allosterically Inhibits

Caption: P2X4 receptor activation by ATP and points of inhibition by NP-1815-PX and PSB-12062.

Experimental Workflow for Antagonist Evaluation

Experimental_Workflow A 1. Plate P2X4-expressing cells B 2. Load cells with Fluo-4 AM A->B C 3. Incubate with Antagonist (NP-1815-PX or PSB-12062) B->C D 4. Stimulate with ATP C->D E 5. Measure Fluorescence (Ca²⁺ Influx) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: A typical experimental workflow for evaluating P2X4 receptor antagonists.

Summary and Conclusion

Both this compound and PSB-12062 are valuable tools for studying the P2X4 receptor.

  • NP-1815-PX demonstrates potent antagonism across human, rat, and mouse P2X4 receptors with similar sub-micromolar IC50 values, making it a suitable candidate for cross-species studies.[3]

  • PSB-12062 acts as a negative allosteric modulator and exhibits high selectivity for the P2X4 receptor over other P2X subtypes.[2] It shows high potency at the human P2X4 receptor but is significantly less potent at the mouse receptor, a crucial consideration for in vivo studies in murine models.[4]

The choice between these two antagonists will depend on the specific requirements of the research. For studies requiring high selectivity and a well-defined allosteric mechanism of action, PSB-12062 may be preferred. For investigations that involve cross-species comparisons, particularly between human, rat, and mouse, NP-1815-PX offers more consistent potency.

Researchers should always consider the experimental context, including the species and the specific P2X4 receptor splice variants being studied, when interpreting data and selecting an antagonist. The provided experimental protocol offers a standardized method for in-house validation and comparison of these and other P2X4 receptor modulators.

References

Unveiling the Superiority of NP-1815-PX: A Comparative Guide to P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the modulation of the P2X4 receptor—a critical target in neuroinflammation, chronic pain, and other inflammatory disorders—the selection of a potent and selective antagonist is paramount. This guide provides a comprehensive comparison of NP-1815-PX with other notable P2X4 antagonists, supported by experimental data and detailed protocols to empower your research decisions.

NP-1815-PX has emerged as a highly promising P2X4 receptor antagonist, demonstrating significant advantages in potency, selectivity, and in vivo efficacy. This guide will delve into the quantitative data that substantiates these claims and provide the necessary experimental context for their replication and validation.

Data Presentation: NP-1815-PX in a Competitive Landscape

A clear, quantitative comparison is essential for evaluating the relative merits of different P2X4 antagonists. The following tables summarize the available data on the potency and selectivity of NP-1815-PX against other commonly used or referenced antagonists.

Antagonist Human P2X4 IC50 (µM) Rat P2X4 IC50 (µM) Mouse P2X4 IC50 (µM) Key Properties/Limitations
NP-1815-PX 0.26 [1][2]Inhibitory effect shown [1]Inhibitory effect shown [1]High potency and selectivity, water-soluble [3]
5-BDBD1.2[1]Inhibitory effect shownInsensitive up to 100 µMModerately potent, low water solubility[4]
PSB-120540.189[1]2.1[1]1.77[1]Potent but less effective on rodent P2X4, poor water solubility
PSB-12062Similar to PSB-12054Similar to PSB-12054Similar to PSB-12054More water-soluble than PSB-12054 but may not fully block Ca2+ influx[5]
BX4300.54No effectNo effectPotent on human and zebrafish P2X4, but not on rat or mouse orthologs[1]
NC-2600Data not publicly availableData not publicly availableData not publicly availableSelective P2X4 antagonist, has been in Phase I clinical trials[4]

Table 1: Potency of P2X4 Receptor Antagonists Across Species. This table highlights the superior and consistent potency of NP-1815-PX across different species, a critical factor for translational research.

Antagonist Selectivity Profile
NP-1815-PX Selective for P2X4 over other P2X receptor subtypes. [3]
5-BDBDSelective for P2X4, with some activity at other P2X receptors at higher concentrations.
PSB-12054High selectivity for human P2X4 over P2X1, P2X2, P2X3, and P2X7.[1]
PSB-1206235-fold selectivity for P2X4 over P2X1, P2X2, P2X3, and P2X7.[5]
BX43010-100 fold selectivity for P2X4 over other P2X subtypes.[1]

Table 2: Selectivity of P2X4 Receptor Antagonists. NP-1815-PX exhibits a favorable selectivity profile, minimizing off-target effects and ensuring more precise experimental outcomes.

In Vivo Efficacy: NP-1815-PX in Preclinical Models

The true measure of an antagonist's potential lies in its performance in relevant disease models. NP-1815-PX has demonstrated significant therapeutic effects in models of colitis and neuropathic pain.

In a murine model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, oral administration of NP-1815-PX attenuated body weight decrease, reduced spleen weight, and ameliorated macroscopic and microscopic colonic tissue damage.[6] Furthermore, NP-1815-PX decreased tissue IL-1β levels and caspase-1 expression and activity, indicating a potent anti-inflammatory effect through the inhibition of the NLRP3 inflammasome signaling pathway.[6]

In a mouse model of herpetic pain, intrathecal administration of NP-1815-PX produced a significant anti-allodynic effect without affecting acute nociceptive pain or motor function.[3] This highlights the potential of NP-1815-PX in treating chronic pain states by targeting microglial P2X4 receptors.[3]

Mandatory Visualization

To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds to Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Opens channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 BDNF_release BDNF Release p38_MAPK->BDNF_release Neuronal_Hyperexcitability Neuronal Hyperexcitability BDNF_release->Neuronal_Hyperexcitability Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Neuronal_Hyperexcitability->Inflammation NP1815PX NP-1815-PX NP1815PX->P2X4R Antagonizes

P2X4 Receptor Signaling Pathway and NP-1815-PX Inhibition.

Antagonist_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Library Compound Library Screening Primary_Assay Primary Screen (e.g., High-Throughput Calcium Imaging) Library->Primary_Assay Hit_Confirmation Hit Confirmation & Potency Determination (IC50) Primary_Assay->Hit_Confirmation Selectivity_Assay Selectivity Profiling (against other P2X receptors) Hit_Confirmation->Selectivity_Assay Pain_Model Neuropathic Pain Model (e.g., CCI) Selectivity_Assay->Pain_Model Inflammation_Model Inflammation Model (e.g., DNBS-induced colitis) Selectivity_Assay->Inflammation_Model Efficacy_Testing Efficacy Testing (Behavioral, Histological, Biomarker Analysis) Pain_Model->Efficacy_Testing Inflammation_Model->Efficacy_Testing

Experimental Workflow for P2X4 Antagonist Screening and Validation.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed experimental protocols for key assays are provided below.

Calcium Influx Assay for P2X4 Receptor Antagonist Potency Determination

1. Cell Culture and Seeding:

  • Culture 1321N1 astrocytoma cells stably expressing the human P2X4 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of NP-1815-PX and other test antagonists in the assay buffer.

  • After the incubation period, wash the cells twice with 100 µL of assay buffer.

  • Add 50 µL of the antagonist dilutions to the respective wells and incubate for 15 minutes at room temperature.

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Record baseline fluorescence for 10-20 seconds.

  • Add 50 µL of ATP solution (at a final concentration equivalent to its EC80) to all wells simultaneously.

  • Immediately begin recording the fluorescence intensity every second for at least 60 seconds.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the control wells (no antagonist) and plot the percentage of inhibition against the antagonist concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Model of DNBS-Induced Colitis

1. Animals:

  • Use male BALB/c mice (8-10 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Colitis:

  • Anesthetize the mice with isoflurane.

  • Slowly administer 100 µL of DNBS (4 mg in 50% ethanol) intrarectally using a 3.5 F catheter inserted 4 cm into the colon.

  • Keep the mice in a head-down position for 60 seconds to ensure proper distribution of the DNBS solution.

3. Antagonist Treatment:

  • Prepare NP-1815-PX in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer NP-1815-PX or vehicle orally once daily, starting 24 hours after DNBS administration, for a predetermined duration (e.g., 5 days).

4. Assessment of Colitis:

  • Monitor body weight, stool consistency, and the presence of blood in the feces daily.

  • At the end of the treatment period, euthanize the mice and collect the colons.

  • Measure the colon length and weight.

  • Score the macroscopic damage based on a standardized scoring system.

  • Collect colon tissue for histological analysis (H&E staining) and for measuring myeloperoxidase (MPO) activity and cytokine levels (e.g., IL-1β) by ELISA.

In Vivo Model of Chronic Constriction Injury (CCI) for Neuropathic Pain

1. Animals:

  • Use male Sprague-Dawley rats (200-250 g). House them under standard laboratory conditions.

2. Surgical Procedure:

  • Anesthetize the rat with isoflurane.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle and skin layers with sutures.

3. Antagonist Administration:

  • For intrathecal administration, implant a catheter into the subarachnoid space at the lumbar level a few days before the CCI surgery.

  • Administer NP-1815-PX or vehicle through the catheter at the desired dose and time points post-surgery.

4. Behavioral Testing:

  • Assess mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold in response to the application of filaments of increasing stiffness.

  • Measure thermal hyperalgesia using a plantar test apparatus. Record the latency of paw withdrawal from a radiant heat source.

  • Conduct behavioral tests before surgery (baseline) and at multiple time points after surgery and treatment.

5. Data Analysis:

  • Compare the paw withdrawal thresholds and latencies between the NP-1815-PX-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Conclusion

The data and experimental protocols presented in this guide unequivocally position NP-1815-PX as a superior P2X4 receptor antagonist. Its high potency, selectivity, and demonstrated efficacy in preclinical models of inflammation and neuropathic pain make it an invaluable tool for researchers in the field. By providing detailed methodologies, this guide aims to facilitate the independent verification of these findings and accelerate the exploration of the therapeutic potential of P2X4 receptor modulation.

References

P2X4 Receptor Antagonism in Primary Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of P2X4 receptor (P2X4R) antagonists' performance in primary cell cultures, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and workflows to aid in the selection of appropriate research tools.

The P2X4 receptor, an ATP-gated cation channel, is a promising therapeutic target for a variety of conditions, including neuroinflammation, chronic pain, and immune disorders.[1][2][3] Its expression in various immune cells, such as microglia, macrophages, and T lymphocytes, underscores its importance in regulating inflammatory responses.[4][5] This guide focuses on the pharmacological antagonism of P2X4R in primary cell cultures, offering a comparative analysis of commonly used antagonists and their observed effects.

Comparative Performance of P2X4R Antagonists

The selection of a suitable P2X4R antagonist is critical for elucidating its physiological and pathological roles. Several compounds have been developed and characterized, each with distinct potencies and selectivities. The following tables summarize the quantitative data on the performance of key P2X4R antagonists in primary cell cultures.

AntagonistCell TypeAssayTarget SpeciesIC50 / ConcentrationObserved EffectCitation
5-BDBD Primary Human CD4+ T CellsCa2+ influxHuman10 µMReduced cytosolic Ca2+ signaling and abolished mitochondrial Ca2+ uptake.[6]
Primary Human CD4+ T CellsCell MigrationHuman10 µMImpaired T cell migration in response to SDF-1α.[6]
BV2 Microglial CellsBDNF ReleaseMouseNot specifiedReduced ATP-triggered BDNF synthesis and release.[7]
PSB-12062 Human THP-1 Monocytes/MacrophagesCa2+ influxHumanNot specifiedInhibition of ATP-induced calcium responses.[4]
Human Monocyte-Derived MacrophagesCa2+ influx, CXCL5 secretionHumanNot specifiedReduction of ATP-induced Ca2+ responses and CXCL5 secretion.[4]
Neonatal MicrogliaTNF-α ExpressionNot specifiedNot specifiedInhibited 82% of TNF-α expression compared to ATP stimulated group.[8]
BX430 Human THP-1 MacrophagesCa2+ influxHuman0.54 µMSelective inhibition of native P2X4 channels.[1][2][3]
NP-1815-PX Primary Cultured MicrogliaCa2+ influxRat1 µMSignificantly reduced ATP-induced Ca2+ increase.[9]

Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response. The provided concentrations are those used in the cited experiments to achieve the observed effect. Species differences in antagonist potency are a critical consideration. For instance, BX430 is a potent antagonist of human and zebrafish P2X4R but has no effect on rat and mouse orthologs.[1][2][3] Similarly, PSB-12054, a potent antagonist of human P2X4R, is less effective on rat and mouse receptors.[10]

Key Experimental Protocols

Reproducibility and standardization are paramount in pharmacological studies. Below are detailed methodologies for key experiments used to assess P2X4R antagonism in primary cell cultures.

Calcium Influx Assay

This assay is fundamental for measuring the direct inhibitory effect of antagonists on P2X4R channel function.

  • Cell Preparation: Primary cells (e.g., microglia, T cells, macrophages) are isolated and cultured on glass-bottom dishes or microplates.

  • Loading with Calcium Indicator: Cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Antagonist Pre-incubation: The cells are pre-incubated with the P2X4R antagonist at various concentrations for a specified duration.

  • Stimulation: The P2X4R agonist, typically ATP, is added to the cells to induce calcium influx.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored using a fluorescence microscope or a plate reader. The fluorescence intensity is recorded over time.

  • Analysis: The peak fluorescence response in the presence of the antagonist is compared to the control (agonist alone) to determine the percentage of inhibition and calculate the IC50 value.

Cell Migration Assay

This assay assesses the functional consequence of P2X4R antagonism on cell motility, a crucial process in immune responses.

  • Cell Culture: Primary cells, such as CD4+ T cells, are cultured in appropriate media.

  • Chemoattractant Gradient: A chemoattractant, like SDF-1α, is used to establish a gradient in a migration chamber (e.g., Boyden chamber or microfluidic device).

  • Treatment: Cells are pre-treated with the P2X4R antagonist or a vehicle control.

  • Migration: The treated cells are placed in the upper chamber and allowed to migrate towards the chemoattractant in the lower chamber for a defined period.

  • Quantification: The number of migrated cells is quantified by counting the cells that have traversed the membrane to the lower chamber, often after staining.

  • Analysis: The migration of antagonist-treated cells is compared to that of control cells to evaluate the inhibitory effect.

Cytokine Release Assay

This assay measures the impact of P2X4R antagonism on the release of inflammatory mediators.

  • Cell Stimulation: Primary cells, such as microglia or macrophages, are stimulated with an inflammatory agent (e.g., ATP or LPS) in the presence or absence of the P2X4R antagonist.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.

  • Analysis: The levels of secreted cytokines from antagonist-treated cells are compared to those from stimulated control cells to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in P2X4R signaling and the experimental approaches to study them can enhance understanding.

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca_ion Ca²⁺ P2X4R->Ca_ion Influx Na_ion Na⁺ P2X4R->Na_ion Influx Downstream Downstream Signaling (e.g., p38 MAPK, PI3K/Akt) Ca_ion->Downstream Response Cellular Response (Migration, Cytokine Release, etc.) Downstream->Response Antagonist Antagonist Antagonist->P2X4R Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cells Primary Cell Culture (e.g., Microglia, T Cells) Antagonist P2X4R Antagonist Treatment Cells->Antagonist Stimulus Agonist/Stimulus (e.g., ATP, SDF-1α) Antagonist->Stimulus Calcium Calcium Influx (Fluorescence Imaging) Stimulus->Calcium Migration Cell Migration (Boyden Chamber) Stimulus->Migration Cytokine Cytokine Release (ELISA) Stimulus->Cytokine Data Quantitative Data (IC50, % Inhibition) Calcium->Data Migration->Data Cytokine->Data

References

Safety Operating Guide

Proper Disposal Procedures for NP-1815-PX Sodium: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for NP-1815-PX sodium, containing detailed and regulated disposal procedures, could not be located. The following information is a general guide based on protocols for the disposal of non-hazardous, water-soluble organic sodium salts in a laboratory setting. Researchers, scientists, and drug development professionals must always prioritize adherence to their institution's specific waste management policies and any available SDS for the compound .

Essential Safety and Logistical Information

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. As a water-soluble organic sodium salt, its disposal should be approached with the understanding that it may not be suitable for drain disposal without prior neutralization and verification of its non-hazardous nature according to local regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, appropriate personal protective equipment should be worn to minimize any potential exposure.

Personal Protective Equipment (PPE)
Safety Goggles or Glasses
Lab Coat
Nitrile Gloves

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of small quantities of this compound, assuming it is classified as a non-hazardous waste.

  • Waste Identification and Segregation:

    • Confirm that the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated organic compounds, or strong acids and bases.

    • If the waste is in a solution, ensure the solvent is non-hazardous and compatible with the intended disposal route.

  • Small Quantity Aqueous Solution Disposal (Check Institutional Policy):

    • For very small quantities of a dilute aqueous solution, some institutions may permit drain disposal after neutralization.[1]

    • Neutralize the solution to a pH between 6.0 and 8.0 using a mild acid (e.g., citric acid) or base (e.g., sodium bicarbonate).

    • Copiously flush the drain with water before, during, and after disposal to ensure adequate dilution.[2]

  • Solid Waste and Concentrated Solutions:

    • Collect solid this compound waste and concentrated solutions in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical.[3][4]

    • The label should clearly state "Waste this compound" and include the date of accumulation.

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be away from incompatible chemicals.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

    • Provide the EHS department with all necessary information about the waste stream.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste check_sds Consult Specific SDS (If Available) start->check_sds sds_available Follow SDS Protocol check_sds->sds_available Yes sds_unavailable Follow General Guidelines check_sds->sds_unavailable No end End: Proper Disposal sds_available->end assess_hazards Assess for Contamination (Hazardous Solvents, etc.) sds_unavailable->assess_hazards contaminated Treat as Hazardous Waste assess_hazards->contaminated Yes not_contaminated Proceed with Caution assess_hazards->not_contaminated No store_waste Store in Satellite Accumulation Area contaminated->store_waste waste_form Determine Waste Form (Solid or Aqueous) not_contaminated->waste_form solid_waste Collect in Labeled Waste Container waste_form->solid_waste Solid aqueous_waste Check Institutional Policy for Drain Disposal waste_form->aqueous_waste Aqueous solid_waste->store_waste drain_disposal_ok Neutralize to pH 6-8 & Flush with Copious Water aqueous_waste->drain_disposal_ok Permitted drain_disposal_no Collect in Labeled Waste Container aqueous_waste->drain_disposal_no Not Permitted drain_disposal_ok->end drain_disposal_no->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling NP-1815-PX Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NP-1815-PX sodium, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS 1239578-80-3), a selective P2X4 receptor antagonist used in research. The following procedures are based on general safety protocols for handling research-grade chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety guidelines. All TargetMol products, including NP-1815-PX, are intended for research purposes only.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure user safety when handling this compound. The following table summarizes the required PPE.

Body Part Equipment Specification
Eyes Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.
Hands Chemical-resistant GlovesImpermeable gloves (e.g., nitrile) inspected prior to use.
Body Laboratory CoatStandard laboratory coat.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary for bulk handling or if dust is generated.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Aspect Procedure
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from foodstuff containers or incompatible materials.
Hygiene Handle in accordance with good industrial hygiene and safety practices.

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate personnel to a safe area start->evacuate ppe Wear appropriate PPE evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill (if safe to do so) ventilate->contain collect Collect spilled material (use spark-proof tools and explosion-proof equipment) contain->collect place_in_container Place in a suitable, closed container for disposal collect->place_in_container clean_area Clean the spill area thoroughly place_in_container->clean_area dispose Dispose of waste according to regulations clean_area->dispose end Spill Managed dispose->end

Spill response workflow for this compound.

Disposal Plan
  • Collect Waste : Collect and arrange for the disposal of this compound waste.

  • Containerize : Keep the chemical waste in suitable and closed containers for disposal.

  • Regulations : Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations. Discharge into the environment must be avoided.[1]

Experimental Protocols

Due to the proprietary nature of NP-1815-PX and its use in novel research, specific experimental protocols are not publicly available. Researchers should develop their own protocols based on the intended application, adhering to the safety guidelines outlined in this document and the manufacturer's recommendations. All experiments should be conducted in a controlled laboratory environment by trained personnel.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.